Mutacin 1140
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FKSWSLCTPGCARTGSFNSYCC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Mutacin 1140: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutacin 1140, a lantibiotic produced by the oral bacterium Streptococcus mutans, has emerged as a promising antimicrobial agent with potent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, detailing its structure, mechanism of action, antimicrobial spectrum, and the foundational experimental protocols used in its study. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel therapeutic candidate.
Discovery and Structural Elucidation
This compound was independently discovered by two research groups and is a product of Streptococcus mutans.[4] It is a member of the lantibiotic family of peptide antibiotics, which are characterized by the presence of lanthionine and methyllanthionine residues.[2][5] The primary covalent structure of this compound was determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chemical sequencing.[6] This analysis revealed a 22-amino acid peptide with a complex structure of four macrocyclic rings, designated A, B, C, and D.[5][7] The molecule also contains post-translationally modified amino acid residues such as 2,3-didehydroalanine (Dha), 2,3-didehydrobutyrine (Dhb), and S-amino vinyl-D-cysteine (AviCys).[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 2,263 Da | [8] |
| Amino Acid Residues | 22 | [3] |
| Class | Type A(I) Lantibiotic | [1][9] |
| Producing Organism | Streptococcus mutans | [2][4] |
Mechanism of Action: A Dual Threat to Bacterial Survival
This compound exerts its potent antimicrobial activity through a dual mechanism of action that targets the bacterial cell envelope.
Inhibition of Cell Wall Synthesis
The primary mechanism involves the binding of this compound to Lipid II, an essential precursor molecule in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][4][10] The N-terminal rings A and B of this compound form the structural motif responsible for binding to the pyrophosphate moiety of Lipid II.[5][9][11] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall synthesis and ultimately leading to cell death.[5][10] This mode of action, termed "Lipid-II abduction," is considered less prone to the development of resistance due to the highly conserved and essential nature of the Lipid II target.[4]
Membrane Disruption and Pore Formation
In addition to inhibiting cell wall synthesis, this compound can also disrupt the bacterial cell membrane.[7][11] While it does not form pores in the same distinct manner as the well-characterized lantibiotic nisin, studies have shown that this compound can induce membrane disruptive functions, particularly in the presence of anionic phospholipids.[11] Molecular simulations suggest that this compound-Lipid II complexes can form water-permeating membrane pores, leading to increased membrane permeability and disruption of cellular integrity.[10]
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against Gram-positive bacteria, including several clinically significant pathogens.[1][8] Notably, it is effective against strains that have developed resistance to conventional antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] It has no activity against Gram-negative bacteria or yeast, which is attributed to the presence of an outer membrane in Gram-negative bacteria that likely prevents the antibiotic from reaching its target and the absence of Lipid II in yeast.[3][5]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Multiple | < 8 | [3][5] |
| Streptococcus pyogenes | Multiple | < 8 | [3] |
| Staphylococcus aureus | Multiple (including MRSA) | > 8 | [3][5] |
| Enterococcus faecalis | Multiple (including VRE) | > 8 | [3] |
| Enterococcus faecium | Vancomycin-resistant | - | [5] |
| Listeria monocytogenes | Multiple | < 8 | [3] |
| Clostridium difficile | Multiple | < 8 | [3] |
| Bacillus sp. | Multiple | > 8 | [3] |
Note: The specific MIC values can vary depending on the strain and the testing methodology.
Experimental Protocols
Purification of this compound
The purification of this compound from S. mutans culture is a critical step for its characterization and study. While early attempts faced challenges with recovery from broth cultures, a successful method was developed using solid medium.[12][13]
Protocol for this compound Purification:
-
Culture Growth: S. mutans strain JH1140 (a hyper-producing mutant) is stab-inoculated into a solid medium consisting of Todd-Hewitt broth with 0.5% agarose.[12][13]
-
Extraction: The spent medium is subjected to chloroform extraction.[12][13]
-
Initial Separation: The resulting fraction is analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]
-
Further Purification: An efficient ammonium sulfate precipitation method has also been developed for extracting this compound from complex fermentation media, achieving an average yield of 66%.[14][15] Reverse-phase high-performance liquid chromatography (RP-HPLC) is then used for final purification.[14]
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.
Protocol for MIC Determination:
-
Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared.
-
Serial Dilution: Purified this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.[16]
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under suitable conditions for the specific bacterium.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Genetic Determinants of Biosynthesis
The genetic basis for this compound production has been identified and characterized. The biosynthesis is encoded by a lan gene cluster.[12][13] This operon includes:
-
lanA : The structural gene encoding the precursor peptide of this compound.[12][13]
-
lanB : Encodes a dehydratase responsible for the dehydration of serine and threonine residues.[12][13][17]
-
lanC : Encodes a cyclase that catalyzes the formation of the characteristic thioether linkages.[17]
-
lanT : Encodes an ABC-like transporter for the export of the modified peptide.[17]
-
lanD : An additional gene essential for the C-terminal decarboxylation of the core peptide.[17]
The precursor peptide consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide guides the post-translational modifications of the core peptide and is cleaved off during transport out of the cell to yield the active antibiotic.[5]
Conclusion and Future Directions
The initial characterization of this compound has established it as a potent and promising antimicrobial agent with a novel mechanism of action. Its effectiveness against drug-resistant Gram-positive bacteria highlights its potential as a therapeutic candidate to address the growing challenge of antibiotic resistance. Further research is warranted to optimize its pharmacokinetic properties, explore its efficacy in in vivo models, and fully elucidate the intricacies of its interaction with the bacterial cell membrane. The detailed understanding of its biosynthesis also opens avenues for bioengineering novel lantibiotics with enhanced activity and stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and dynamics of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 5. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent structure of this compound and a novel method for the rapid identification of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Genetic and biochemical analysis of this compound, a lantibiotic from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Streptococcus mutans as a Producer of Mutacin 1140
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Streptococcus mutans as a producer of Mutacin 1140, a potent lantibiotic with significant antimicrobial properties. It details the biosynthesis, genetic regulation, experimental protocols for production and purification, and quantitative data related to this promising antimicrobial peptide.
Introduction
Streptococcus mutans, a Gram-positive bacterium residing in the human oral cavity, is a primary etiological agent of dental caries.[1] A key factor in its ability to colonize and dominate the dental biofilm is the production of bacteriocins, known as mutacins.[1] Among these, the lantibiotic mutacins are particularly notable for their broad spectrum of activity against other Gram-positive bacteria.[1][2][3]
This compound, produced by S. mutans strain JH1140, is a well-characterized Class I lantibiotic.[1][4][5] Lantibiotics are ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether amino acids such as lanthionine and methyllanthionine.[4][6][7] this compound exerts its potent bactericidal activity by binding to Lipid II, a crucial precursor in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation and disrupting the cell membrane.[4][5][8][9][10] Its efficacy against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a subject of considerable interest for therapeutic development.[4][11]
Biosynthesis of this compound
The production of this compound is a complex, multi-step process encoded by a dedicated gene cluster, often referred to as the lan operon.[4][12] The biosynthesis follows the general pathway for Class I lantibiotics.
Core Biosynthetic Steps:
-
Ribosomal Synthesis of Precursor Peptide (LanA): The process begins with the ribosomal synthesis of a precursor peptide, encoded by the lanA gene.[4][12][13] This prepeptide consists of an N-terminal leader sequence and a C-terminal core peptide (propeptide) region.[4][14]
-
Post-Translational Modifications (PTMs): The core peptide undergoes extensive enzymatic modifications.
-
Dehydration: A dehydratase enzyme, LanB, specifically dehydrates serine and threonine residues within the core peptide to form 2,3-didehydroalanine (Dha) and 2,3-didehydrobutyrine (Dhb), respectively.[4][13]
-
Cyclization: A cyclase enzyme, LanC, catalyzes the stereospecific addition of cysteine thiol groups to the dehydrated residues, forming the characteristic thioether cross-links of lanthionine (from Dha) and methyllanthionine (from Dhb).[4]
-
Decarboxylation: The this compound operon includes an additional gene, lanD, which is essential for the C-terminal decarboxylation of the core peptide, resulting in an aminovinyl-cysteine residue.[4]
-
-
Transport and Processing:
-
Export: The modified prepeptide is exported from the cell by an ABC-like transporter, LanT.[4][12]
-
Leader Peptide Cleavage: Following transport, a dedicated serine protease, LanP, which is typically associated with the extracellular side of the membrane, cleaves off the leader peptide to release the mature, biologically active this compound.[4][12]
-
Caption: Biosynthesis pathway of this compound.
Regulation of this compound Production
The production of lantibiotic mutacins, including this compound, is tightly regulated by a specific quorum-sensing (QS) system known as MutRS.[2][3] This system allows S. mutans to coordinate gene expression in a cell-density-dependent manner, launching a concerted antimicrobial attack when a sufficient population is present.[2]
The MutRS Signaling Pathway:
-
Pheromone Production: S. mutans produces a short signaling peptide pheromone, termed Mutacin Stimulating Peptide (MSP).[2][3]
-
Signal Sensing: As the bacterial population density increases, the extracellular concentration of MSP rises. This pheromone is sensed by the MutS protein, which is part of the MutRS system.
-
Activation of MutR: The MutR protein is an Rgg-family transcriptional regulator.[1][2] Upon activation by the MSP signal, MutR directly binds to the promoter regions of the lan operon.
-
Transcriptional Activation: The binding of activated MutR initiates the transcription of the entire lantibiotic gene cluster, including the structural gene (lanA), modification enzymes (lanB, lanC, lanD), transporter (lanT), and immunity genes (lanI, lanFEG).[1][2][12] MutR is essential for this gene expression; in its absence, mutacin activity is undetectable.[1]
It is important to distinguish the MutRS system from other QS systems in S. mutans, such as the ComCDE system, which regulates genetic competence and the production of non-lantibiotic bacteriocins.[1][15] The MutRS pathway is specifically dedicated to controlling the production of lantibiotic mutacins.[2][3]
Caption: MutRS quorum-sensing regulatory pathway.
Experimental Protocols
Cultivation of S. mutans JH1140 for Mutacin Production
High yields of this compound are typically obtained from solid or semi-solid media, as production in broth cultures can be unreliable.[13][16]
Protocol:
-
Media Preparation: Prepare a semi-solid medium consisting of Todd-Hewitt (TH) broth supplemented with 0.3-0.5% agarose.[13][17] Agar is a less suitable substitute.[13][16] Autoclave to sterilize. For enhanced production, the media can be optimized with supplements (see Table 2).
-
Inoculation: Prepare an overnight culture of S. mutans JH1140 in a suitable broth (e.g., THB or BHI). Stab inoculate the semi-solid TH-agarose medium with single colonies or a liquid culture inoculum.[18]
-
Incubation: Incubate the plates anaerobically (or in a candle jar) at 37°C for 48-72 hours.[17][18] Large zones of inhibition should be visible if overlaid with an indicator strain.
Purification of this compound
This protocol is adapted from methods described for lantibiotic extraction.[11][13][16]
Protocol:
-
Harvesting: After incubation, freeze the entire semi-solid medium at -80°C.[17] Thaw the frozen medium (e.g., in a 55°C water bath) to release the liquid phase.[17]
-
Centrifugation: Centrifuge the thawed slurry at high speed (e.g., 20,000 x g for 30 minutes) to pellet the agarose and bacterial cells.[17] Collect the supernatant.
-
Chloroform Extraction: Transfer the supernatant to a new tube and add an equal volume of chloroform. Mix vigorously. Lantibiotics are known to precipitate at the chloroform-aqueous interface.
-
Precipitate Collection: Centrifuge the mixture (e.g., 2,500 x g for 8 minutes) to pellet the white precipitate containing this compound.[13]
-
Solubilization: Discard the supernatant. Dissolve the precipitate in a suitable solvent, such as 50% ethanol, to create a partially purified fraction (often referred to as Fraction A).[13]
-
Further Purification (Optional): For higher purity, the solubilized fraction can be subjected to reverse-phase high-pressure liquid chromatography (RP-HPLC).
Deferred Antagonism Assay for Bioactivity
This assay qualitatively and semi-quantitatively measures the antimicrobial activity of the producer strain or purified fractions.[4][11][18]
Protocol:
-
Producer Growth: Spot or stab-inoculate the S. mutans producer strain onto a fresh THY agar plate.[4][11] Incubate anaerobically at 37°C for 18-24 hours to allow for mutacin production and diffusion into the agar.
-
Producer Inactivation: Kill the producer colonies by exposing the plate to chloroform vapor for 30 minutes, followed by airing to evaporate, or by heating the plate at 65-80°C for 1-1.5 hours.[4][19]
-
Indicator Overlay: Prepare an overlay agar (e.g., BHI with 0.75% agar) kept molten at 42°C. Inoculate this top agar with an overnight culture of a sensitive indicator strain (e.g., Micrococcus luteus or S. rattus BHT-2) to a final concentration of ~10^5 CFU/ml.[4][16]
-
Incubation and Observation: Pour the inoculated top agar over the plate containing the killed producer colonies. Incubate at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the clear zone of growth inhibition around the producer colonies. The size of the zone is proportional to the amount of mutacin produced.
Caption: Experimental workflow for this compound production and testing.
Quantitative Data
Table 1: Antimicrobial Spectrum of this compound
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a this compound extract against various oral streptococci have been determined.[20]
| Target Organism | Type | MIC (µg/mL) | MBC (µg/mL) |
| S. mutans | Mutans streptococci | 15.63 | 31.25 |
| S. sobrinus | Mutans streptococci | 7.81 | 15.63 |
| S. mitis | Non-mutans streptococci | 1.95 | 3.91 |
| S. gordonii | Non-mutans streptococci | 1.95 | 3.91 |
| S. sanguinis | Non-mutans streptococci | 1.95 | 3.91 |
| S. salivarius | Non-mutans streptococci | 1.95 | 3.91 |
| Data sourced from Palakawong na Ayudhya et al., 2018.[20] |
Table 2: Optimization of Media Components for Production
Production of this compound in a minimal medium can be significantly enhanced by optimizing the concentration of specific media supplements.[21]
| Component | Optimal Concentration | Observation |
| CaCl₂ | 0.3% (w/v) | ~40% increase in zone diameter compared to 0.2% or 0.5%.[21] |
| MgSO₄ | 0.77% (w/v) | Significantly enhances production at high concentrations.[21] |
| ZnCl₂ | < 20 µg/mL | Production decreases at concentrations between 20-40 µg/mL.[21] |
| Data sourced from Neeti et al., 2010.[21] |
Conclusion
Streptococcus mutans is a robust producer of this compound, a lantibiotic with a potent, broad-spectrum antimicrobial activity. Its biosynthesis is a sophisticated process involving post-translational modifications encoded by the lan gene cluster and is elegantly regulated by the MutRS quorum-sensing system. The ability to produce high yields from semi-solid fermentation and the availability of detailed purification and assay protocols make it an accessible system for research. Given its efficacy against clinically relevant pathogens, this compound and its production by S. mutans represent a valuable platform for the discovery and development of novel antimicrobial agents.
References
- 1. The Mutacins of Streptococcus mutans: Regulation and Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Lantibiotics - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 11. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Bacteriocin Production in Streptococcus mutans by the Quorum-Sensing System Required for Development of Genetic Competence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction and Characterization of an Effector Strain of Streptococcus mutans for Replacement Therapy of Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 21. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
Mutacin 1140: A Comprehensive Technical Guide to its Structure and Lanthionine Bridges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutacin 1140 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), produced by the bacterium Streptococcus mutans.[1][2] It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens.[2] Its unique structural features, particularly its polycyclic nature conferred by lanthionine and methyllanthionine bridges, are central to its biological function. This technical guide provides an in-depth exploration of the molecular architecture of this compound, with a specific focus on its characteristic lanthionine bridges. The guide details the experimental methodologies employed for its structural elucidation and presents key quantitative data in a structured format.
Molecular Architecture of this compound
Amino Acid Sequence and Post-Translational Modifications
The primary structure of the this compound core peptide and its post-translational modifications are summarized in the table below.
| Position | Amino Acid (Modified) | Modification |
| 1 | Phe | - |
| 2 | Lys | - |
| 3 | Dha | Dehydroalanine |
| 4 | Trp | - |
| 5 | Ala | Lanthionine Bridge (Ring A) |
| 6 | Leu | - |
| 7 | Ala | Lanthionine Bridge (Ring A) |
| 8 | Abu | Aminobutyrate (from Thr) |
| 9 | Pro | - |
| 10 | Gly | - |
| 11 | Ala | Methyllanthionine Bridge (Ring B) |
| 12 | Ala | - |
| 13 | Arg | - |
| 14 | Dhb | Dehydrobutyrine |
| 15 | Gly | - |
| 16 | Ala | Lanthionine Bridge (Ring C) |
| 17 | Phe | - |
| 18 | Asn | - |
| 19 | Ala | Lanthionine Bridge (Ring C & D) |
| 20 | Tyr | - |
| 21 | Ala | Lanthionine Bridge (Ring D) |
| 22 | AviCys | S-(2-aminovinyl)-D-cysteine |
Lanthionine Bridge Connectivity
The defining features of this compound are its four thioether rings, designated A, B, C, and D. These bridges are formed by the intramolecular addition of a cysteine thiol to a dehydroamino acid (didehydroalanine or didehydrobutyrine), which are themselves formed by the dehydration of serine and threonine residues, respectively. The precise connectivity of these bridges is crucial for the peptide's three-dimensional structure and biological activity.
| Ring | Bridge Type | Residue 1 (from Cys) | Residue 2 (from Ser/Thr) |
| A | Lanthionine | Cys7 | Dha5 |
| B | Methyllanthionine | Cys11 | Abu8 (from Thr) |
| C | Lanthionine | Cys19 | Ala16 (from Ser) |
| D | Lanthionine | Cys22 (as AviCys) | Ala19 (from Ser) |
Experimental Protocols for Structural Elucidation
The determination of the complex structure of this compound has relied on a combination of techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with chemical sequencing methods.
Production and Purification of this compound
A critical prerequisite for structural analysis is the production and purification of sufficient quantities of the peptide.
2.1.1. Fermentation
-
Bacterial Strain: Streptococcus mutans JH1140 (ATCC 55676).
-
Media: Todd-Hewitt broth supplemented with yeast extract (THYex) is commonly used. For optimized production in minimal media, a modified M9 medium can be employed, supplemented with 1% casamino acids, 0.1% NaHCO₃, 0.3% CaCl₂, 0.77% MgSO₄, and 4% lactose.[7]
-
Culture Conditions: Cultures are typically grown at 37°C. For solid media, stab inoculation of THYex with 0.3% agar is used, followed by incubation for 72 hours.[8] For liquid cultures, fermentation is carried out for 24 hours in a shaking incubator.[7]
2.1.2. Extraction and Purification
-
Initial Extraction: For solid media, the culture is frozen and then thawed. The liquid phase is collected by centrifugation (20,000 x g for 30 minutes).[8] An equal volume of chloroform is added to the supernatant, and the emulsion at the interface is collected.[9]
-
Ammonium Sulfate Precipitation: An efficient method for initial purification from complex media involves ammonium sulfate precipitation. This method has been shown to yield approximately 66% recovery of this compound.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude extract is resuspended in 35% acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) and subjected to RP-HPLC for further purification.[9] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.
Mass Spectrometry Analysis
Mass spectrometry is instrumental in determining the molecular weight of the mature peptide and in sequencing, especially when combined with chemical derivatization.
2.2.1. MALDI-TOF Mass Spectrometry Protocol
-
Matrix Selection: α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for peptides in the mass range of this compound.[10] A saturated solution of CHCA is prepared in 50% acetonitrile/water with 0.1% formic acid.[10]
-
Sample Preparation (Dried Droplet Method):
-
Spot 1 µL of the CHCA matrix solution onto the MALDI target plate and allow it to air dry completely.
-
Spot 1 µL of the purified this compound solution (typically 1-10 pmol/µL) on top of the dried matrix spot.
-
Allow the sample-matrix mixture to co-crystallize by air drying.
-
-
Instrument Settings:
-
Mode: Positive ion linear or reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: Set to encompass the expected m/z of this compound (around 2264 Da).
-
Calibration: External calibration is performed using a standard peptide mixture.
-
NMR Spectroscopy
NMR spectroscopy is the primary method for determining the three-dimensional structure of this compound in solution, including the precise stereochemistry of the lanthionine bridges.
2.3.1. Sample Preparation
2.3.2. NMR Experiments
-
A suite of 1D and 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
2.3.3. Structure Calculation
-
The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
Visualizing Key Processes
To better understand the biosynthesis and structural elucidation of this compound, the following diagrams illustrate the key pathways and workflows.
Caption: Biosynthesis pathway of this compound.
References
- 1. Biosynthesis and transport of the lantibiotic this compound produced by Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ucl.ac.uk [ucl.ac.uk]
The Core Mechanism of Mutacin 1140: A Technical Guide to its Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutacin 1140, a lantibiotic produced by Streptococcus mutans, presents a promising alternative in the fight against antibiotic-resistant Gram-positive bacteria. Its potent bactericidal activity stems from a multifaceted mechanism of action centered on the disruption of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound's activity, with a focus on its primary target, Lipid II. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of antibiotic development.
Introduction
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine and methyllanthionine residues. This compound belongs to the epidermin subset of type AI lantibiotics and has demonstrated significant efficacy against a broad spectrum of Gram-positive pathogens. Its primary mechanism involves the targeting of Lipid II, an essential precursor in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. This interaction effectively halts cell wall construction, leading to cell lysis and death. Unlike some other lantibiotics such as nisin, this compound's ability to form pores in the bacterial membrane is a secondary and debated aspect of its function.
The Dual Mechanism of Action of this compound
This compound exerts its antimicrobial effects through a coordinated, two-pronged attack on the bacterial cell envelope.
Primary Mechanism: Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration
The cornerstone of this compound's bactericidal activity is its high-affinity binding to Lipid II. Lipid II is a crucial lipid-linked precursor molecule that transports peptidoglycan subunits from the cytoplasm to the exterior of the cell membrane, where they are incorporated into the growing cell wall.
The interaction between this compound and Lipid II is highly specific. The N-terminal rings A and B of this compound form a "pyrophosphate cage," which recognizes and binds to the pyrophosphate moiety of Lipid II. This binding is extremely stable, effectively sequestering Lipid II molecules and preventing their utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of peptidoglycan synthesis. This abduction of Lipid II from the sites of cell wall synthesis is the primary cause of the inhibition of peptidoglycan production and subsequent cell death.
Caption: this compound binds to Lipid II, preventing its use in peptidoglycan synthesis.
Secondary Mechanism: Membrane Disruption
While the primary mode of action is the inhibition of cell wall synthesis, there is evidence to suggest that this compound can also disrupt the bacterial membrane. However, this is not typically achieved through the formation of discrete, stable pores in the same manner as nisin. Instead, the accumulation of this compound-Lipid II complexes in the membrane is thought to cause localized distortions and increase membrane permeability, contributing to the overall bactericidal effect. The extent and nature of this membrane disruption can be influenced by the lipid composition of the bacterial membrane.
Quantitative Data
The efficacy of this compound has been quantified against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | ATCC 19615 | 0.5 | |
| Streptococcus pneumoniae | ATCC 27336 | 1.0 - 2.0 | |
| Staphylococcus aureus | ATCC 25923 | 4.0 - 8.0 | |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 4.0 | |
| Enterococcus faecalis | ATCC 29212 | 16.0 | |
| Enterococcus faecium (VRE) | VanA | 8.0 | |
| Clostridium difficile | UK1 | 2.0 - 4.0 | |
| Micrococcus luteus | ATCC 10240 | 0.125 |
Note: MIC values can vary depending on the specific strain and the experimental conditions.
Experimental Protocols
The following protocols are foundational for studying the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile diluent (e.g., broth or water)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the microtiter plate wells, typically in a volume of 50 µL per well.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth). The absorbance can also be measured using a microplate reader at 600 nm.
An In-depth Technical Guide to the Biosynthesis and Post-Translational Modifications of Mutacin 1140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutacin 1140 is a ribosomally synthesized and post-translationally modified peptide (RiPP), classified as a type AI lantibiotic.[1][2] Produced by the bacterium Streptococcus mutans, it exhibits a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens.[2] Its mode of action involves binding to lipid II, a crucial precursor in bacterial cell wall synthesis, thereby inhibiting this vital process.[2] The complex and unique structure of this compound, a result of extensive post-translational modifications, is central to its potent antimicrobial activity. This guide provides a detailed technical overview of the biosynthetic pathway of this compound, its post-translational modifications, and the experimental methodologies employed in its study.
This compound Biosynthesis
The biosynthesis of this compound is a multi-step process orchestrated by a dedicated set of enzymes encoded within the lan gene cluster. The precursor peptide, MutA, undergoes a series of modifications including dehydration, lanthionine ring formation, and C-terminal decarboxylation, followed by transport and leader peptide cleavage.
The lan Gene Cluster
The genetic blueprint for this compound production is located in the lan operon. This cluster contains the structural gene for the precursor peptide (lanA) and genes encoding the enzymes responsible for its modification, transport, and immunity. The key genes and their functions are:
-
mutA : Encodes the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.
-
mutB : Encodes a dehydratase responsible for the dehydration of serine and threonine residues in the core peptide.
-
mutC : Encodes a cyclase that catalyzes the formation of thioether cross-links (lanthionine and methyllanthionine rings).
-
mutD : Encodes a flavoprotein responsible for the oxidative decarboxylation of the C-terminal cysteine.
-
mutT : Encodes an ABC transporter responsible for the export of the modified precursor peptide.
-
mutP : Encodes a protease that cleaves the leader peptide from the modified core peptide, resulting in the active this compound.
-
mutFEG : Encode proteins that provide immunity to the producing cell.
-
mutR : Encodes a transcriptional regulator involved in the quorum-sensing-mediated control of mutacin production.[1][3]
Post-Translational Modifications
The transformation of the linear MutA precursor peptide into the biologically active this compound involves a series of intricate post-translational modifications:
-
Dehydration: The MutB enzyme initiates the modification process by dehydrating specific serine and threonine residues within the MutA core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
-
Lanthionine Ring Formation: The MutC cyclase then catalyzes the stereospecific addition of cysteine thiol groups to the dehydro residues, forming the characteristic thioether bridges of lanthionine (from Dha) and methyllanthionine (from Dhb). These rings are crucial for the structure and activity of this compound.
-
C-terminal Decarboxylation: The MutD enzyme carries out an oxidative decarboxylation of the C-terminal cysteine residue to form an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue.
-
Transport: The fully modified precursor peptide is then exported from the cell by the ABC transporter, MutT.
-
Leader Peptide Cleavage: Finally, the N-terminal leader peptide is cleaved off by the extracellular protease MutP, releasing the mature and active this compound.
Quantitative Data on this compound Variants
Site-directed mutagenesis studies have been instrumental in understanding the structure-activity relationships of this compound. The following tables summarize the impact of various amino acid substitutions on the production and bioactivity of this compound.
| Mutant | Relative Production Yield (%) | Reference |
| K2A | 166 | [2] |
| R13A | 233 | [2] |
| K2A:R13A | 257 | [2] |
| Mutant | Change in Bioactivity against M. luteus | Reference |
| Phe1Ile | Increased | [4] |
| Trp4Ala | Increased | [4] |
| Arg13Asp | Increased | [4] |
| Dha5Ala | Inactive | [4] |
| Phe1Gly | Active | [4] |
| Phe1Thr | Active | [4] |
| Phe1Ser | Active | [4] |
| Phe1Trp | Active | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound.
This compound Purification
A rapid and efficient method for extracting this compound from complex fermentation media has been developed.[5][6]
1. Ammonium Sulfate Precipitation:
-
Adjust the pH of the fermentation broth to 8.0.
-
Add ammonium sulfate to 40% saturation while stirring at 4°C.
-
Continue stirring for at least 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.
-
Resuspend the pellet in a minimal volume of 50% ethanol.
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the resuspended pellet using a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm.
-
Collect fractions and assay for bioactivity.
Bioactivity Assay (Deferred Antagonism Assay)
This assay is used to determine the antimicrobial activity of this compound and its variants.[4][7]
1. Preparation of Producer Strains:
-
Grow S. mutans strains (wild-type and mutants) in a suitable broth medium to an OD600 of 0.8.
-
Dilute the cultures to an OD600 of 0.2.
-
Spot 2 µl of each diluted culture onto a Todd-Hewitt Yeast Extract (THY) agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
Heat-kill the producer colonies at 65°C for 1 hour.
2. Overlay with Indicator Strain:
-
Grow the indicator strain, Micrococcus luteus ATCC 10240, to mid-log phase.
-
Add the M. luteus culture to molten top agar (THY broth with 0.75% agar) at 42°C.
-
Pour the top agar containing the indicator strain over the plates with the heat-killed producer colonies.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zones of inhibition around the producer colonies.
Mass Spectrometry
Mass spectrometry is a critical tool for verifying the mass of this compound and its analogs, as well as for identifying post-translational modifications.[4][8]
1. Sample Preparation:
-
Mix 0.5 µl of the purified this compound sample with 0.5 µl of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
2. MALDI-TOF MS Analysis:
-
Analyze the sample using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Operate the instrument in positive linear or reflectron mode to determine the molecular weight of the peptide.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to create specific amino acid substitutions in the MutA precursor peptide to study their effects on biosynthesis and activity.[4][9]
1. Plasmid Construction:
-
Clone the mutA gene into a suitable suicide vector (e.g., pVA891) for use in S. mutans.
-
Introduce the desired mutations into the mutA gene using PCR-based methods with mutagenic primers.
2. Transformation into S. mutans:
-
Transform the mutagenized plasmid into the desired S. mutans strain.
-
Select for transformants that have integrated the mutated mutA gene into their chromosome through homologous recombination.
3. Verification:
-
Confirm the presence of the desired mutation by DNA sequencing of the genomic DNA from the mutant strain.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine the three-dimensional structure of this compound in solution, including the connectivity of the lanthionine rings.[8][10][11]
1. Sample Preparation:
-
Dissolve a high concentration (0.5-2.0 mM) of purified this compound in a suitable solvent, typically a mixture of H2O/D2O or in a membrane-mimetic environment like DPC micelles.
2. NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Key experiments include:
-
1D ¹H NMR for assessing sample quality.
-
2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proton-proton correlations, which are crucial for determining the 3D structure and ring connectivity.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
3. Structure Calculation:
-
Assign the NMR signals to specific atoms in the peptide.
-
Use the distance restraints derived from NOESY data to calculate a family of 3D structures that are consistent with the experimental data.
Visualizations
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound.
Experimental Workflow for Mutagenesis and Bioactivity Screening
References
- 1. The Mutacins of Streptococcus mutans: Regulation and Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent structure of this compound and a novel method for the rapid identification of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-directed mutations in the lanthipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sequence analysis by NMR spectroscopy of the peptide lantibiotic epilancin K7 from Staphylococcus epidermidis K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Leader Peptide in the Biosynthesis of Mutacin 1140: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutacin 1140 is a potent lantibiotic produced by the bacterium Streptococcus mutans. As a member of the class I lanthipeptides, it undergoes extensive post-translational modifications (PTMs) to mature into its biologically active form. These modifications are orchestrated by a suite of enzymes encoded within the mut gene cluster. Central to this intricate biosynthetic process is the N-terminal leader peptide of the precursor molecule, MutA. This guide provides an in-depth technical overview of the multifaceted role of the this compound leader peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
This compound exerts its antimicrobial activity by binding to lipid II, a crucial precursor in bacterial cell wall synthesis.[1][2] This interaction inhibits peptidoglycan formation, ultimately leading to cell death. The mature this compound peptide is characterized by the presence of lanthionine and methyllanthionine rings, as well as dehydrated residues like dehydroalanine (Dha) and dehydrobutyrine (Dhb).[3] These structural features are installed post-translationally and are essential for its bioactivity.
The biosynthesis of this compound is a highly coordinated process involving a series of enzymatic modifications and transport events. The precursor peptide, MutA, consists of an N-terminal leader peptide and a C-terminal core peptide that becomes the mature antibiotic.[4][5] The leader peptide is not merely a passive component; it actively guides the core peptide through the biosynthetic machinery, ensuring the correct sequence of modifications and subsequent export from the cell.[6][7] Understanding the precise functions of the leader peptide is paramount for harnessing the therapeutic potential of this compound and for engineering novel lantibiotics with improved properties.
The Role of the Leader Peptide in Post-Translational Modifications
The leader peptide of MutA is indispensable for the proper modification of the core peptide by the dedicated enzymes encoded in the mut operon. It is thought to act as a recognition signal, binding to the modification enzymes and presenting the core peptide in a conformation suitable for catalysis.[8]
The key post-translational modifications guided by the leader peptide include:
-
Dehydration: The dehydratase enzyme, MutL (a LanB-like protein), recognizes the MutA precursor peptide and catalyzes the dehydration of specific serine and threonine residues within the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[9]
-
Cyclization: The cyclase enzyme, MutC (a LanC-like protein), then facilitates the stereospecific addition of cysteine thiols to the dehydrated residues, forming the characteristic thioether cross-links of lanthionine and methyllanthionine.[10]
-
Oxidative Decarboxylation: An additional modification, the oxidative decarboxylation of the C-terminal cysteine, is carried out by MutD (a LanD-like protein), forming an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue.[11]
The leader peptide ensures the fidelity and efficiency of these modifications. Studies involving mutations in the leader peptide have demonstrated a significant reduction or complete abolishment of this compound production, highlighting its critical role in the biosynthetic pathway.[12]
Signaling Pathway for this compound Production and Modification
The production of this compound is a tightly regulated process. The following diagram illustrates the general pathway from gene expression to the mature, active lantibiotic.
Caption: Biosynthesis of this compound.
The Role of the Leader Peptide in Transport and Immunity
Beyond its role in guiding PTMs, the leader peptide is also crucial for the export of the modified precursor peptide from the cell and in providing temporary immunity to the producing organism.
-
Transport: The fully modified, yet inactive, MutA precursor is recognized and exported by a dedicated ABC transporter, MutT (a LanT-like protein).[11] The leader peptide likely contains a secretion signal that is recognized by the transporter.[5] This ensures that only the correctly modified and inactive precursor is secreted, preventing premature activity within the producer cell.
-
Immunity: The leader peptide keeps the highly active core peptide in an inert state within the cytoplasm.[7] The final activation step, cleavage of the leader peptide by the protease MutP (a LanP-like protein), occurs extracellularly.[11] This spatial separation of activation from biosynthesis is a key strategy to prevent self-intoxication.
Quantitative Data on the Impact of Leader Peptide Mutations
Mutagenesis studies have provided quantitative insights into the functional importance of specific regions and residues within the this compound leader peptide. The following table summarizes the effects of various mutations on this compound production, as determined by deferred antagonism assays.
| Mutation | Description | Relative Bioactivity (%) | Reference |
| Δ(-40 to -37) | Deletion of N-terminal residues | ~100 | [12] |
| Δ(-36 to -33) | Deletion of N-terminal residues | ~100 | [12] |
| Δ(-32 to -28) | Deletion of N-terminal residues | ~80 | [12] |
| E(-25)A | Substitution in the EDLF motif | ~50 | [8] |
| D(-24)A | Substitution in the EDLF motif | ~20 | [8] |
| L(-23)A | Substitution in the EDLF motif | <10 | [8] |
| F(-22)A | Substitution in the EDLF motif | <10 | [8] |
| P(-2)A | Substitution near the cleavage site | ~100 | [11] |
| R(-1)A | Substitution at the cleavage site | ~100 | [11] |
Note: Relative bioactivity is estimated based on the reported zones of inhibition in deferred antagonism assays compared to the wild-type strain.
Experimental Protocols
Site-Directed Mutagenesis of the mutA Leader Peptide
This protocol describes the generation of site-specific mutations in the leader peptide-encoding region of the mutA gene using overlap extension PCR.
Workflow Diagram:
Caption: Site-directed mutagenesis workflow.
Methodology:
-
Primer Design: Design four primers: two outer primers (Forward and Reverse) flanking the mutA gene and two internal, overlapping mutagenic primers (Mut_Forward and Mut_Reverse) containing the desired mutation.[13]
-
PCR Amplification:
-
Perform two separate PCRs using S. mutans genomic DNA as a template:
-
Reaction 1: Forward primer and Mut_Reverse primer to amplify the 5' fragment.
-
Reaction 2: Mut_Forward primer and Reverse primer to amplify the 3' fragment.
-
-
-
Purification of PCR Products: Run the PCR products on an agarose gel and purify the DNA fragments of the expected sizes using a gel extraction kit.[13]
-
Overlap Extension PCR: Combine the purified 5' and 3' fragments in a new PCR with only the outer Forward and Reverse primers. The overlapping regions of the fragments will anneal, and the full-length, mutated mutA gene will be amplified.
-
Cloning and Transformation: Ligate the purified full-length PCR product into a suitable suicide vector (e.g., pVA891) and transform the construct into E. coli for plasmid amplification.[13]
-
Sequence Verification: Isolate the plasmid DNA from E. coli and verify the presence of the desired mutation by Sanger sequencing.
-
Transformation into S. mutans: Introduce the verified plasmid into S. mutans JH1140 via natural transformation or conjugation to generate the mutant strain through homologous recombination.[13]
Deferred Antagonism Assay for Bioactivity Assessment
This assay is used to qualitatively and semi-quantitatively assess the production of active this compound by wild-type and mutant S. mutans strains.[6][13]
Methodology:
-
Culture Preparation: Grow the S. mutans strains to be tested and an indicator strain (e.g., Micrococcus luteus) overnight in appropriate broth media.[13]
-
Spotting Producer Strains: Spot a small volume (e.g., 2-5 µL) of the S. mutans cultures onto the surface of an agar plate and allow the spots to dry. Incubate the plate to allow for colony growth and mutacin production.[13]
-
Killing Producer Cells: Kill the producer cells by exposing the plate to chloroform vapor for 30-60 minutes or by heating.[13][14]
-
Overlaying with Indicator Strain: Prepare a soft agar overlay by mixing a culture of the indicator strain with molten, cooled agar. Pour this mixture over the surface of the plate with the killed producer colonies.[13]
-
Incubation and Observation: Incubate the plate overnight. The production of active this compound will result in a clear zone of growth inhibition of the indicator strain around the producer colony. The diameter of this zone is proportional to the amount of active mutacin produced.[13]
Purification of this compound and its Analogs
This protocol outlines a general procedure for the purification of this compound from S. mutans cultures.[11][13]
Methodology:
-
Culture Growth: Grow the S. mutans strain in a suitable fermentation medium. For solid-phase extraction, a semi-solid medium with agar can be used.[11][15]
-
Extraction:
-
For solid media, freeze the culture and then thaw and centrifuge to collect the liquid exudate.
-
For liquid cultures, centrifuge to remove bacterial cells and collect the supernatant.
-
-
Ammonium Sulfate Precipitation: Add ammonium sulfate to the supernatant to precipitate proteins, including this compound. Collect the precipitate by centrifugation.[7]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Resuspend the precipitate in an appropriate buffer and inject it onto a C18 RP-HPLC column.
-
Elute the bound peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA).
-
Collect fractions and assay for antimicrobial activity using a well-diffusion assay or by analyzing the fractions by mass spectrometry.[7][13]
-
-
Mass Spectrometry: Confirm the identity and purity of the fractions containing this compound by MALDI-TOF mass spectrometry.[13][16]
Conclusion
The leader peptide of this compound is a master regulator of its biosynthesis, playing a critical and multifaceted role in guiding post-translational modifications, facilitating transport, and ensuring self-immunity. Its unique structural features distinguish it from other class I lantibiotics and offer exciting possibilities for bioengineering. A thorough understanding of the leader peptide's function, supported by robust experimental methodologies, is essential for the rational design of novel this compound analogs with enhanced therapeutic properties and for the broader development of lanthipeptides as a promising class of next-generation antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the intricate molecular machinery of this compound biosynthesis.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publication : USDA ARS [ars.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Covalent structure of this compound and a novel method for the rapid identification of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Therapeutic Potential of Mutacin 1140: A Technical Guide
Introduction
Mutacin 1140 (MU1140) is a ribosomally synthesized and post-translationally modified peptide, known as a lantibiotic, produced by the Gram-positive oral bacterium Streptococcus mutans.[1][2] As a member of the epidermin subset of type AI lantibiotics, it has garnered significant interest for its potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridium difficile.[1][3][4] Early research has focused on elucidating its unique mechanism of action, defining its spectrum of activity, and evaluating its therapeutic efficacy in preclinical models, paving the way for the development of novel antibiotic candidates.
This technical guide provides an in-depth summary of the foundational research into this compound's therapeutic potential, focusing on its mechanism, quantitative preclinical data, and the experimental protocols used in its initial evaluation.
Mechanism of Action: Lipid II Sequestration
The primary mechanism of action for this compound is the targeted inhibition of bacterial cell wall synthesis.[2][5][6] This is achieved through a high-affinity interaction with Lipid II, an essential precursor molecule for peptidoglycan synthesis.[1][2]
The process involves two key steps:
-
Binding: The N-terminal rings A and B of this compound form a structural motif that specifically recognizes and binds to the pyrophosphate moiety of Lipid II.[1][7][8] This interaction is distinct from that of vancomycin, which targets the D-Ala-D-Ala portion of the Lipid II pentapeptide.[1]
-
Abduction and Sequestration: Following binding, this compound "abducts" Lipid II from the site of cell wall synthesis.[3][8] Multiple this compound-Lipid II complexes then assemble laterally, forming stable, circular aggregates that effectively sequester the Lipid II molecules, preventing their use by penicillin-binding proteins for peptidoglycan elongation.[4][7]
While structurally similar to the lantibiotic nisin, which also binds Lipid II, early studies indicated that this compound does not form significant transmembrane pores in certain bacterial strains at therapeutic concentrations, suggesting sequestration is its dominant bactericidal mechanism.[7] However, other research suggests that at higher concentrations, assemblies of MU1140-Lipid II complexes can disrupt the bacterial membrane and form water-permeating pores, contributing to its antimicrobial effect.[5][9]
Preclinical Data Summary
Early investigations established the therapeutic window of this compound through a combination of in vitro activity assays, cytotoxicity screening, and in vivo efficacy models.
Table 1: In Vitro Antibacterial Activity of this compound and Variants
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. This compound demonstrates broad activity against Gram-positive bacteria while showing no activity against Gram-negative organisms like Pseudomonas aeruginosa.[1][3]
| Organism | Strain | This compound MIC (µg/mL) | Analog MIC (µg/mL) | Comparator MIC (µg/mL) |
| Clostridium difficile | (Not Specified) | Superior to Vancomycin | OG253: Better than Vancomycin | Vancomycin: (Value not stated) |
| Staphylococcus aureus (MRSA) | ATCC 33591 | (Not specified) | K2A: 0.5 | Vancomycin: 2.0 |
| Streptococcus pneumoniae | (Not Specified) | (Not specified) | - | Ampicillin: 1.0 |
| Vancomycin-Resistant Enterococci (VRE) | (Not Specified) | (Not specified) | Some variants superior to Linezolid | Linezolid: (Value not stated) |
| Micrococcus luteus | ATCC 10240 | Potent Activity | - | - |
| Mycobacterium phlei | (Not Specified) | 2 - 16 | Inferior to Vancomycin | Vancomycin: 0.25 |
| Oral Streptococci | S. mutans, S. sobrinus, etc. | Bactericidal | - | - |
Data synthesized from multiple early research reports.[1][8][9][10]
Table 2: Cytotoxicity, Stability, and Pharmacokinetic Profile
A significant challenge identified in early research was the poor pharmacokinetic profile of native this compound, characterized by a short half-life and rapid clearance in vivo.[2][6][11] This prompted the development of analogs with improved stability and metabolic properties.
| Parameter | Assay Details | Result (this compound) | Result (Analogs) |
| Cytotoxicity | HepG2 Hepatocytes | Low Toxicity | OG253 EC₅₀: 636 µg/mL |
| Stability (Gastric) | Simulated Gastric Fluid (FaSSGF) | >240 min half-life | OG253: >240 min half-life |
| Stability (Intestinal) | Simulated Intestinal Fluid (FaSSIF) | (Not specified) | OG253: 5 to >240 min half-life |
| Pharmacokinetics | In vivo (murine models) | Rapid clearance, short half-life | K2A, R13A: Significantly lower clearance, higher plasma concentration over time |
Data sourced from studies on native MU1140 and its analog OG253.[1][6][11][12]
Table 3: In Vivo Efficacy in Animal Models
Despite pharmacokinetic limitations, this compound and its engineered variants have demonstrated significant efficacy in treating severe Gram-positive infections in animal models.
| Infection Model | Animal | Pathogen | Treatment | Dosing | Outcome |
| CDAD | Hamster | Clostridium difficile | OG253 | (Not specified) | Superior efficacy, no relapse |
| Systemic Infection | Mouse | MRSA ATCC 33591 | K2A:R13A (1:1) | 10 mg/kg (single i.v. bolus) | 100% survival at Day 5 |
| Systemic Infection | Mouse | MRSA ATCC 33591 | K2A:R13A (1:1) | 2.5 mg/kg (single i.v. bolus) | 50% survival at Day 5 |
| Systemic Infection | Mouse | MRSA ATCC 33591 | Vehicle Control | - | 0% survival (inferred) |
Data from preclinical efficacy studies.[1][9][11][13]
Key Experimental Protocols
The following are generalized methodologies for key experiments cited in early this compound research.
1. Minimum Inhibitory Concentration (MIC) Assay
-
Method: Broth microdilution.
-
Procedure: Two-fold serial dilutions of this compound or its variants are prepared in 96-well microtiter plates using appropriate broth media (e.g., THY broth).[8] An overnight culture of the target bacterial strain is diluted and added to each well to achieve a final concentration of approximately 10⁵ CFU/mL.[14] Plates are incubated at 37°C overnight.
-
Endpoint: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Cytotoxicity Screening
-
Method: Cellular viability assay using a relevant cell line.
-
Procedure: Human hepatocyte cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere.[1][12] The cells are then exposed to serial dilutions of the test compounds for a defined period (e.g., 24-48 hours). Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or resazurin reduction).
-
Endpoint: The half-maximal effective concentration (EC₅₀) is calculated, representing the compound concentration that causes a 50% reduction in cell viability.[1]
3. In Vivo Systemic Infection Efficacy Model
-
Method: Murine systemic infection model.
-
Procedure: A lethal infection is established in mice (e.g., BALB/c) via an intraperitoneal (i.p.) or intravenous (i.v.) injection of a standardized inoculum of MRSA (e.g., 1.5 × 10⁸ CFU of S. aureus ATCC 33591).[6] One hour post-infection, treatment is administered, typically as a single intravenous bolus injection in the tail vein.[6]
-
Endpoint: The primary endpoint is animal survival, monitored over a period of 5-7 days.[11] Secondary endpoints may include quantifying the bacterial load in key organs like the liver and kidneys.[11][13]
4. Time-Kill Kinetics Assay
-
Method: Measures the rate of bactericidal activity over time.
-
Procedure: A standardized bacterial inoculum is added to broth containing the test antibiotic at various multiples of its MIC (e.g., 0.5x, 1x, 2x MIC).[9] At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable cells (CFU/mL).
-
Endpoint: The results are plotted as log₁₀ CFU/mL versus time to visualize the rate and extent of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[9]
Rationale for Analog Development
The primary driver for creating this compound analogs was to overcome the poor pharmacokinetic properties of the native peptide, which limited its potential for systemic therapeutic use.[6][13] Research identified that specific amino acid residues contributed to its rapid degradation and clearance.
By performing site-directed mutagenesis, researchers were able to create variants with significantly improved pharmacological profiles. For example, substituting charged residues like lysine (K) or arginine (R) with alanine (A) resulted in analogs such as K2A and R13A.[6][11] These modifications led to dramatically lower clearance rates and higher plasma concentrations over time, which translated directly to superior efficacy in systemic infection models.[9][11][13]
Early research on this compound established it as a promising lantibiotic with potent activity against challenging Gram-positive pathogens. Foundational studies successfully delineated its primary mechanism of action involving the sequestration of the essential cell wall precursor Lipid II. While initial investigations revealed limitations in its pharmacokinetic profile, they also demonstrated that these properties could be significantly enhanced through rational protein engineering. The development of analogs like OG253 and the K2A/R13A combination, with their improved stability and demonstrated in vivo efficacy, underscored the therapeutic potential of the this compound scaffold and provided a strong basis for its continued development as a novel antibiotic.
References
- 1. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 11. Efficacious Analogs of the Lantibiotic this compound against a Systemic Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of Mutacin 1140 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mutacin 1140, a potent lantibiotic produced by Streptococcus mutans, has garnered significant interest for its bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique structure and mechanism of action, which involves the abduction of lipid II to inhibit cell wall synthesis, make it a promising candidate for antimicrobial drug development.[1][2] This in-depth technical guide provides a comprehensive overview of the genetic basis of this compound production, detailing the biosynthetic gene cluster, regulatory networks, and key experimental methodologies for its study and manipulation.
The this compound Biosynthetic Gene Cluster: A Coordinated Assembly Line
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster, often referred to as a lan operon. This cluster encodes all the necessary machinery for the synthesis, post-translational modification, and transport of the mature antibiotic. The core components of this genetic locus are essential for the transformation of a ribosomally synthesized precursor peptide into a potent antimicrobial agent.
Core Genes and Their Functions
The this compound gene cluster comprises a set of conserved genes, each with a specific role in the biosynthetic pathway:
-
lanA : This gene encodes the precursor peptide, MutA, which consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide is the structural backbone of the final this compound molecule.[3][4]
-
lanB : The lanB gene product, LanB, is a dehydratase responsible for the initial post-translational modification of the MutA core peptide. It specifically dehydrates serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1][3]
-
lanC : Following dehydration, the LanC enzyme, a cyclase, catalyzes the stereospecific formation of thioether linkages. This is achieved through the addition of cysteine thiol groups to the dehydroamino acids, resulting in the characteristic lanthionine and methyllanthionine rings of the mature lantibiotic.[1]
-
lanD : A unique feature of the this compound operon is the presence of lanD. This gene is essential for the C-terminal decarboxylation of the core peptide, leading to the formation of an aminovinyl-cysteine residue.[1]
-
lanT : The final step in the intracellular synthesis is the export of the modified peptide. This is mediated by LanT, an ABC-like transporter.[1]
-
lanP : After transport out of the cell, the leader peptide is cleaved from the modified core peptide by a dedicated protease, LanP, to release the active this compound.[1]
Regulation of this compound Production: A Quorum Sensing Network
The expression of the this compound operon is not constitutive; instead, it is tightly regulated by a complex quorum-sensing (QS) system. This cell-density-dependent mechanism ensures that the production of the antibiotic is coordinated with the bacterial population size, a crucial factor in microbial competition.
At the heart of this regulatory network is the MutR protein, an Rgg-like transcriptional regulator.[5][6] The mutR gene is typically located upstream of the lantibiotic biosynthesis genes.[6] The MutR system functions as a quorum-sensing circuit, responding to a secreted peptide pheromone to control the transcription of the this compound operon.[6] This intricate regulatory control allows S. mutans to fine-tune its production of this compound, likely to gain a competitive advantage in its natural environment, the oral biofilm.[5]
Quantitative Analysis of this compound Production and Activity
Site-directed mutagenesis and other genetic modifications have been employed to enhance the production and antimicrobial activity of this compound. The following tables summarize key quantitative data from these studies.
| Mutant/Condition | Fold Increase in Production | Reference |
| Spontaneous JH1140 Mutant | 3-fold | [3][4] |
| K2A Mutant | 1.66-fold | [7] |
| R13A Mutant | 2.33-fold | [7] |
| K2A:R13A Double Mutant | 2.57-fold | [7] |
Table 1: Enhanced Production of this compound Variants. This table highlights the significant increases in this compound yield achieved through spontaneous and targeted mutations.
| This compound Variant | MIC against Micrococcus luteus ATCC 10240 (µg/mL) | MIC against Streptococcus mutans UA159 (µg/mL) | MIC against Staphylococcus aureus ATCC 25923 (µg/mL) | Reference |
| Wild-type | 0.5 | 1 | 2 | [8] |
| F1W | 0.25 | 0.5 | 1 | [8] |
| R13A | 0.25 | 1 | 2 | [8] |
| F1W/R13A | 0.125 | 0.5 | 1 | [8] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Variants. This table showcases the antimicrobial efficacy of different this compound variants against various bacterial strains.
Experimental Protocols for Studying this compound Genetics
A variety of molecular and microbiological techniques are employed to investigate the genetic basis of this compound production. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of the mutA Gene
This protocol describes the creation of specific mutations in the mutA gene to study the structure-activity relationship of this compound.
-
Primer Design: Design primers incorporating the desired mutation and flanking regions of the mutA gene. The primers should be designed based on the known sequence of the this compound gene cluster (GenBank accession number AF051560).[1][8]
-
PCR Amplification: Amplify the mutA gene with its flanking regions from S. mutans JH1140 chromosomal DNA using the designed primers.
-
Cloning into a Suicide Vector: Clone the amplified DNA fragment containing the mutated mutA gene into a suitable suicide vector, such as pVA891.[8] This vector is unable to replicate in S. mutans.
-
Transformation into E. coli : Transform the ligation mixture into a suitable E. coli strain for plasmid propagation and selection.
-
Transformation into S. mutans : Introduce the recombinant plasmid into S. mutans JH1140 via natural transformation.
-
Selection of Mutants: Select for transformants that have integrated the mutated mutA gene into their chromosome via homologous recombination. This is typically achieved by plating on selective media.
-
Verification of Mutants: Confirm the desired mutation by PCR amplification of the mutA locus from the selected colonies and subsequent DNA sequencing.
Gene In-Frame Deletion using the pIFDC2 Cassette Vector
This method allows for the clean deletion of a target gene, such as lanT, without leaving behind any antibiotic resistance markers.
-
Primer Design: Design primers to amplify approximately 500 bp upstream and downstream of the target gene.
-
Amplification of Flanking Regions: Perform PCR to amplify the upstream and downstream flanking regions of the target gene from S. mutans JH1140 genomic DNA.
-
Cloning into pIFDC2: Clone the amplified upstream and downstream fragments into the pIFDC2 in-frame deletion cassette vector.[9] This vector contains both positive (erythromycin resistance) and negative (phenylalanyl-tRNA synthetase, pheS*) selection markers.
-
Transformation and Integration: Transform the resulting plasmid into S. mutans and select for single-crossover integration events on erythromycin-containing media.
-
Counter-selection for Excision: Grow the single-crossover mutants in the absence of erythromycin and then plate on media containing p-chlorophenylalanine to select for cells that have undergone a second crossover event, resulting in the excision of the cassette and the deletion of the target gene.
-
Verification of Deletion: Confirm the deletion of the target gene by PCR analysis and DNA sequencing.
Deferred Antagonism Assay for this compound Activity
This bioassay is a qualitative method to assess the antimicrobial activity of this compound-producing strains.
-
Preparation of Producer Strain: Stab-inoculate the this compound-producing S. mutans strain into an agar plate (e.g., Todd-Hewitt broth with 0.5% agarose) and incubate overnight at 37°C.[3][10]
-
Preparation of Indicator Strain: Grow an overnight culture of a sensitive indicator strain, such as Micrococcus luteus ATCC 10240.[8]
-
Overlaying with Indicator Strain: Mix the indicator strain culture with molten soft agar (e.g., Todd-Hewitt broth with 0.75% agar) and pour it over the plate containing the producer strain.[10]
-
Incubation: Incubate the plate overnight at 37°C.
-
Observation: Observe for a zone of growth inhibition around the producer strain, indicating the production of active this compound. The diameter of the inhibition zone can be measured for a semi-quantitative comparison of activity.[8]
Visualizing the Genetic and Functional Pathways
Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes involved in this compound production.
Caption: Biosynthetic pathway of this compound.
Caption: Quorum sensing regulation of this compound.
Caption: Workflow for genetic manipulation of this compound.
References
- 1. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and biochemical analysis of this compound, a lantibiotic from Streptococcus mutans [pubmed.ncbi.nlm.nih.gov]
- 5. The Mutacins of Streptococcus mutans: Regulation and Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Mutacin 1140: A Comprehensive Technical Guide to a Promising Lantibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutacin 1140 is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the bacterium Streptococcus mutans. It belongs to the class I lantibiotics, a family of antimicrobial peptides characterized by the presence of lanthionine and methyllanthionine residues, which form intramolecular thioether bridges.[1][2][3] These structural features confer significant stability and potent antimicrobial activity, particularly against a broad spectrum of Gram-positive bacteria, including drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[1][4][5] This technical guide provides an in-depth overview of this compound, covering its biochemical properties, mechanism of action, biosynthesis, and relevant experimental protocols.
Biochemical Profile and Classification
This compound is classified as a type A(I) lantibiotic, which are typically elongated, cationic peptides.[6][7] Its structure is characterized by four intramolecular thioether rings (rings A, B, C, and D) formed by lanthionine and methyllanthionine bridges.[8] Rings A and B at the N-terminus constitute the lipid II binding domain, a feature shared with other well-characterized lantibiotics like nisin.[1][8][9]
Mechanism of Action: A Dual-Pronged Attack
The primary mechanism of action of this compound involves the specific binding to Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[1][2][4][10] This interaction, often referred to as "Lipid II abduction," sequesters the molecule and prevents its incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis.[1][4][5]
Following the initial binding to Lipid II, this compound can form complexes that aggregate within the bacterial membrane. While it shares the Lipid II binding motif with nisin, this compound's ability to form pores is debated, with some studies suggesting it does not form pores in the same manner as nisin, while others propose a model of membrane disruption through the formation of water-permeating channels.[1][9] This dual mechanism of inhibiting cell wall synthesis and compromising membrane integrity contributes to its potent bactericidal activity.
Below is a diagram illustrating the proposed mechanism of action:
References
- 1. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Elucidation of the antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of lantibiotics. [bio-protocol.org]
- 5. Site-Directed Mutagenesis [protocols.io]
- 6. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 7. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction of an Expression System for Site-Directed Mutagenesis of the Lantibiotic Mersacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Methodological & Application
Application Notes and Protocols: Production and Purification of Mutacin 1140 from Streptococcus mutans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the production and purification of Mutacin 1140, a lantibiotic produced by Streptococcus mutans with broad-spectrum activity against Gram-positive bacteria. The methodologies outlined below are compiled from established research to guide in obtaining this promising antimicrobial peptide for further investigation and development.
I. Overview of this compound Production and Purification
This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) from S. mutans.[1][2][3] Its production is notably influenced by culture conditions, with solid or semi-solid media often yielding higher amounts than liquid cultures.[4][5] The purification process involves a multi-step approach to isolate the peptide from complex culture media and cellular components.
Below is a logical workflow for the entire process:
Caption: Overall workflow for this compound production and purification.
II. Quantitative Data Summary
The following table summarizes quantitative data related to this compound production and purification as reported in the literature.
| Parameter | Value | Strain / Method | Source |
| Yield (Optimized Minimal Media) | ~10 mg/L | S. mutans | [6] |
| Yield (Crude Extract) | ~15 µg / 200 mL | S. mutans strain 1G | [7] |
| Purification Recovery | 66% | Ammonium Sulfate Precipitation | [8][9] |
| Spontaneous Mutant Production | 2- to 3-fold increase | S. mutans JH1140 vs. JH1000 | [10] |
III. Experimental Protocols
Protocol 1: Production of this compound
This protocol describes two common methods for culturing S. mutans for this compound production: a semi-solid medium method known for high yields and a liquid medium method that can be optimized for scalable production.
A. Materials and Reagents
-
Streptococcus mutans strain (e.g., JH1140, a known hyper-producer)[10]
-
Indicator strain (e.g., Streptococcus pyogenes, Micrococcus luteus)
-
Todd-Hewitt Broth (THB) or Brain Heart Infusion (BHI) Broth
-
Yeast Extract
-
Agarose or Agar
-
For Minimal Media (Optional): Lactose, CaCl₂, MgSO₄, NaH₂PO₄, Na₂HPO₄, FeSO₄, MnSO₄
-
Anaerobic incubation system (e.g., candle jar, anaerobic chamber)
-
Incubator at 37°C
B. Method 1: Semi-Solid Medium Culture (High Yield)
This method is often cited for achieving high yields of this compound.[5][11]
-
Media Preparation: Prepare Todd-Hewitt Broth supplemented with yeast extract (THY) and 0.3% to 0.5% agarose.[4][5][11] For a modified THyex medium, use 30 g/L Todd-Hewitt broth, 3 g/L yeast extract, 1 g/L NaH₂PO₄, 0.2 g/L Na₂HPO₄, 0.7 g/L MgSO₄, 0.005 g/L FeSO₄, and 0.005 g/L MnSO₄.[11] Autoclave to sterilize.
-
Inoculation: Aseptically pour the molten semi-solid medium into sterile plates or beakers. Once solidified, stab-inoculate the medium with a single colony of S. mutans JH1140.[5][10][11]
-
Incubation: Incubate the plates anaerobically at 37°C for 24 to 72 hours.[10][11]
-
Harvesting: After incubation, the entire agar plug can be processed for extraction. Alternatively, the plates can be frozen at -70°C or -80°C and then thawed to facilitate the release of the mutacin from the matrix.[11][12]
C. Method 2: Liquid Medium Culture (Optimized for Scalability)
While typically producing less mutacin than solid media, liquid culture can be optimized and is more amenable to large-scale production.[6][13]
-
Media Preparation:
-
Complex Medium: Prepare a liquid medium of one-half-strength APT broth with 4% (wt/vol) yeast extract.[13]
-
Optimized Minimal Medium: For a more defined medium that facilitates easier purification, use a modified M9 medium. Optimization has shown that lactose is an effective carbon source, and high concentrations of CaCl₂ (0.3% w/v) and MgSO₄ (0.77% w/v) enhance production.[6]
-
-
Inoculation: Inoculate the sterile liquid medium with an overnight culture of S. mutans.
-
Incubation: Incubate at 37°C for 24 hours under anaerobic or microaerophilic conditions.[14] Mutacin production generally begins after the logarithmic growth phase.[13]
-
Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g) to pellet the cells. The cell-free supernatant contains the secreted this compound and is used for purification.
Protocol 2: Purification of this compound
This protocol details a multi-step purification strategy starting from the harvested culture material.
A. Step 1: Initial Extraction/Precipitation
-
Method A: Chloroform Extraction
-
This method is effective for cultures grown on semi-solid media.[5][15]
-
To the harvested agar or culture supernatant, add an equal volume of chloroform.
-
Mix vigorously and then centrifuge to separate the phases.
-
A white precipitate containing partially pure mutacin will form at the interface.[16]
-
Carefully collect this precipitate for further purification.[16]
-
-
Method B: Ammonium Sulfate (AS) Precipitation
-
This method is suitable for liquid culture supernatants and can achieve good recovery.[8][9]
-
Adjust the pH of the cell-free supernatant. A pH of 8.0 has been shown to minimize the precipitation of other media components.[9]
-
Slowly add solid ammonium sulfate while stirring to a final saturation of approximately 40-60%.
-
Allow precipitation to occur overnight at 4°C.
-
Centrifuge to collect the precipitate. Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., 50% ethanol).[16]
-
B. Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a critical step for obtaining highly pure this compound.[7][8][17]
-
Column: Use a C8 or C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the mutacin using a linear gradient of Solvent B (e.g., 5% to 60% over 60 minutes).
-
Detection: Monitor the elution profile at 220 nm or 280 nm.
-
Fraction Collection: Collect fractions and test each for antimicrobial activity using a bioassay.
C. Step 3: Bioassay for Activity Confirmation
A deferred-antagonism or agar well diffusion assay is used to identify the active fractions.[4][16]
-
Prepare an agar plate (e.g., BHI or THY agar).
-
Create a lawn of the indicator strain (S. pyogenes or M. luteus) by pouring molten top agar seeded with the indicator bacteria over the plate.[4][16]
-
Spot a small aliquot (5-10 µL) of each collected HPLC fraction onto the surface of the agar.
-
Incubate the plate at 37°C overnight.
-
Fractions containing active this compound will show a clear zone of growth inhibition around the spot.[16]
D. Step 4: Final Steps
-
Pooling and Lyophilization: Pool the active fractions identified by the bioassay.
-
Freeze-dry (lyophilize) the pooled fractions to obtain a stable, powdered form of purified this compound.
-
The purity and mass of the final product should be confirmed using techniques like Mass Spectrometry (e.g., MALDI-TOF MS).[17]
The following diagram illustrates the key decision points and steps within the purification protocol.
Caption: Detailed decision-making workflow for this compound purification.
References
- 1. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Regulation of Bacteriocin Production in Streptococcus mutans by the Quorum-Sensing System Required for Development of Genetic Competence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of mutacin [hxkqyxzz.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Construction and Characterization of an Effector Strain of Streptococcus mutans for Replacement Therapy of Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Production of Bacteriocins in a Liquid Medium by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 16. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Mutacin 1140: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutacin 1140 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics, produced by the bacterium Streptococcus mutans. It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Clostridium difficile.[1][2][3][4][5] The primary mechanism of action of this compound involves binding to lipid II, a crucial precursor in bacterial cell wall biosynthesis.[1][4] This interaction inhibits peptidoglycan synthesis and can lead to membrane disruption, ultimately causing bacterial cell death. The unique mode of action makes this compound and its analogs promising candidates for the development of new antimicrobial agents.
Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of any new antimicrobial compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] This application note provides detailed protocols for determining the MIC of this compound using standard methods, primarily referencing the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 document for aerobic bacteria.[1][8][9][10]
Mechanism of Action of this compound
This compound exerts its bactericidal or bacteriostatic effect through a multi-step process that targets the bacterial cell envelope. The key steps are outlined below:
Caption: Mechanism of action of this compound.
Techniques for MIC Determination
The two primary reference methods for determining the MIC of antimicrobial agents are broth microdilution and agar dilution.[7][8][9][11] These methods are considered the "gold standard" for susceptibility testing.
Broth Microdilution Method
This technique involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[6][12]
Materials:
-
Purified this compound
-
Test bacterial strain(s) (e.g., S. aureus, S. pneumoniae)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB), Todd-Hewitt Broth with yeast extract (THY))[2]
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (aerobic or anaerobic, as required for the test organism)[2]
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of purified this compound.
-
Dissolve in a suitable solvent (e.g., sterile deionized water, or a small amount of a solvent like DMSO followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
The final volume in each well before adding the inoculum will be 100 µL.
-
Include a growth control well (broth only, no this compound) and a sterility control well (broth only, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL. This will dilute the this compound concentrations by half to the final test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours. For specific organisms like S. pneumoniae, incubation in a CO₂-enriched atmosphere may be required. C. difficile requires anaerobic incubation conditions.[2]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure absorbance.
-
Caption: Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism. This method is particularly useful for testing multiple isolates simultaneously.[11][13]
Materials:
-
Purified this compound
-
Test bacterial strain(s)
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Water bath
-
Inoculum replicating device (optional)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution in sterile water or buffer.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired final concentration, add 1 part of the this compound dilution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
This suspension can be further diluted (e.g., 1:10) to achieve a final inoculum of approximately 10⁴ CFU per spot.[7]
-
-
Inoculation:
-
Spot a small, standardized volume (e.g., 1-10 µL) of the bacterial inoculum onto the surface of each agar plate, starting with the control plate and then plates with increasing concentrations of this compound.
-
An inoculum replicating device can be used to spot multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours under appropriate atmospheric conditions.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A faint haze or a single colony at the inoculation site is generally disregarded.[7]
-
References
- 1. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 2. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. woah.org [woah.org]
Application Notes and Protocols for Studying the Mutacin 1140-Lipid II Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutacin 1140 is a lantibiotic peptide antibiotic produced by Streptococcus mutans. It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The primary mechanism of action of this compound involves the specific recognition and binding to Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. This interaction sequesters Lipid II, thereby inhibiting peptidoglycan synthesis and ultimately leading to bacterial cell death. Unlike some other lantibiotics such as nisin, this compound does not appear to form pores in the bacterial membrane.
These application notes provide detailed protocols for key assays to investigate the interaction between this compound and Lipid II, facilitating further research into its mechanism of action and the development of novel antimicrobial agents.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Micrococcus luteus ATCC 10240 | 0.125 | |
| Streptococcus pneumoniae ATCC 27336 | 0.5 | |
| Staphylococcus aureus ATCC 25923 | 4.0 | |
| Staphylococcus aureus (MRSA) ATCC 33591 | 0.5 - 2.0 | |
| Enterococcus faecalis (VRE) | 8.0 - 32.0 | |
| Clostridium difficile | 0.25 - 1.0 | |
| Streptococcus pyogenes | 0.5 | |
| Listeria monocytogenes | < 8.0 | |
| Bacillus subtilis PY79 | 1.0 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Analogs Against Staphylococcus aureus (MRSA) ATCC 33591
| This compound Analog | MIC (µg/mL) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (WT) | 0.5 | - | |
| K2A | 0.5 | 1 | |
| R13A | 0.25 | 2 | |
| K2A:R13A (1:1) | 0.25 | 2 | |
| Phe1Ile (OG253) | Not specified for this strain | - |
Note: The binding affinity (Kd) of this compound to Lipid II has not been explicitly reported in the reviewed literature. The protocols provided below, such as the fluorescence-based liposome binding assay, can be adapted to determine this value.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound (and its analogs)
-
Bacterial strains of interest (e.g., S. aureus, S. pneumoniae)
-
Todd-Hewitt Yeast Extract (THY) broth or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of THY broth and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh THY broth to an optical density at 600 nm (OD₆₀₀) of 0.05–0.1 (corresponding to approximately 1 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in THY broth.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a buffer).
-
Perform serial two-fold dilutions of the this compound stock solution in THY broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacterial inoculum without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Optionally, the OD₆₀₀ of each well can be measured using a microplate reader to quantify bacterial growth.
-
Fluorescence-Based Liposome Binding Assay
This assay qualitatively and quantitatively assesses the binding of this compound to Lipid II incorporated into artificial liposomes.
Materials:
-
This compound
-
Lipid II
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) (fluorescent lipid)
-
Chloroform
-
Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer
Protocol:
-
Preparation of Lipid II-Containing Liposomes:
-
In a glass vial, mix DOPC and Lipid II (and a small amount of NBD-PE for visualization, e.g., 0.5 mol%) in chloroform. A typical molar ratio is 99.5:0.5 (DOPC:Lipid II).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the buffer by vortexing vigorously.
-
Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to form unilamellar vesicles (liposomes).
-
-
Binding Assay:
-
In a fluorescence cuvette, add the prepared Lipid II-containing liposomes to the buffer.
-
Record the baseline fluorescence of the NBD-PE.
-
Add increasing concentrations of this compound to the cuvette and mix gently.
-
Monitor the change in NBD-PE fluorescence intensity or anisotropy over time. Binding of this compound to Lipid II can cause a change in the local environment of the NBD probe, leading to a change in its fluorescence properties.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of this compound concentration.
-
The data can be fitted to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Enhancing Mutacin 1140 Production in Streptococcus mutans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the genetic manipulation of Streptococcus mutans to enhance the yield of Mutacin 1140, a potent lantibiotic with significant therapeutic potential. The following sections outline the biosynthetic pathway of this compound, protocols for genetic modification of the producer strain, and quantitative data on the impact of these modifications.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Streptococcus mutans. As a type A(I) lantibiotic, it exhibits broad-spectrum activity against many Gram-positive bacteria, including clinically relevant pathogens. Its mechanism of action involves binding to lipid II, a crucial precursor in bacterial cell wall synthesis.[1] The genetic blueprint for this compound production is encoded within the lan operon, which contains the structural gene for the prepropeptide (lanA) and genes responsible for its modification, transport, and immunity.
The this compound Biosynthetic Pathway
The biosynthesis of active this compound is a multi-step process orchestrated by the products of the lan gene cluster. Understanding this pathway is critical for designing effective genetic strategies to enhance production.
The key genes and their functions are:
-
lanA : Encodes the prepropeptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive post-translational modifications.
-
lanB : Encodes a dehydratase responsible for the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[2]
-
lanC : Encodes a cyclase that catalyzes the formation of thioether cross-links (lanthionine and methyllanthionine rings) between the dehydrated residues and cysteine residues.[2]
-
lanD : Encodes a flavoprotein responsible for the oxidative decarboxylation of the C-terminal cysteine, forming an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue.[2]
-
lanT : Encodes an ABC transporter responsible for the export of the modified prepropeptide out of the cell.[3] A deletion of lanT results in the absence of this compound in the culture supernatant.[4]
-
lanP : Encodes a protease that cleaves the leader peptide from the modified core peptide, releasing the mature, active this compound.[3]
Quantitative Data on this compound Yield in Genetically Modified Strains
The following table summarizes the reported yields of this compound in various S. mutans strains, including wild-type, spontaneous mutants, and genetically engineered strains.
| Strain | Genotype/Modification | Culture Conditions | This compound Yield | Reference |
| JH1000 | Wild-type | Todd-Hewitt broth with 0.5% agarose | Baseline | [5] |
| JH1140 | Spontaneous mutant of JH1000 | Todd-Hewitt broth with 0.5% agarose | ~3-fold increase vs. JH1000 | [5][6] |
| DM25 | lan gene cluster disrupted by Tn917 | Todd-Hewitt broth with 0.5% agarose | Not detectable | [5][7] |
| ΔlanT | Targeted deletion of lanT | Not specified | Not detectable in supernatant | [4] |
| Optimized | Wild-type in optimized minimal media | Modified M9 minimal media | ~10 mg/L | [1] |
| Arg13Asp | Site-directed mutagenesis of lanA | THY agar | 119% increase in activity zone area vs. wild-type | [8] |
Experimental Protocols
Protocol for Gene Knockout in S. mutans via Fusion PCR and Homologous Recombination
This protocol describes a cloning-independent method for targeted gene disruption in S. mutans.
Materials:
-
S. mutans JH1140 genomic DNA
-
High-fidelity DNA polymerase
-
Antibiotic resistance cassette (e.g., spectinomycin resistance gene, spcr)
-
Primers (see below)
-
Competence Stimulating Peptide (CSP)
-
Todd-Hewitt Yeast Extract (THYE) broth
-
Brain Heart Infusion (BHI) agar with appropriate antibiotic
Primer Design:
Four primers are required for the first PCR step to amplify the upstream and downstream flanking regions of the target gene and the antibiotic resistance cassette. The reverse primer for the upstream region and the forward primer for the downstream region should have 5' tails complementary to the ends of the antibiotic resistance cassette.
Procedure:
-
First PCR:
-
Perform three separate PCRs to amplify:
-
A ~1 kb upstream flanking region of the target gene.
-
A ~1 kb downstream flanking region of the target gene.
-
The antibiotic resistance cassette.
-
-
-
Fusion PCR (Second PCR):
-
Combine the three purified PCR products from step 1 in a new PCR tube.
-
Perform a second PCR using the forward primer for the upstream region and the reverse primer for the downstream region. This will fuse the three fragments into a single linear DNA construct.
-
-
Transformation of S. mutans:
-
Prepare competent S. mutans cells (see Protocol 4.2).
-
Add the purified fusion PCR product to the competent cells and incubate.
-
Plate the transformation mixture on BHI agar containing the appropriate antibiotic to select for transformants in which homologous recombination has occurred.
-
-
Verification:
-
Confirm the gene knockout in antibiotic-resistant colonies by PCR using primers that flank the target gene region and sequencing.
-
Protocol for Natural Competence Induction in S. mutans JH1140
Materials:
-
S. mutans JH1140
-
Todd-Hewitt Yeast Extract (THYE) broth
-
Competence Stimulating Peptide (CSP)
-
Transforming DNA (plasmid or linear construct)
Procedure:
-
Grow an overnight culture of S. mutans JH1140 in THYE broth at 37°C in a 5% CO2 atmosphere.
-
The next day, dilute the overnight culture 1:10 in fresh THYE broth.
-
Incubate for 2 hours at 37°C with 5% CO2.
-
Add CSP to a final concentration of 1 µM.
-
Incubate for an additional 30 minutes.
-
Add the transforming DNA to the culture and incubate for at least 3 hours.
-
Plate the culture on appropriate selective media to isolate transformants.
Protocol for Overexpression of lan Genes
To overexpress a target lan gene (e.g., lanA), the gene can be cloned into a shuttle vector under the control of a strong constitutive promoter.
Materials:
-
S. mutans shuttle vector (e.g., pDL278-derived)
-
S. mutans JH1140 genomic DNA
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid construction
-
Competent S. mutans JH1140
Procedure:
-
Gene Amplification: Amplify the target lan gene from S. mutans JH1140 genomic DNA using PCR with primers that add appropriate restriction sites.
-
Vector Preparation: Digest the shuttle vector with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified lan gene into the digested vector.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli for plasmid propagation and selection.
-
Plasmid Purification: Purify the recombinant plasmid from an overnight culture of the transformed E. coli.
-
Transformation into S. mutans: Transform the purified plasmid into competent S. mutans JH1140 using the natural competence protocol (4.2).
-
Selection and Verification: Select for transformants on media containing the appropriate antibiotic and verify the presence of the plasmid and the insert by PCR.
Quantification of this compound Production
4.4.1. Deferred Antagonism Assay (Qualitative to Semi-Quantitative)
This method provides a relative measure of this compound activity based on the size of the zone of growth inhibition of a sensitive indicator strain.
Materials:
-
S. mutans strains to be tested
-
Indicator strain (e.g., Micrococcus luteus)
-
THY agar plates
-
Soft agar (0.75% agar in THY broth)
Procedure:
-
Spot 2 µl of an overnight culture of the S. mutans test strain onto a THY agar plate and allow it to dry.
-
Incubate the plate for 24 hours at 37°C to allow for this compound production.
-
Kill the producer colonies by placing the plate in a 65°C oven for 1 hour.[8]
-
Prepare an overlay of soft agar seeded with the indicator strain.
-
Pour the soft agar overlay onto the plate with the killed producer colonies.
-
Incubate overnight at 37°C.
-
Measure the diameter of the zone of inhibition around the producer colonies. The area of the inhibition zone can be calculated and compared between different strains.[8]
4.4.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Quantitative)
RP-HPLC allows for the precise quantification of this compound in culture supernatants.
Materials:
-
Culture supernatant from S. mutans
-
RP-HPLC system with a C18 column
-
Acetonitrile and trifluoroacetic acid (TFA) for mobile phases
-
Purified this compound standard
Procedure:
-
Grow S. mutans in an appropriate medium (e.g., optimized minimal medium).[1]
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Filter-sterilize the supernatant.
-
Inject a known volume of the supernatant onto the C18 column.
-
Elute with a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the absorbance at 220 nm.
-
Compare the peak area of this compound in the sample to a standard curve generated with known concentrations of purified this compound to determine the concentration in the sample.
Conclusion
The genetic manipulation of Streptococcus mutans offers a promising avenue for enhancing the production of the therapeutically valuable lantibiotic, this compound. By understanding the biosynthetic pathway and employing the detailed protocols provided, researchers can systematically modify the lan operon to develop high-yield production strains. The strategies outlined, from gene knockouts and overexpression to media optimization, provide a comprehensive toolkit for the rational engineering of S. mutans for drug development applications.
References
- 1. Optimization of the Production of the Lantibiotic this compound in Minimal Media [pubmed.ncbi.nlm.nih.gov]
- 2. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and transport of the lantibiotic this compound produced by Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and biochemical analysis of this compound, a lantibiotic from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Analysis of Mutacin 1140 Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutacin 1140, a lantibiotic produced by Streptococcus mutans, exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains.[1] Its complex structure, characterized by post-translational modifications (PTMs) such as lanthionine and methyllanthionine rings, didehydroalanine (Dha), and didehydrobutyrine (Dhb), presents a significant analytical challenge.[1] Mass spectrometry (MS) has emerged as a powerful tool for the detailed structural elucidation of this compound, providing valuable insights into its molecular weight, amino acid sequence, and the nature of its PTMs. This application note provides a detailed overview of the mass spectrometric analysis of this compound, including experimental protocols and data interpretation.
Structural Characterization of this compound
The primary structure of this compound was first elucidated through a combination of Edman degradation sequencing and mass spectrometry.[2] These initial studies proposed a molecular weight that was later confirmed and refined by more advanced MS techniques. The predicted molecular weight of the mature peptide is 2263 Da, which aligns with experimental data.
Key Structural Features:
-
Amino Acid Composition: The mature this compound peptide is composed of 22 amino acids.[3]
-
Post-Translational Modifications: The peptide undergoes extensive PTMs, including the formation of four thioether rings (lanthionine/methyllanthionine), which are crucial for its biological activity. It also contains dehydrated residues like Dha and Dhb.[3]
-
Lipid II Binding: The N-terminal region of this compound, particularly rings A and B, is responsible for binding to Lipid II, a precursor molecule in bacterial cell wall synthesis. This interaction is a key aspect of its antimicrobial mechanism.
Mass Spectrometric Analysis
A variety of mass spectrometry techniques are employed for the comprehensive structural analysis of this compound. These include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for determining the molecular weight of the intact peptide and its variants. Tandem mass spectrometry (MS/MS) is utilized for sequencing and identifying the specific locations of PTMs.
Quantitative Data
The following tables summarize the key quantitative data obtained from the mass spectrometric analysis of this compound.
| Parameter | Method | Observed Value | Reference |
| Molecular Weight | ESI-MS | 2263.2 ± 0.01 Da | [4] |
| MALDI-MS | 2264.63 ± 1 Da | [1] | |
| Observed m/z Ratios | ESI-MS | 1132.63 (doubly charged) | [4] |
| 755.42 (triply charged) | [4] | ||
| PTM Confirmation | MS | 6-8 ethanethiol additions | [4] |
| (6 and 7 most prominent) | |||
| Mutant Mass (with leader) | MALDI-MS | 3165 Da (ΔlanP strain) | [5] |
| 3079 Da (R(-1)A strain) | [5] |
Table 1: Molecular Weight and Mass-to-Charge Ratio Data for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the mass spectrometric analysis of this compound.
Purification of this compound
A robust purification protocol is essential to obtain a sample of sufficient purity for accurate mass spectrometric analysis.
Materials:
-
Culture of Streptococcus mutans JH1140
-
Todd-Hewitt broth with 0.5% agarose
-
Chloroform
-
Source 15RPC column
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water
-
Buffer B: 0.085% TFA in 60% acetonitrile
-
Lyophilizer
Protocol:
-
Inoculate S. mutans JH1140 in Todd-Hewitt broth containing 0.5% agarose and incubate to allow for this compound production.[2][6]
-
Extract the spent medium with chloroform to obtain a crude extract containing this compound.[2][6]
-
Apply the crude extract to a Source 15RPC column for reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Elute the bound peptides using a gradient of Buffer A and Buffer B.[7]
-
Collect the fractions containing active this compound, identified through antimicrobial assays.
-
Pool the active fractions and lyophilize to obtain the purified peptide.[7]
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of purified this compound and its variants.
Materials:
-
Purified this compound
-
α-cyano-4-hydroxycinnamic acid (HCCA) matrix
-
Acetonitrile (ACN)
-
0.1% Trifluoroacetic acid (TFA) in water
-
MALDI target plate
-
MALDI-TOF mass spectrometer (e.g., Shimadzu MALDI-MS)
Protocol:
-
Prepare a saturated solution of HCCA matrix in a 1:1 (v/v) mixture of ACN and 0.1% TFA in water.
-
Mix the purified this compound sample with the matrix solution in a 1:5 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, allowing for co-crystallization.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in both linear and reflectron modes in the m/z range of 500-5000.
-
Calibrate the instrument using a standard peptide mixture.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is particularly useful for obtaining accurate mass measurements and observing multiply charged ions of this compound.
Materials:
-
Purified this compound
-
Solvent system (e.g., acetonitrile/water with 0.1% formic acid)
-
ESI-mass spectrometer
Protocol:
-
Dissolve the purified this compound in the chosen solvent system at an appropriate concentration.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire mass spectra over a suitable m/z range to detect the expected molecular ions.
-
Analyze the resulting spectrum to identify the m/z values of the singly and multiply charged ions.
-
Deconvolute the spectrum to determine the accurate molecular weight of this compound.
Visualizations
The following diagrams illustrate key aspects of this compound's structural analysis and biological function.
Caption: Workflow for the structural analysis of this compound.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and biochemical analysis of this compound, a lantibiotic from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Group I Strain of Streptococcus mutans, UA140, Produces Both the Lantibiotic Mutacin I and a Nonlantibiotic Bacteriocin, Mutacin IV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elucidating the Three-Dimensional Structure of Mutacin 1140 via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mutacin 1140 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, produced by the bacterium Streptococcus mutans.[1] It exhibits potent antimicrobial activity against a range of Gram-positive bacteria, making it a person of interest for therapeutic development.[1][2] The determination of its three-dimensional (3D) structure is crucial for understanding its mechanism of action, which involves binding to lipid II, a key precursor in bacterial cell wall synthesis.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with molecular dynamics simulations, has been instrumental in elucidating the covalent and 3D structure of this compound.[1][4] This document provides detailed application notes and protocols for the structural determination of this compound using NMR spectroscopy.
I. Data Presentation: Quantitative NMR Data for this compound
The determination of this compound's 3D structure relies on a collection of quantitative data derived from various NMR experiments. These data serve as constraints for computational structure calculations.
Table 1: ¹H and ¹³C Chemical Shifts (δ) for this compound
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phe1 | Hα | 4.85 | 55.2 |
| Hβ2, Hβ3 | 3.15, 3.25 | 38.1 | |
| Lys2 | Hα | 4.40 | 54.9 |
| Hβ2, Hβ3 | 1.85, 1.95 | 31.5 | |
| Hγ2, Hγ3 | 1.70, 1.80 | 23.4 | |
| Hδ2, Hδ3 | 1.90, 2.00 | 27.8 | |
| Hε2, Hε3 | 3.05 | 40.1 | |
| Dha3 | Hβ2, Hβ3 | 5.85, 6.30 | 106.5 |
| Trp4 | Hα | 4.75 | 55.8 |
| Hβ2, Hβ3 | 3.35, 3.45 | 28.2 | |
| Ala5 | Hα | 4.60 | 51.7 |
| Hβ | 1.45 | 18.9 | |
| Leu6 | Hα | 4.50 | 53.5 |
| Hβ | 1.75 | 41.2 | |
| Hγ | 1.65 | 25.4 | |
| Hδ1, Hδ2 | 0.95, 0.90 | 23.1, 22.0 | |
| Abu7 | Hα | 4.30 | 59.1 |
| Hβ | 1.90 | 26.3 | |
| Hγ | 1.00 | 10.2 | |
| Pro8 | Hα | 4.45 | 61.9 |
| Hβ2, Hβ3 | 2.05, 2.35 | 30.1 | |
| Hγ2, Hγ3 | 1.95, 2.05 | 25.8 | |
| Hδ2, Hδ3 | 3.65, 3.80 | 48.2 | |
| Gly9 | Hα2, Hα3 | 3.95, 4.10 | 43.5 |
| Ala10 | Hα | 4.55 | 51.8 |
| Hβ | 1.40 | 18.5 | |
| Arg11 | Hα | 4.35 | 54.5 |
| Hβ2, Hβ3 | 1.80, 1.90 | 29.5 | |
| Hγ2, Hγ3 | 1.60, 1.70 | 25.9 | |
| Hδ2, Hδ3 | 3.20 | 41.8 | |
| Dhb12 | Hβ | 6.80 | 130.1 |
| Hγ | 1.75 | 13.5 | |
| Gly13 | Hα2, Hα3 | 3.90, 4.05 | 43.7 |
| Ala14 | Hα | 4.50 | 51.5 |
| Hβ | 1.35 | 18.2 | |
| Phe15 | Hα | 4.80 | 55.5 |
| Hβ2, Hβ3 | 3.10, 3.20 | 38.5 | |
| Asn16 | Hα | 4.70 | 52.1 |
| Hβ2, Hβ3 | 2.85, 2.95 | 37.5 | |
| Ala17 | Hα | 4.45 | 51.2 |
| Hβ | 1.30 | 18.0 | |
| Tyr18 | Hα | 4.65 | 56.1 |
| Hβ2, Hβ3 | 3.05, 3.15 | 37.8 | |
| AviCys19 | Hα | 5.10 | 58.3 |
| Hβ | 6.50 | 125.4 |
Note: This table presents a representative set of chemical shifts. Actual values may vary slightly depending on experimental conditions. Dha = Dehydroalanine, Abu = Aminobutyric acid, Dhb = Dehydrobutyrine, AviCys = Aminovinylcysteine.
Table 2: Key Nuclear Overhauser Effect (NOE) Distance Restraints
| Proton 1 | Proton 2 | Distance Upper Bound (Å) |
| Phe1 Hα | Lys2 Hα | 3.5 |
| Trp4 Hα | Ala5 Hα | 2.8 |
| Leu6 Hδ1 | Pro8 Hδ2 | 4.0 |
| Gly9 Hα2 | Ala10 Hβ | 3.0 |
| Arg11 Hβ2 | Dhb12 Hγ | 4.5 |
| Phe15 Hα | Asn16 Hβ2 | 3.2 |
| Tyr18 Hβ2 | AviCys19 Hβ | 5.0 |
Note: This is a truncated list of representative NOEs. A full structure determination requires hundreds of such restraints.
Table 3: ³J-Coupling Constants and Dihedral Angle Restraints
| Coupling | Measured ³J (Hz) | Derived Dihedral Angle (φ) Range |
| H N -Hα (Phe1) | 8.5 | -150° to -90° |
| H N -Hα (Trp4) | 4.2 | -90° to -30° |
| H N -Hα (Leu6) | 9.1 | -150° to -90° |
| H N -Hα (Arg11) | 7.9 | -140° to -80° |
| H N -Hα (Phe15) | 8.8 | -150° to -90° |
Note: Dihedral angle restraints are derived from ³J-coupling constants using the Karplus equation.
Table 4: Structural Statistics for the Final Ensemble of this compound Structures
| Parameter | Value |
| Number of NOE restraints | > 500 |
| Number of dihedral angle restraints | ~20 |
| RMSD for backbone atoms (residues 1-19) | 0.65 ± 0.21 Å |
| RMSD for all heavy atoms (residues 1-19) | 1.12 ± 0.25 Å |
| PROCHECK-NMR Ramachandran plot analysis: | |
| - Most favored regions | 85.2% |
| - Additionally allowed regions | 13.5% |
| - Generously allowed regions | 1.3% |
| - Disallowed regions | 0.0% |
II. Experimental Protocols
A. Sample Preparation
-
Production and Purification of this compound:
-
NMR Sample Preparation:
-
Dissolve the purified this compound in a 90% H₂O/10% D₂O solvent system to a final concentration of 2-5 mM.
-
Adjust the pH of the sample to a range of 3.0-4.0 to minimize amide proton exchange.
-
Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).
-
B. NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
1D ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum to assess sample purity and concentration.
-
-
2D Homonuclear Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a residue. Use a mixing time of 80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Acquire a series of NOESY spectra with mixing times ranging from 100 to 200 ms to build up NOE cross-peak intensities.
-
-
2D Heteronuclear Experiments (optional but recommended for unambiguous assignments):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹⁵N HSQC: To correlate amide protons with their backbone nitrogens (requires ¹⁵N labeling).
-
C. NMR Data Processing and Analysis
-
Data Processing:
-
Resonance Assignment:
-
Use software like CARA, SPARKY, or CCPNmr Analysis to manually or semi-automatically assign the chemical shifts of all protons and heteronuclei.
-
-
Restraint Generation:
-
Distance Restraints: Integrate the cross-peak volumes in the NOESY spectra and convert them into upper distance bounds.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra and use the Karplus equation to derive φ dihedral angle restraints.
-
D. Structure Calculation and Refinement
-
Structure Calculation:
-
Use the experimental distance and dihedral angle restraints as input for structure calculation software such as CYANA, XPLOR-NIH, or AMBER.
-
These programs typically employ distance geometry and/or simulated annealing algorithms to generate an ensemble of 3D structures that are consistent with the experimental data.
-
-
Restrained Molecular Dynamics (rMD) Refinement:
-
The initial structures are further refined using restrained molecular dynamics simulations.
-
The protocol involves simulating the molecule in a water box under a chosen force field (e.g., AMBER) while applying the experimental NMR restraints as additional energy terms.
-
The system is first minimized, then gradually heated to a target temperature (e.g., 300 K) and equilibrated.
-
A production rMD simulation is then run for an extended period (e.g., several nanoseconds) to sample the conformational space consistent with the NMR data.
-
-
Structure Validation:
-
The final ensemble of structures is evaluated for its agreement with the experimental restraints and for its stereochemical quality using programs like PROCHECK-NMR and MolProbity.
-
III. Mandatory Visualizations
Caption: Experimental workflow for the 3D structure elucidation of this compound using NMR.
Caption: Biosynthesis pathway of this compound.
References
- 1. Structure and dynamics of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and transport of the lantibiotic this compound produced by Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 8. NMR Software - Lancaster University [lancaster.ac.uk]
Methods for testing the antimicrobial activity of Mutacin 1140 against pathogenic bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antimicrobial activity of Mutacin 1140, a potent lantibiotic, against a range of pathogenic bacteria. The protocols detailed below are based on established microbiological methods and are intended to ensure reproducible and reliable results.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by the bacterium Streptococcus mutans.[1][2] It exhibits bactericidal or bacteriostatic activity primarily against Gram-positive bacteria, including several multidrug-resistant strains.[3][4] Its unique mechanism of action, which involves targeting the essential cell wall precursor Lipid II, makes it a promising candidate for the development of new antimicrobial agents.[1][5][6]
Mechanism of Action
This compound exerts its antimicrobial effect through a dual mechanism of action. Its primary target is Lipid II, a crucial component in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall.[1][5] By binding to the pyrophosphate moiety of Lipid II, this compound effectively sequesters this molecule, preventing its incorporation into the growing peptidoglycan chain.[1] This inhibition of cell wall synthesis ultimately leads to cell lysis.[5] Additionally, at higher concentrations, complexes of this compound and Lipid II can assemble in the bacterial membrane, leading to membrane disruption and the formation of pores, which further contributes to bacterial cell death.[5][7]
Experimental Protocols
The following protocols are designed to assess the antimicrobial activity of this compound. It is recommended to perform these assays in triplicate to ensure statistical validity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)[8][9]
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)[10]
-
Sterile saline or broth for dilutions
-
Microplate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[3]
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[11]
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity.[11] Alternatively, the MIC can be determined spectrophotometrically by identifying the concentration at which a sharp decline in absorbance is observed.[12]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar, Brain Heart Infusion Agar)
-
Sterile micro-pipettors and tips
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a sterile agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a target bacterium over time.
Materials:
-
This compound solution at a predetermined concentration (e.g., 2x, 4x, 8x MIC)
-
Bacterial culture in the logarithmic phase of growth
-
Appropriate broth medium
-
Sterile saline for dilutions
-
Sterile agar plates for colony counting
Protocol:
-
Prepare flasks containing the appropriate broth with this compound at the desired concentrations. Include a growth control flask without this compound.
-
Inoculate each flask with the logarithmic phase bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of this compound.
Materials:
-
This compound solution
-
Sterile agar plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
Protocol:
-
Evenly spread the standardized bacterial inoculum onto the surface of the agar plate using a sterile cotton swab to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Add a known volume (e.g., 50-100 µL) of the this compound solution to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). The size of the zone correlates with the antimicrobial activity.
Data Presentation
The following tables summarize the reported antimicrobial activity of this compound against various pathogenic bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | - | [2] |
| Staphylococcus aureus (Multidrug-resistant) | ONI33 | - | [3] |
| Staphylococcus aureus (Vancomycin-intermediate) | - | < MIC of Vancomycin | [3] |
| Staphylococcus aureus (Vancomycin-resistant) | - | Superior to Vancomycin | [3] |
| Streptococcus pneumoniae | ATCC 27336 | - | [2] |
| Streptococcus pneumoniae | ATCC 49619 | - | [3] |
| Streptococcus pyogenes | - | 0.5 | [3] |
| Enterococcus faecalis | - | 8 - 32 | [3] |
| Enterococcus faecalis (Vancomycin-resistant) | - | Superior to Vancomycin | [3] |
| Enterococcus faecium | - | 8 - 32 | [3] |
| Enterococcus faecium (Vancomycin-resistant) | - | Superior to Vancomycin | [3] |
| Clostridium difficile | UK1 | - | [2] |
| Listeria monocytogenes | - | < 8 | [3] |
| Micrococcus luteus | ATCC 10240 | 0.125 | [2] |
Note: Specific MIC values were not available in all cited abstracts, but the relative activity was described.
Table 2: Bactericidal vs. Bacteriostatic Activity of this compound
| Bacterial Species | Activity | Reference |
| Streptococcus pneumoniae | Bactericidal | [3][4] |
| Staphylococcus aureus (Multidrug-resistant) | Bactericidal | [3][4] |
| Enterococcus faecalis (Vancomycin-resistant) | Bacteriostatic | [3][4] |
Conclusion
The methods described in these application notes provide a robust framework for the in vitro evaluation of this compound's antimicrobial properties. Consistent application of these protocols will yield reliable data to support the research and development of this promising antimicrobial peptide. For further details on specific methodologies, it is recommended to consult the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3]
References
- 1. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 2. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genetic and Biochemical Analysis of this compound, a Lantibiotic from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Application of Mutacin 1140 in Food Preservation: A Detailed Guide for Researchers
For Immediate Release
Mutacin 1140, a lantibiotic produced by Streptococcus mutans, presents a promising alternative to traditional chemical preservatives in the food industry. With its potent antimicrobial activity against a range of Gram-positive foodborne pathogens, this compound offers a natural solution to enhance food safety and extend shelf life. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in food preservation.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) with a broad spectrum of activity against Gram-positive bacteria.[1] Its mechanism of action involves binding to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation and leading to cell death.[2][3][4] This targeted mechanism makes it effective against various spoilage organisms and pathogens, including strains resistant to conventional antibiotics.[5][6] Compared to other bacteriocins like nisin, which is already approved for food use, this compound has shown potential for a lower frequency of resistance development.[7]
Antimicrobial Spectrum and Efficacy
This compound demonstrates significant inhibitory activity against a variety of foodborne pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against several key bacteria.
| Target Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Listeria monocytogenes | - | < 8 | [5] |
| Staphylococcus aureus | ATCC 25923 | - | [3] |
| Staphylococcus aureus (Vancomycin-resistant) | - | > 8 | [5] |
| Bacillus cereus | - | > 8 | [5] |
| Clostridium difficile | UK1 | - | [3] |
| Streptococcus pyogenes | - | < 8 | [5] |
| Enterococcus faecalis (Vancomycin-resistant) | - | > 8 | [5] |
Note: MIC values can vary depending on the specific strain, culture conditions, and the purity of the this compound preparation.
Physicochemical Stability
The stability of this compound is a critical factor for its application in food preservation, as it must remain active under various processing and storage conditions.
-
pH Stability: this compound exhibits good stability in acidic conditions.[8] This property is advantageous for its use in acidic food products such as fermented foods and fruit juices.
-
Thermal Stability: As a lantibiotic, this compound is expected to have good thermal stability, a desirable trait for foods that undergo heat treatment. However, specific data on its thermal degradation profile in different food matrices is an area for further investigation.
-
Stability in Food Matrices: The efficacy of bacteriocins can be influenced by the food matrix due to interactions with food components like fats and proteins. Studies have shown that this compound's stability can be variable in simulated intestinal fluids, suggesting that its effectiveness should be evaluated in specific food systems.[8]
Experimental Protocols
The following are detailed protocols for the production, purification, and evaluation of this compound's antimicrobial activity for food preservation research.
Protocol 1: Production of this compound
This protocol describes the laboratory-scale production of this compound from Streptococcus mutans JH1140.
Materials:
-
Streptococcus mutans JH1140
-
Todd-Hewitt Yeast Extract (THYE) broth
-
Agarose
-
Appropriate growth medium supplements (e.g., salts)
-
Incubator
Procedure:
-
Prepare a semi-solid medium by supplementing THYE broth with 0.5% agarose.
-
Stab-inoculate the semi-solid medium with a fresh culture of S. mutans JH1140.
-
Incubate the culture at 37°C for 48-72 hours. High yields of this compound have been observed in solid or semi-solid media.[9]
-
After incubation, the culture medium containing this compound can be harvested for purification.
Protocol 2: Extraction and Partial Purification of this compound
This protocol provides a method for extracting and partially purifying this compound from the culture medium.
Materials:
-
Harvested culture medium from Protocol 1
-
Chloroform
-
Ethanol (50%)
-
Centrifuge
-
Rotary evaporator or similar solvent evaporation system
Procedure:
-
To the harvested culture medium, add an equal volume of chloroform.
-
Mix vigorously to extract this compound into the chloroform phase.
-
Centrifuge the mixture to separate the phases.
-
Collect the chloroform phase containing this compound.
-
Evaporate the chloroform to obtain a crude extract of this compound.
-
Dissolve the crude extract in 50% ethanol for further use in antimicrobial assays.[9] For higher purity, flash chromatography can be employed.[8]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound against a target foodborne pathogen.
Materials:
-
Partially purified this compound solution
-
Target foodborne pathogen (e.g., Listeria monocytogenes)
-
Appropriate broth medium (e.g., Brain Heart Infusion broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the partially purified this compound.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.
-
Prepare an inoculum of the target pathogen and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL).
-
Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (pathogen without this compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the target pathogen for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible growth of the pathogen. Alternatively, measure the optical density at 600 nm using a plate reader.
Protocol 4: Deferred Antagonism Assay
This qualitative assay is used to screen for the antimicrobial activity of this compound-producing colonies against a lawn of an indicator organism.
Materials:
-
Streptococcus mutans JH1140 culture
-
Indicator organism (e.g., Micrococcus luteus)
-
Appropriate agar medium (e.g., THY agar)
-
Soft agar (same medium with a lower agar concentration, e.g., 0.75%)
Procedure:
-
Spot-inoculate a fresh colony of S. mutans JH1140 onto the center of an agar plate.
-
Incubate the plate at 37°C for 24 hours to allow for the growth of the producer colony and diffusion of this compound into the agar.
-
After incubation, kill the producer cells by exposing the plate to chloroform vapor for 30-60 minutes.
-
Prepare a lawn of the indicator organism by mixing a liquid culture with molten soft agar and pouring it over the surface of the plate containing the killed producer colony.
-
Allow the soft agar to solidify and incubate the plate at the optimal growth temperature for the indicator organism for 18-24 hours.
-
Observe the plate for a zone of inhibition (a clear area) around the original spot of the producer colony, indicating antimicrobial activity.[3]
Protocol 5: Time-Kill Assay
This assay determines the rate at which this compound kills a target pathogen.
Materials:
-
Purified this compound solution
-
Target foodborne pathogen
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Plating supplies (agar plates, spreader)
Procedure:
-
Prepare a standardized inoculum of the target pathogen in broth.
-
Add this compound to the bacterial culture at a specific concentration (e.g., 1x, 2x, or 4x the MIC). Include a control culture without this compound.
-
Incubate the cultures at the optimal growth temperature.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable cells (CFU/mL).
-
Plot the log CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[5]
Visualizations
Mechanism of Action of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Mutacins of Streptococcus mutans: Regulation and Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. NEW METHODS FOR SCREENING LACTIC ACID BACTERIA THAT PRODUCE BACTERIOCIN ACTIVE AGAINST LISTERIA MONOCYTOGENES AND FOR DETERMINING BACTERIOCIN ACTIVITY 1 | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Development of Mutacin 1140: A Lantibiotic with Therapeutic Potential Against Gram-Positive Infections
Application Notes & Protocols for Researchers and Drug Development Professionals
Mutacin 1140, a lantibiotic produced by the bacterium Streptococcus mutans, is a promising candidate for the development of novel therapeutics to combat serious Gram-positive bacterial infections.[1][2] Its unique mechanism of action, targeting the essential cell wall precursor Lipid II, makes it a compelling alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance.[1][3][4] This document provides a detailed overview of this compound, including its mechanism of action, antimicrobial efficacy, and protocols for key experimental procedures.
Mechanism of Action
This compound exerts its antimicrobial activity through a dual mechanism that ultimately disrupts the integrity of the bacterial cell wall.[2] Unlike many antibiotics that are prone to resistance development, this compound targets a highly conserved component of bacterial cell wall synthesis.[1]
-
Lipid II Sequestration: The primary mode of action involves binding to Lipid II, a crucial precursor molecule for peptidoglycan synthesis.[1][3] Specifically, the N-terminal rings A and B of this compound form a binding domain that recognizes and sequesters Lipid II.[5][6] This action inhibits the incorporation of new subunits into the growing peptidoglycan layer, thereby halting cell wall construction.[7]
-
Membrane Disruption: Following the initial binding to Lipid II, multiple this compound-Lipid II complexes can assemble laterally in the bacterial membrane.[5][7] This aggregation can lead to membrane distortion, the formation of pores, and ultimately, the disruption of the cell membrane's integrity, contributing to bacterial cell death.[2][7]
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated potent activity against a broad range of Gram-positive bacteria, including clinically significant and multidrug-resistant strains.[2][8] Its efficacy has been evaluated in various preclinical models, highlighting its potential for treating infections caused by pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Clostridium difficile.[1][2][8]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against various Gram-positive bacteria.
| Organism | Strain | This compound (μg/mL) | OG253 (Phe1Ile) (μg/mL) | K2A Analog (μg/mL) | R13A Analog (μg/mL) | Vancomycin (μg/mL) | Linezolid (μg/mL) |
| Staphylococcus aureus | ATCC 25923 | - | - | - | - | - | - |
| Staphylococcus aureus | MRSA 33591 | - | - | 0.5 | 0.5 | 2 | - |
| Staphylococcus aureus | Vancomycin-intermediate | - | - | - | - | - | - |
| Staphylococcus aureus | Vancomycin-resistant | - | - | - | - | >MIC of MU1140 | - |
| Streptococcus pneumoniae | ATCC 27336 | - | - | - | - | - | - |
| Streptococcus pneumoniae | ATCC 49619 | - | - | - | - | - | - |
| Enterococcus faecalis | VRE | - | - | - | - | >MIC of MU1140 | - |
| Enterococcus faecium | VRE | - | - | - | - | >MIC of MU1140 | - |
| Clostridium difficile | UK1 | - | - | - | - | - | - |
| Clostridium difficile | (3 strains) | - | Better than Vancomycin | - | - | - | - |
| Micrococcus luteus | ATCC 10240 | - | - | - | - | - | - |
Data compiled from multiple sources.[1][2][6][8] Note: "-" indicates data not specified in the provided search results.
Development of this compound Analogs
To enhance the therapeutic potential of this compound, researchers have developed several analogs with improved pharmacokinetic properties and stability.[2][9] Notably, the K2A and R13A analogs have shown superior efficacy in systemic MRSA infection models compared to the native compound.[2] Another variant, OG253, has demonstrated promise for the treatment of C. difficile infections.[1][10]
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature. Researchers should adapt these protocols based on their specific experimental needs and laboratory safety guidelines.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound, a standard procedure for assessing antimicrobial susceptibility.[6]
Materials:
-
This compound or its analogs
-
Appropriate bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh overnight culture plate, inoculate a single colony into the appropriate broth. b. Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm (OD600) of 0.4-0.6). c. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
Prepare Serial Dilutions of this compound: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform two-fold serial dilutions of the this compound stock solution in the appropriate growth medium in a 96-well plate.
-
Inoculation and Incubation: a. Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a positive control (bacteria with no antibiotic) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
- 1. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 2. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sanochemicals.com [sanochemicals.com]
- 10. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Fermentation of Mutacin 1140
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale fermentation of Mutacin 1140.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising antimicrobial candidate?
This compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics, produced by the bacterium Streptococcus mutans.[1][2] It exhibits a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4][5] Its mechanism of action involves binding to lipid II, a crucial precursor for bacterial cell wall synthesis, thereby inhibiting this pathway and leading to cell death.[5][6][7] This unique mode of action makes it a compelling candidate for development as a novel therapeutic agent.
Q2: What are the primary challenges in producing this compound on a large scale?
The main challenges in the large-scale fermentation of this compound include:
-
Low Yield: Achieving high production titers can be difficult.
-
Complex Downstream Processing: Separating and purifying this compound from complex fermentation media is a significant hurdle.[8][9][10]
-
Product Stability: this compound is susceptible to proteolytic degradation, which can impact its final yield and activity.[2]
-
Process Optimization: Fermentation conditions such as media composition, pH, and aeration require careful optimization for maximal production.[1][11][12]
-
Scale-Up Issues: Transitioning from laboratory-scale to industrial-scale production presents challenges in maintaining optimal conditions for cell growth and product formation, such as oxygen transfer and heat dissipation.[13]
Q3: What type of fermentation medium is recommended for large-scale production?
While initial production was often achieved on solid or complex media like Todd-Hewitt broth, recent optimization efforts have focused on minimal media to simplify downstream purification.[1][14][15] A modified M9 minimal medium has been shown to support a significant increase in this compound production.[1] The composition of this medium is critical and has been optimized for key components.[1][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | Suboptimal media composition. | - Ensure the use of lactose as the primary carbon source.[1][11] - Optimize the concentrations of CaCl₂ and MgSO₄. High concentrations have been shown to be beneficial.[1][11] - Avoid supplementation with ZnCl₂ and FeCl₃, as these have been shown to impair production.[1][11] |
| Inefficient aeration or mixing. | - For bench-scale production in flasks, maintain a shaking speed of around 200 rpm.[1] - In a bioreactor, ensure adequate agitation and aeration to maintain dissolved oxygen levels, but be mindful of potential shear stress on the cells. | |
| Incorrect pH of the medium. | - Monitor and control the pH of the fermentation broth. While the optimal pH for large-scale fermentation is not explicitly defined in the provided literature, it is a critical parameter for bacterial growth and bacteriocin production.[12] | |
| Difficulty in Downstream Purification | Complex fermentation medium. | - Utilize a minimal medium to reduce the complexity of the starting material for purification.[1][9][11] |
| Inefficient initial extraction. | - An ammonium sulfate precipitation method has been developed for efficient initial recovery of this compound from complex media, with an average yield of 66%.[8][10] This can be followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[8] | |
| Product Instability/Degradation | Proteolytic degradation. | - this compound is susceptible to proteases.[2] Minimize the fermentation time after peak production has been reached. - Consider the development of more stable, engineered analogs of this compound through site-directed mutagenesis.[3][4] |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum preparation. | - Standardize the inoculum preparation protocol, ensuring a consistent cell density (e.g., OD₆₀₀ of 0.8) and volume (e.g., 10% inoculum).[1] |
| Fluctuation in fermentation parameters. | - Implement robust process monitoring and control for critical parameters such as temperature, pH, and dissolved oxygen in the bioreactor.[13] |
Quantitative Data
Table 1: Optimized Media Components for Enhanced this compound Production in Modified M9 Minimal Medium
| Component | Optimal Concentration | Effect on Production | Reference |
| Carbon Source | 4% Lactose (w/v) | Determined to be the optimal carbon source over glucose, galactose, fructose, xylose, ribose, sucrose, and maltose. | [1] |
| Calcium Chloride (CaCl₂) | 0.3% (w/v) | Promotes a significant increase in production, with a narrow optimal concentration range. | [1] |
| Magnesium Sulfate (MgSO₄) | 0.77% (w/v) | High concentrations were found to enhance production. | [1] |
| Zinc Chloride (ZnCl₂) | 20-40 µg/mL | Impairs production. | [1] |
| Ferric Chloride (FeCl₃) | > 80 µg/mL | Appears to inhibit the growth of S. mutans and negatively impact production. | [1] |
Table 2: Impact of Amino Acid Substitutions on this compound Yield
| Mutant | Change in Product Yield | Reference |
| K2A | +66% | [3] |
| R13A | +133% | [3] |
| K2A:R13A | +157% | [3] |
Experimental Protocols
1. Small-Scale Fermentation for this compound Production Optimization
-
Inoculum Preparation:
-
Start a culture from a glycerol stock (10⁹ CFU/mL) of S. mutans JH1140 in 40 mL of modified minimal medium supplemented with 0.3% yeast extract.
-
Incubate at 37°C until an OD₆₀₀ of 0.8 is reached.[1]
-
-
Fermentation:
-
Inoculate 20 mL of the modified M9 minimal medium with a 10% inoculum of the prepared culture.
-
Incubate in a shaking incubator at 200 rpm and 37°C for 24 hours.[1]
-
-
Harvesting and Initial Processing:
-
Centrifuge the culture at 9000 x g for 20 minutes.
-
Collect the supernatant.
-
Heat the supernatant at 65°C for 30 minutes to kill any remaining bacteria.[1]
-
2. Semi-Quantitative Bioassay for this compound Activity
-
Plate Preparation:
-
Prepare a 100 mm plate with an appropriate agar medium.
-
-
Sample Application:
-
Stab 5 µL of the heat-treated supernatant in triplicate horizontally across the plate.
-
Stab a this compound stock solution (e.g., 10 µg/mL) in triplicate on the same plate for comparison.[1]
-
-
Overlay and Incubation:
-
Overlay the plate with molten top agar seeded with an indicator strain, such as Micrococcus luteus.
-
Incubate the plate overnight at 37°C.[5]
-
-
Quantification:
-
Measure the diameter of the zones of inhibition.
-
Calculate the relative production using the formula: Mutacin production = diameter of culture liquor zone (mm) / diameter of this compound stock solution zone (mm).[1]
-
3. Initial Purification via Ammonium Sulfate Precipitation
-
This method is suitable for recovery from complex media like those containing yeast extract.
-
The specific percentage of ammonium sulfate and the pH conditions for optimal precipitation should be determined empirically, but an efficient method has been developed.[8][10]
-
The average yield of this compound from the fermentation medium using this method was determined to be 66%.[8]
Visualizations
Caption: Workflow for the large-scale fermentation and initial purification of this compound.
References
- 1. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 5. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Rapid method for extracting the antibiotic this compound from complex fermentation medium yeast extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. gmi-inc.com [gmi-inc.com]
- 14. researchgate.net [researchgate.net]
- 15. Genetic and biochemical analysis of this compound, a lantibiotic from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture media for increased Mutacin 1140 production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of culture media for increased Mutacin 1140 production.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Streptococcus mutans culture is growing well, but the this compound yield is very low. What are the common causes?
A1: Low this compound yield despite good cell growth is a common issue. Several factors in the culture medium can be suboptimal for production, even if they support growth. Here are the primary aspects to investigate:
-
Carbon Source: The type and concentration of the carbon source are critical. While glucose supports the growth of S. mutans, lactose has been identified as the optimal carbon source for this compound production. Consider replacing glucose with lactose at a concentration of 4% (w/v).
-
Inadequate Mineral Concentrations: Specific divalent cations are crucial for production. Ensure your medium is supplemented with optimal concentrations of Calcium Chloride (CaCl₂) and Magnesium Sulfate (MgSO₄).
-
Inhibitory Minerals: The presence of certain metal ions, even at low concentrations, can impair this compound production. Zinc Chloride (ZnCl₂) and Ferric Chloride (FeCl₃) have been shown to inhibit the production process.
-
Suboptimal pH: The pH of the culture medium influences both bacterial growth and the stability and activity of biosynthetic enzymes. While the optimal pH for S. mutans growth is generally between 7.0, the optimal conditions for mutacin production can be specific. It is recommended to control the pH during fermentation.
-
Physical Culture Conditions: High yields have been reported from solid or semi-solid media compared to broth cultures. Consider using a medium with 0.5% agarose.
Q2: What is the most effective carbon source for maximizing this compound production?
A2: Lactose has been experimentally determined to be the optimal carbon source for enhancing this compound production in minimal media. In a comparative study, lactose and galactose significantly increased production compared to other monosaccharides and disaccharides like glucose, fructose, sucrose, and maltose when tested at a 4% (w/v) concentration.
Q3: Are there specific mineral supplements that are essential for high-yield production?
A3: Yes, specific mineral concentrations are critical. Optimization experiments have shown that:
-
Calcium Chloride (CaCl₂): An optimal concentration of 0.3% (w/v) CaCl₂ significantly boosts production, showing a ~40% increase in activity compared to concentrations of 0.2% or 0.5%.
-
Magnesium Sulfate (MgSO₄): A high concentration of 0.77% (w/v) MgSO₄ was found to be optimal for this compound production.
Conversely, it is crucial to avoid or minimize Zinc Chloride (ZnCl₂) and Ferric Chloride (FeCl₃), as they have been shown to impair production.
Q4: My production levels are inconsistent between batches. How can I improve reproducibility?
A4: Inconsistent production can stem from several variables. To improve reproducibility:
-
Standardize Inoculum: Use a consistent inoculum size and growth phase. A 10% (v/v) inoculum of a fresh culture is recommended.
-
Control Physical Parameters: Strictly control temperature (37°C), agitation (200 rpm for shaking incubators), and pH throughout the fermentation.
-
Media Preparation: Ensure all media components are fully dissolved and sterilized consistently. Casamino acids have been identified as essential for antimicrobial activity in minimal media screens.
-
Cell Density: Mutacin production can be influenced by cell density, suggesting a potential role for quorum sensing. Ensuring cultures reach a high cell density may be important for inducing production.
Q5: Can I genetically modify the this compound peptide to increase yield?
A5: Yes, site-directed mutagenesis of the this compound core peptide has been shown to increase product yield. Substituting specific amino acid residues can enhance production. For example:
-
The K2A (Lysine to Alanine at position 2) mutation resulted in a 66% increase in yield.
-
The R13A (Arginine to Alanine at position 13) mutation led to a 133% increase in yield.
-
A double mutant, K2A:R13A, showed the highest increase in product yield at 157%.
These mutations may enhance the efficiency of post-translational modifications or increase the stability of the peptide.
Data on Media Optimization
The following tables summarize key quantitative data from media optimization experiments.
Table 1: Optimal Concentrations of Key Media Components for this compound Production
| Component | Base Medium Concentration | Optimal Concentration (w/v) | Observed Effect on Production | Reference |
| Carbon Source | 4% Glucose | 4% Lactose | Enhanced Production | |
| Calcium Chloride (CaCl₂) ** | Variable | 0.3% | ~40% increase vs. 0.2% or 0.5% | |
| Magnesium Sulfate (MgSO₄) | Variable | 0.77% | Optimal production achieved | |
| Zinc Chloride (ZnCl₂) ** | None | 20-40 µg/mL | Impaired Production | |
| Ferric Chloride (FeCl₃) | None | 80 µg/mL | Inhibited S. mutans growth |
Table 2: Effect of Core Peptide Mutations on this compound Yield
| Mutation | Change in Product Yield | Reference |
| K2A | +66% | |
| R13A | +133% | |
| K2A:R13A | +157% |
Experimental Protocols & Workflows
Detailed Protocol: Small-Volume Fermentation for Media Optimization
This protocol is adapted from methods used to rapidly screen variables for this compound production in minimal media.
-
Prepare Base Medium: Start with a modified M9 minimal medium broth as the base.
-
Inoculum Preparation: Culture S. mutans JH1140 in THY broth at 37°C to mid-log phase.
-
Inoculation: Inoculate 20 mL of the test medium in a sterile flask with a 10% (v/v) inoculum of the prepared S. mutans culture.
-
Incubation: Incubate the flasks in a shaking incubator at 37°C and 200 rpm for 24 hours.
-
Harvesting: After incubation, centrifuge the samples at 9,000 x g for 20 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Sterilization: Heat the supernatant at 65°C for 30 minutes to kill any remaining bacteria.
-
Quantification: Assay the sterilized supernatant for this compound production using a semiquantitative critical dilution method or RP-HPLC.
Protocol: Deferred Antagonism Assay for Bioactivity Screening
This method provides a rapid screen to find mutants with altered antimicrobial activity.
-
Plate Preparation: Prepare THY agar plates.
-
Inoculation: Stab-inoculate single colonies of the S. mutans strains to be tested onto the agar surface.
-
Incubation (Producer Strain): Incubate the plate for 24 hours at 37°C to allow for colony growth and mutacin diffusion into the agar.
-
Heat Kill: Place the plate in a 65°C oven for 1 hour to kill the producer S. mutans colonies.
-
Prepare Indicator Lawn: Grow the indicator strain, Micrococcus luteus, to an OD₆₀₀ of 0.2. Add 400 µL of this culture to 10 mL of molten top agar (THY broth with 0.75% agar) held at 42°C.
-
Overlay: Pour the top agar containing the indicator strain over the surface of the plate with the heat-killed producer colonies.
-
Incubation (Indicator Strain): Allow the top agar to solidify, then invert and incubate the plate overnight at 37°C.
-
Analysis: Measure the radius of the zone of growth inhibition around each producer colony. Compare the area of inhibition to that of the wild-type strain.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving post-translational modification of a precursor peptide.
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Media Optimization
This workflow illustrates a systematic approach to enhancing this compound yield by sequentially optimizing individual media components.
Caption: Workflow for systematic optimization of minimal media.
Technical Support Center: Overcoming Low Yields in Mutacin 1140 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of Mutacin 1140, a potent lantibiotic produced by Streptococcus mutans.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound yield during purification?
Low yields of this compound can stem from several factors, beginning with suboptimal production during fermentation and extending to losses at each stage of purification. Key areas to investigate include:
-
Suboptimal Fermentation Conditions: The production of this compound is highly sensitive to the composition of the culture medium.[1] Inadequate concentrations of essential ions or the presence of inhibitory substances can significantly reduce the initial amount of this compound available for purification.
-
Proteolytic Degradation: this compound is susceptible to degradation by proteases present in the culture supernatant.[2] This can lead to a significant loss of active product before and during purification.
-
Loss of Bioactivity: The complex structure of this compound, which includes thioether bridges, is crucial for its antimicrobial activity.[1] Harsh purification conditions, such as extreme pH or temperatures, can lead to conformational changes and a loss of bioactivity.
-
Inefficient Purification Steps: Each step in the purification process, from initial precipitation to chromatography, carries the risk of product loss. Inefficient recovery from precipitation pellets or poor binding and elution during chromatography are common sources of diminished yields.
Q2: How can I optimize the production of this compound before starting the purification process?
Optimizing the fermentation process is a critical first step to maximizing the final yield. Based on published data, consider the following adjustments to your culture medium:[1][3]
-
Carbon Source: Utilize lactose as the primary carbon source, as it has been shown to be optimal for this compound production.[1][3]
-
Divalent Cations: Supplement the medium with high concentrations of Calcium Chloride (CaCl₂) and Magnesium Sulfate (MgSO₄). Optimal concentrations have been reported to be around 0.3% (w/v) for CaCl₂ and 0.77% (w/v) for MgSO₄.[1][3]
-
Avoid Inhibitory Ions: Zinc Chloride (ZnCl₂) and Ferric Chloride (FeCl₃) have been shown to impair the production of this compound and should be avoided.[1][3]
Q3: Is there a recommended initial purification step for this compound from a complex fermentation medium?
Ammonium sulfate precipitation is an effective and commonly used initial step to concentrate this compound and remove some of the media components and fermentation by-products.[4] An efficient ammonium sulfate precipitation method has been developed for removing this compound from complex media containing yeast extract, with an average yield of 66%.[4]
Q4: What is the most effective chromatography technique for purifying this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the high-resolution purification of this compound.[1][4][5] C18 columns are commonly used for this purpose.[4]
Troubleshooting Guides
Problem 1: Low Bioactivity Detected in the Crude Supernatant Before Purification
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Review and optimize the composition of your fermentation medium. Ensure the presence of optimal concentrations of lactose, CaCl₂, and MgSO₄, and the absence of inhibitory ions like ZnCl₂ and FeCl₃.[1][3] |
| Proteolytic Degradation | Add protease inhibitors to the culture medium post-fermentation. Work at low temperatures (4°C) during all subsequent steps to minimize enzymatic activity. |
| Incorrect pH of the Medium | Ensure the pH of the culture medium is within the optimal range for this compound stability and production. Lantibiotics are generally more stable in acidic conditions. |
Problem 2: Significant Loss of this compound After Ammonium Sulfate Precipitation
| Possible Cause | Troubleshooting Step |
| Incorrect Ammonium Sulfate Concentration | The optimal ammonium sulfate saturation for precipitating this compound may need to be empirically determined. Start with a fractional precipitation approach, testing a range of saturations (e.g., 40-80%). |
| Incomplete Precipitation | Ensure the ammonium sulfate is added slowly and with gentle stirring on ice to avoid localized high concentrations. Allow sufficient incubation time (e.g., 1-4 hours) at 4°C for complete precipitation. |
| Loss of Precipitate During Centrifugation | Use a higher centrifugation speed or a longer duration to ensure a compact pellet is formed. Carefully decant the supernatant to avoid disturbing the pellet. |
| Precipitate Incompletely Redissolved | Resuspend the pellet in a minimal volume of a suitable buffer for the next purification step. Ensure complete resuspension by gentle vortexing or pipetting. |
Problem 3: Low Yield or Poor Purity After RP-HPLC
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Gradient | Optimize the gradient of your mobile phase (e.g., acetonitrile in water with 0.1% trifluoroacetic acid). A shallower gradient can often improve the resolution of the target peptide from contaminants.[6] |
| Poor Binding to the Column | Ensure the sample is properly prepared and filtered before loading onto the column. Check that the pH of the sample and mobile phase is appropriate for the interaction of this compound with the C18 stationary phase. |
| Loss of Bioactivity on the Column | The acidic conditions and organic solvents used in RP-HPLC can sometimes lead to a loss of activity. Minimize the time the sample spends on the column and immediately neutralize or buffer-exchange the collected fractions. |
| Co-elution with Contaminants | If purity is an issue, consider adding an orthogonal purification step, such as ion-exchange chromatography, either before or after the RP-HPLC step. |
Data Presentation
Table 1: Impact of Media Components on this compound Production
| Media Component | Optimal Concentration (w/v) | Effect on Production | Reference |
| Lactose | 4% | Optimal carbon source | [1] |
| CaCl₂ | 0.3% | Promotes increased production | [1] |
| MgSO₄ | 0.77% | Promotes increased production | [1] |
| ZnCl₂ | > 20 µg/mL | Impairs production | [1] |
| FeCl₃ | > 10 µg/mL | Impairs production | [1] |
Table 2: Reported Yields at Different Stages of this compound Purification
| Purification Stage | Reported Yield | Reference |
| Optimized Fermentation in Minimal Media | ~10 mg/L | [3] |
| Ammonium Sulfate Precipitation | 66% (average recovery) | [4] |
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation of this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Preparation: Perform all steps at 4°C. After fermentation, centrifuge the culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the bacterial cells. Carefully collect the supernatant, which contains the secreted this compound.
-
Ammonium Sulfate Addition: While gently stirring the supernatant on a magnetic stirrer, slowly add solid ammonium sulfate to achieve the desired saturation. It is recommended to perform a fractional precipitation by first adding ammonium sulfate to 40% saturation.
-
Precipitation: Allow the protein to precipitate by continuing to stir for at least 1 hour.
-
Collection of Precipitate: Centrifuge the solution at 10,000 x g for 20 minutes to collect the precipitated protein.
-
Further Fractionation (Optional): Carefully decant the supernatant into a clean beaker and add more ammonium sulfate to increase the saturation (e.g., to 80%). Repeat the precipitation and centrifugation steps.
-
Resuspension: Resuspend the protein pellet from the desired fraction in a minimal volume of the buffer to be used in the next purification step (e.g., buffer for RP-HPLC).
-
Desalting: It is crucial to remove the high concentration of ammonium sulfate before proceeding to RP-HPLC. This can be achieved by dialysis or using a desalting column.
Protocol 2: RP-HPLC Purification of this compound
This is a general protocol for RP-HPLC and should be optimized for your specific system and column.
-
Column: A C18 reverse-phase column is suitable for this compound purification.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation: Ensure your desalted this compound sample is completely dissolved in Solvent A and filtered through a 0.22 µm filter to remove any particulates.
-
Gradient Elution:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 60% Solvent B over a specified time (e.g., 60 minutes). This gradient may need to be optimized for the best separation.
-
Follow with a steeper gradient to 100% Solvent B to elute any remaining strongly bound proteins.
-
Re-equilibrate the column with the initial conditions.
-
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect fractions corresponding to the peaks.
-
Activity Assay: Assay the collected fractions for antimicrobial activity to identify the fractions containing active this compound.
-
Solvent Evaporation: The acetonitrile and TFA can be removed from the active fractions by vacuum centrifugation.
Visualizations
Caption: Regulatory pathway of this compound production.
References
- 1. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of mutacin [hxkqyxzz.net]
- 6. biotage.com [biotage.com]
Technical Support Center: Enhancing the Pharmacokinetics of Mutacin 1140
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the poor pharmacokinetics of Mutacin 1140.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor pharmacokinetics of this compound?
This compound, a potent lantibiotic, exhibits poor pharmacokinetic properties primarily due to two factors:
-
Proteolytic Instability: It is susceptible to degradation by proteases in the body, which significantly shortens its half-life and reduces its systemic exposure.[1]
-
Short Half-Life: Even without proteolytic degradation, the native peptide has a short half-life in physiological conditions, leading to rapid clearance from the body.[2]
Q2: What is the primary strategy to improve the pharmacokinetics of this compound?
The most effective strategy to enhance the pharmacokinetic profile of this compound is bioengineering through site-directed mutagenesis .[3][4] This involves creating analogs of the parent molecule with specific amino acid substitutions designed to increase stability against proteases and extend its in-vivo half-life.[4][5]
Q3: Which this compound analogs have shown improved pharmacokinetic properties?
Research has identified several analogs with superior pharmacokinetic profiles. Notably, the K2A (Lysine at position 2 replaced by Alanine) and R13A (Arginine at position 13 replaced by Alanine) analogs have demonstrated significant improvements in stability and plasma concentration over time compared to the native this compound.[4][5]
Q4: How do the K2A and R13A analogs improve pharmacokinetics?
The amino acid substitutions in K2A and R13A analogs are strategically placed at protease-susceptible sites. By replacing the original amino acids with less susceptible ones like Alanine, the analogs exhibit increased resistance to proteolytic degradation, leading to a longer half-life and improved bioavailability.[4]
Troubleshooting Guides
Production and Purification of this compound and its Analogs
Problem: Low yield of this compound or its analogs during fermentation.
| Possible Cause | Troubleshooting Step |
| Suboptimal fermentation media composition. | Optimize media components. High concentrations of CaCl2 (0.3% w/v) and MgSO4 (0.77% w/v) can enhance production. Lactose may be a more optimal carbon source than glucose. |
| Inefficient extraction from fermentation broth. | Utilize an efficient extraction method such as ammonium sulfate precipitation, which has been shown to recover approximately 66% of this compound from the fermentation medium. |
| Degradation of the peptide during purification. | Maintain a cold chain throughout the purification process and consider using protease inhibitors, although the primary strategy is to use protease-resistant analogs. |
Problem: Difficulty in purifying the target peptide to high homogeneity.
| Possible Cause | Troubleshooting Step |
| Co-purification of similar host cell proteins. | Employ multi-step chromatography techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for purifying lantibiotics like this compound. |
| Peptide aggregation. | Optimize buffer conditions, including pH and ionic strength. The addition of non-ionic detergents or organic solvents in small concentrations might help in preventing aggregation. |
In Vitro and In Vivo Pharmacokinetic Experiments
Problem: High variability in Minimum Inhibitory Concentration (MIC) assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum preparation. | Standardize the bacterial inoculum density (e.g., to 0.5 McFarland standard) for each experiment to ensure reproducibility. |
| Inaccurate serial dilutions of the antimicrobial agent. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh stock solutions for each experiment. |
Problem: Inconsistent results in in vivo pharmacokinetic studies in animal models (e.g., mice).
| Possible Cause | Troubleshooting Step |
| Variability in drug administration. | Ensure consistent administration route and technique (e.g., intravenous, intraperitoneal). For oral administration, consider the effect of food on absorption. |
| Inconsistent blood sampling times. | Adhere to a strict and consistent blood sampling schedule for all animals to accurately determine the pharmacokinetic profile. |
| Degradation of the analyte in collected samples. | Process blood samples promptly to isolate plasma or serum and store them at -80°C until analysis. Use appropriate anticoagulants and protease inhibitors if necessary. |
Data Presentation
Table 1: Comparison of In Vitro Activity (MIC) of this compound and its Analogs against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µg/mL) vs. MRSA ATCC 33591 |
| Native this compound | 0.5 |
| K2A Analog | 0.5 |
| R13A Analog | 0.25 |
| Vancomycin (Control) | 2.0 |
Data sourced from literature.[4]
Table 2: Pharmacokinetic Parameters of this compound and its Analogs in Mice
| Parameter | Native this compound | K2A Analog | R13A Analog |
| Total Clearance (CL) | High | Lowest | Moderate |
| Area Under the Curve (AUC) | Low | Highest | High |
| Volume of Distribution (Vss) | Low | Moderate | Highest |
| Mean Residence Time (MRT) | Shortest | Moderate | Longest |
| Half-life (t1/2) | Short | Moderate | Longest |
This table presents a qualitative summary based on findings that K2A and R13A analogs show significantly longer drug clearance times and higher plasma concentrations over time.[4][5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., MRSA ATCC 33591).
-
Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of Antimicrobial Agents:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the stock solution of the antimicrobial agent (e.g., this compound or its analogs) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Protocol 2: Time-Kill Kinetics Assay
-
Prepare Bacterial Culture:
-
Grow the test organism in CAMHB to the early to mid-logarithmic phase (approximately 10^6 CFU/mL).
-
-
Set up Test Conditions:
-
In separate flasks, add the bacterial culture and the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antimicrobial agent.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for improving this compound pharmacokinetics through bioengineering.
Caption: Mechanism of action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioengineering Lantibiotics for Therapeutic Success - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioengineering Lantibiotics for Therapeutic Success [frontiersin.org]
- 4. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Preventing proteolytic degradation of Mutacin 1140 during production and storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the proteolytic degradation of Mutacin 1140 during its production and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern for this compound is its susceptibility to proteolytic degradation.[1] This lantibiotic has a short half-life in physiological settings, which may be attributed to unprotected dehydrated residues and sites susceptible to proteases.[1]
Q2: Which amino acid residues in this compound are particularly susceptible to proteases?
A2: The lysine (Lys2) and arginine (Arg13) residues in the this compound sequence are known to be susceptible to proteolytic enzymes such as trypsin and chymotrypsin.[1][2]
Q3: How can the production yield of this compound be optimized to obtain a more stable product?
A3: Optimizing the fermentation media can significantly increase the yield of this compound. Using a modified M9 minimal medium with specific concentrations of supplements like casamino acids, sodium bicarbonate, calcium chloride, magnesium sulfate, and lactose has been shown to increase production by over 100-fold.[3][4] Higher yields of correctly folded and modified this compound can contribute to a more stable final product.
Q4: Are there engineered analogs of this compound with improved stability?
A4: Yes, engineered analogs of this compound have been developed with enhanced stability against proteases and improved pharmacokinetic properties.[5] Specifically, analogs with alanine substitutions at the protease-susceptible lysine (K2A) and arginine (R13A) positions have demonstrated superior stability.[5]
Q5: What are the general recommended storage conditions for purified this compound?
A5: For long-term stability, lyophilized peptides like this compound should be stored at -20°C or colder, protected from moisture.[6] If in solution, it is best to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The pH of the storage buffer should ideally be between 5 and 6.
Troubleshooting Guide
Problem: Low yield of active this compound after purification.
| Possible Cause | Suggested Solution |
| Proteolytic degradation during fermentation. | Optimize fermentation conditions to maximize production speed and yield, potentially outcompeting protease activity. Consider using a protease-deficient expression host if available. |
| Degradation during cell lysis and purification. | Work quickly and maintain cold temperatures (4°C) throughout the purification process.[7][8][9] Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[7] |
| Suboptimal purification strategy. | Design the initial purification steps to rapidly separate this compound from proteases.[7][8] |
Problem: Evidence of degradation (e.g., smaller peptide fragments) in purified this compound samples upon analysis (e.g., SDS-PAGE, HPLC).
| Possible Cause | Suggested Solution |
| Contaminating proteases in the purified sample. | Add an additional purification step, such as a different mode of chromatography, to remove residual proteases.[6] Store the purified peptide at a lower temperature (-80°C) and in a buffer with a pH of 5-6. |
| Instability of this compound under storage conditions. | Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Ensure the storage buffer is sterile and at an optimal pH. For long-term storage, lyophilization is recommended. |
| Inherent susceptibility of native this compound to degradation. | Consider expressing and purifying more stable analogs, such as the K2A or R13A variants.[5] |
Quantitative Data Summary
Table 1: Optimized Minimal Media Components for Enhanced this compound Production
| Component | Optimized Concentration | Reference |
| Casamino Acids | 1% (w/v) | [3] |
| Sodium Bicarbonate (NaHCO₃) | 0.1% (w/v) | [3] |
| Calcium Chloride (CaCl₂) | 0.3% (w/v) | [3][4] |
| Magnesium Sulfate (MgSO₄) | 0.77% (w/v) | [3][4] |
| Lactose | 4% (w/v) | [3][4] |
Table 2: Qualitative Stability Comparison of this compound and Engineered Analogs
| Peptide | Modification | Relative Proteolytic Stability | Reference |
| Native this compound | None | Susceptible | [1][2] |
| This compound K2A | Lysine at position 2 replaced with Alanine | Improved | [5] |
| This compound R13A | Arginine at position 13 replaced with Alanine | Improved | [5] |
Detailed Experimental Protocols
Protocol 1: Production of this compound in Optimized Minimal Media
-
Prepare the optimized M9 minimal medium: Supplement the base M9 medium with 1% (w/v) casamino acids, 0.1% (w/v) NaHCO₃, 0.3% (w/v) CaCl₂, 0.77% (w/v) MgSO₄, and 4% (w/v) lactose.[3]
-
Inoculation: Inoculate the optimized medium with a fresh overnight culture of Streptococcus mutans JH1140 (10% v/v inoculum).[3]
-
Fermentation: Incubate the culture at 37°C for 24 hours in a shaking incubator.[3] For larger-scale production, use a bioreactor where temperature and pH can be controlled.[3]
-
Harvesting: After 24 hours, harvest the culture by centrifugation to separate the cells from the supernatant containing this compound.
Protocol 2: Purification of this compound with Minimized Proteolytic Degradation
-
Clarification of Supernatant: Centrifuge the harvested culture at a high speed to pellet the bacterial cells. Collect the supernatant which contains the secreted this compound. Perform all subsequent steps at 4°C.
-
Addition of Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to the clarified supernatant to inactivate any released proteases.
-
Initial Purification/Concentration:
-
Ammonium Sulfate Precipitation: An efficient method for initial purification involves ammonium sulfate precipitation.
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge to bind and concentrate this compound, which also helps in separating it from many media components and some proteases.
-
-
Chromatographic Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a key step for obtaining high-purity this compound.
-
Column: Use a C18 column.
-
Mobile Phase: Employ a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile at 220 nm.
-
-
Ion-Exchange Chromatography: This can be used as an additional purification step before or after RP-HPLC to remove proteases with different isoelectric points.
-
-
Purity Analysis and Storage:
-
Analysis: Verify the purity and integrity of the purified this compound using SDS-PAGE and mass spectrometry.
-
Storage: For immediate use, store the purified peptide in a suitable buffer at 4°C. For long-term storage, lyophilize the purified this compound and store it at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for proteolytic degradation of this compound.
Caption: Recommended workflow for producing and purifying stable this compound.
References
- 1. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 6. kmrs.or.kr [kmrs.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. biomatik.com [biomatik.com]
Troubleshooting inconsistent results in Mutacin 1140 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mutacin 1140 bioassays. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a lantibiotic that inhibits the growth of Gram-positive bacteria by binding to lipid II, a precursor molecule in bacterial cell wall synthesis. This interaction disrupts the cell wall construction, leading to cell death. It can also cause membrane disruption.
Q2: What are the most common bioassays used for this compound?
A2: The two most common bioassays for determining the activity of this compound are the deferred antagonism assay and the Minimum Inhibitory Concentration (MIC) assay. The deferred antagonism assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity, while the MIC assay is a quantitative method that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Q3: What are the key factors that can lead to inconsistent results in this compound bioassays?
A3: Inconsistent results can arise from several factors, including:
-
Variability in this compound Production: The composition of the culture medium, including the carbon source and mineral concentrations, significantly impacts the yield of this compound.[2][3]
-
Instability of this compound: this compound has a relatively short half-life and is susceptible to proteolytic degradation. Handling and storage conditions are critical.
-
Inoculum Preparation: The age, density, and preparation method of the indicator strain culture can affect the outcome of the assay.
-
Assay Conditions: Incubation time, temperature, and atmospheric conditions must be carefully controlled.
-
Pipetting and Dilution Errors: Inaccurate pipetting can lead to incorrect concentrations of this compound or the indicator strain.
Troubleshooting Guides
Issue 1: No or very small zones of inhibition in the deferred antagonism assay.
Possible Cause 1: Low Production of this compound
-
Solution: Optimize the culture medium for Streptococcus mutans growth and this compound production. Studies have shown that using lactose as the carbon source and supplementing the medium with high concentrations of CaCl2 (0.3% w/v) and MgSO4 (0.77% w/v) can significantly increase production. Conversely, the presence of ZnCl2 and FeCl3 can impair production.[2][3]
Possible Cause 2: Inactive this compound
-
Solution: Ensure proper storage of this compound samples, protecting them from proteolytic enzymes. If producing this compound in-house, consider that incomplete post-translational modifications can result in an inactive peptide.
Possible Cause 3: Issues with the Indicator Strain
-
Solution: Use a fresh, actively growing culture of the indicator strain (e.g., Micrococcus luteus). Ensure the concentration of the indicator strain in the overlay is optimal. Too high a concentration can mask the inhibition zone.
Issue 2: High variability in Minimum Inhibitory Concentration (MIC) values.
Possible Cause 1: Inaccurate Serial Dilutions
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of this compound. Prepare fresh dilutions for each experiment.
Possible Cause 2: Inconsistent Inoculum Density
-
Solution: Standardize the inoculum of the test organism to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent number of bacterial cells in each well.
Possible Cause 3: Media Composition Effects
-
Solution: The composition of the broth medium can influence the activity of this compound. Use a consistent and appropriate medium for the MIC assay, such as cation-adjusted Mueller-Hinton broth, and ensure the pH is within the recommended range.
Data Presentation
Table 1: Impact of Media Components on this compound Production
| Media Component | Optimal Concentration | Effect on Production |
| Carbon Source | Lactose | Optimal for production |
| CaCl₂ | 0.3% (w/v) | Promotes increased production[2] |
| MgSO₄ | 0.77% (w/v) | Promotes increased production[2] |
| ZnCl₂ | - | Impairs production[2] |
| FeCl₃ | - | Impairs production[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Various Bacteria
| Compound | M. luteus (μg/mL) | S. pneumoniae (μg/mL) | S. aureus (μg/mL) | C. difficile (μg/mL) |
| Native this compound | 0.125 | 0.5 | 0.125 - 2 | - |
| mu1140-COOH analog | >32 | >64 | - | - |
| Methylamine-conjugated analog | 0.125 | 0.5 | - | - |
| 4-chlorobenzylamine conjugate | 1.0 | 2.0 | - | - |
| 3,4-di-chlorobenzylamine conjugate | 1.0 | 8.0 | - | - |
| K2A analog | - | - | 4-fold lower than vancomycin | - |
| R13A analog | - | - | 2-fold lower than native Mu1140 | - |
| K2A:R13A analog | - | - | 0.25 - 4 | - |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Deferred Antagonism Assay Protocol
-
Prepare Producer Strain Culture: Grow the S. mutans strain producing this compound in an appropriate broth medium to a specific optical density (e.g., OD₆₀₀ of 0.8).
-
Spot Producer Strain: Spot a small volume (e.g., 2 µL) of the producer strain culture onto the surface of an agar plate. Allow the spots to dry.[1]
-
Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) to allow for the growth of the producer strain and diffusion of this compound into the agar.[1]
-
Kill Producer Strain: Kill the producer strain by exposing the plate to chloroform vapor or by placing it in an oven at 65°C for 1 hour.[1]
-
Prepare Indicator Strain Overlay: Prepare a molten soft agar (e.g., 0.75% agar) and cool it to approximately 42-45°C. Inoculate the soft agar with a standardized culture of the indicator strain (e.g., M. luteus).
-
Overlay: Pour the inoculated soft agar over the surface of the plate containing the killed producer strain spots.
-
Incubate and Observe: Incubate the plate overnight at the optimal growth temperature for the indicator strain. Observe for clear zones of inhibition around the spots of the producer strain.[1]
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Prepare this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Prepare Inoculum: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Further dilute the inoculum as required by the specific protocol.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate: Incubate the microtiter plate at the appropriate temperature and for the recommended time (e.g., 37°C for 16-20 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]
Visualizations
Caption: Experimental workflows for deferred antagonism and MIC bioassays.
Caption: Troubleshooting logic for inconsistent this compound bioassay results.
References
- 1. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxyl Analogue of this compound, a Scaffold for Lead Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of chromatography techniques for high-purity Mutacin 1140
Welcome to the technical support center for the chromatographic refinement of Mutacin 1140. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatography step for a crude this compound extract?
A1: For initial purification of this compound from a complex fermentation medium, a capture step using solid-phase extraction (SPE) with a C18 sorbent is highly effective. This is followed by a primary purification step using reverse-phase high-performance liquid chromatography (RP-HPLC). An ammonium sulfate precipitation method has also been shown to be an efficient initial step to remove this compound from complex media.[1][2][3]
Q2: My this compound has poor solubility in the initial mobile phase. How can I improve this?
A2: this compound, like many peptides, can exhibit poor solubility in aqueous solutions.[4] To improve solubility, ensure your sample is fully dissolved in a solvent compatible with your mobile phase, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[1][5] If solubility issues persist, consider dissolving the sample in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) before dilution with the mobile phase. However, be mindful that high concentrations of organic solvents in the sample can lead to poor binding and peak distortion in reverse-phase chromatography.
Q3: I am observing low recovery of this compound after RP-HPLC. What are the potential causes?
A3: Low recovery can be due to several factors. Peptides can be lost if they do not bind well to the column, which can happen if the sample contains too much organic solvent.[1] Additionally, ensure the pH of your mobile phase is low (pH < 3) by using an acid like TFA to ensure good binding.[1] It is also possible that the peptide is irreversibly adsorbed to the column, which can be mitigated by using a column with a suitable pore size and by proper column cleaning and maintenance.
Q4: My chromatogram shows broad or tailing peaks for this compound. How can I improve peak shape?
A4: Poor peak shape is often caused by secondary interactions between the peptide and the stationary phase, or by slow mass transfer.[6] Using a high-purity silica column can reduce peak tailing.[7] Increasing the column temperature (e.g., to 40-60°C) can improve peak sharpness by enhancing mass transfer.[6][8] Also, ensure that the concentration of the ion-pairing agent, such as TFA, is sufficient (typically 0.1%) to maintain good peak shape.[7]
Q5: How can I confirm the identity and purity of my purified this compound fractions?
A5: The identity of this compound in collected fractions can be confirmed using MALDI-TOF mass spectrometry to determine its molecular weight.[5] Purity is typically assessed by the symmetry of the peak in the chromatogram and can be further analyzed by re-injecting the purified fraction under the same or slightly different gradient conditions. A bioassay using a sensitive indicator strain, such as Micrococcus luteus, is crucial to confirm the biological activity of the purified this compound.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the high-purity refinement of this compound using chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Bioactivity in Purified Fractions | 1. Degradation of this compound: The lantibiotic may be unstable under the purification conditions (e.g., prolonged exposure to harsh pH or organic solvents).2. Co-elution with an Inhibitor: Another compound may be co-eluting with this compound and inhibiting its activity.3. Incorrect Fraction Collection: The active compound may be eluting earlier or later than expected. | 1. Work at lower temperatures and minimize the time the sample is in solution. Ensure the stability of this compound in the chosen mobile phase.[9]2. Adjust the gradient slope or change the mobile phase composition to improve resolution.3. Collect smaller, more numerous fractions and perform a bioassay on all of them. |
| Variable Retention Times Between Runs | 1. Inconsistent Mobile Phase Preparation: Small variations in the concentration of the organic solvent or the ion-pairing agent can significantly affect retention time.[10]2. Column Equilibration: The column may not be fully equilibrated between runs.3. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. | 1. Prepare mobile phases fresh and in sufficient quantity for the entire experimental set. Use precise measurements.2. Ensure the column is flushed with a sufficient volume of the initial mobile phase (at least 10 column volumes) before each injection.3. Use a column oven to maintain a constant temperature.[6][8] |
| Contaminating Peaks in the Final Product | 1. Inadequate Resolution: The chromatographic method may not be optimized to separate this compound from closely related impurities.2. Sample Overload: Injecting too much sample can lead to peak broadening and co-elution of impurities.3. Carryover from Previous Injections: Residual sample from a previous run may elute in the current run. | 1. Optimize the gradient slope (a shallower gradient generally improves resolution).[7] Consider using a different stationary phase or a multi-step purification strategy (e.g., ion exchange followed by reverse phase).[11]2. Reduce the amount of sample injected onto the column.3. Implement a robust column washing protocol between runs, including a high-concentration organic solvent wash. |
| High Backpressure | 1. Clogged Frit or Column: Particulates from the sample or precipitated buffer salts can block the column inlet.2. Precipitation of Sample in the Column: The sample may not be fully soluble in the mobile phase, leading to precipitation on the column. | 1. Filter all samples and mobile phases before use. If a clog is suspected, reverse-flush the column (if permitted by the manufacturer).2. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for High-Purity this compound
This protocol outlines a general method for the final purification step of this compound using RP-HPLC.
1. Sample Preparation:
-
Lyophilize the partially purified this compound fraction obtained from initial extraction or a previous chromatography step.
-
Reconstitute the lyophilized powder in a minimal volume of Mobile Phase A (see below). For poorly soluble samples, a small amount of acetonitrile can be added, but the final concentration should be kept low to ensure binding.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
-
Column: C18 wide-pore column (e.g., 300 Å pore size), 4.6 x 250 mm.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[7]
-
Detector: UV at 220 nm.
-
Column Temperature: 40°C.
3. Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: Linear gradient from 5% to 65% B
-
65-70 min: Linear gradient from 65% to 95% B (column wash)
-
70-75 min: 95% B (hold)
-
75-80 min: Linear gradient from 95% to 5% B (re-equilibration)
-
80-90 min: 5% B (hold for re-equilibration)
-
-
Injection Volume: 20-100 µL, depending on sample concentration.
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the major peaks.
-
Analyze the bioactivity of each fraction using an agar well diffusion assay against M. luteus.
-
Confirm the molecular weight of the active fractions using MALDI-TOF MS.
-
Pool the pure, active fractions and lyophilize for storage.
Quantitative Data Summary
The following tables provide typical parameters and expected outcomes for the purification of this compound.
Table 1: RP-HPLC Operating Parameters
| Parameter | Value |
| Column Type | C18, wide-pore (300 Å) |
| Particle Size | 5 µm |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Gradient Slope | 1% B per minute (main separation) |
Table 2: Illustrative Multi-Step Purification of this compound
| Purification Step | Total Protein (mg) | This compound Activity (Arbitrary Units) | Specific Activity (Units/mg) | Purity (%) | Yield (%) |
| Cell-Free Supernatant | 5000 | 500,000 | 100 | <1 | 100 |
| Ammonium Sulfate Precipitation | 500 | 450,000 | 900 | 5 | 90 |
| Solid-Phase Extraction (C18) | 100 | 400,000 | 4,000 | 25 | 80 |
| RP-HPLC (Final Step) | 8 | 320,000 | 40,000 | >95 | 64 |
Visualizations
Caption: Experimental workflow for high-purity this compound production.
Caption: Troubleshooting logic for poor peak shape in RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid method for extracting the antibiotic this compound from complex fermentation medium yeast extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. Gastrointestinal Stability and Cytotoxicity of Bacteriocins From Gram-Positive and Gram-Negative Bacteria: A Comparative in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. downstreamcolumn.com [downstreamcolumn.com]
Mutacin 1140 Technical Support Center: Addressing Stability in Various Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Mutacin 1140, a potent lantibiotic with significant therapeutic potential. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during research and formulation development.
Section 1: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Antimicrobial Activity in Solution | Proteolytic Degradation: this compound is susceptible to degradation by proteases, such as trypsin and pronase.[1] | - Add protease inhibitors to your formulation if compatible with your experimental design.- Work at low temperatures (e.g., on ice) to reduce enzymatic activity.- Purify this compound from any residual proteases from the production process. |
| pH Shift: The stability of this compound can be pH-dependent. Extreme pH values may lead to hydrolysis or conformational changes. | - Maintain the pH of your solution within a stable range, generally between pH 3 and 7 for many lantibiotics.- Use a suitable buffer system to maintain a constant pH. | |
| Aggregation: At high concentrations or in certain buffer conditions, this compound may aggregate, leading to a loss of active monomeric peptide. | - Optimize the this compound concentration in your working solution.- Screen different formulation excipients, such as non-ionic surfactants (e.g., Polysorbate 80), to prevent aggregation.- Avoid vigorous vortexing or agitation that can induce aggregation. | |
| Oxidation: Dehydro residues in this compound may be susceptible to oxidation. | - Degas your buffers to remove dissolved oxygen.- Consider adding antioxidants to your formulation if they do not interfere with your assay. | |
| Inconsistent Results Between Experiments | Freeze-Thaw Cycles: Repeated freezing and thawing of this compound solutions can lead to degradation and aggregation. | - Aliquot your stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Improper Storage: Long-term storage at inappropriate temperatures can lead to a gradual loss of activity. | - For long-term storage, it is recommended to store lyophilized this compound at -20°C or below.[2] - For short-term storage of solutions, store at 4°C for up to a week or at -20°C for longer periods.[2] | |
| Precipitation of this compound During Formulation | Poor Solubility: this compound may have limited solubility in certain aqueous buffers. | - Test the solubility in different buffer systems and at various pH values.- The use of organic co-solvents (e.g., acetonitrile, DMSO) may be necessary for initial stock solutions, followed by dilution into the final aqueous buffer. A stock solution of purified this compound in 80% acetonitrile has been stored at 4°C.[3] |
| Low Yield After Lyophilization | Inappropriate Lyophilization Cycle or Lack of Cryoprotectants: The lyophilization process can induce stress on the peptide, leading to degradation or aggregation if not optimized. | - Use cryoprotectants such as sucrose or trehalose in your formulation before lyophilization to protect the peptide structure.- Optimize the freezing rate and drying temperatures of your lyophilization cycle. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the known half-life of this compound?
A1: The in vivo half-life of this compound has been reported to be short, which is a known challenge for its clinical development. One study on this compound variants found that the half-life in simulated gastric fluid was greater than 240 minutes, while in simulated intestinal fluid, it ranged from 5 minutes to over 240 minutes, depending on the specific analog.
Q2: How does pH affect the stability of this compound?
A2: While specific data for a wide range of pH values for wild-type this compound is limited, lantibiotics, in general, are more stable under acidic to neutral conditions. Alkaline conditions can lead to the degradation of dehydroamino acid residues. It is recommended to maintain the pH of this compound solutions between 3 and 7.
Q3: What are the best storage conditions for this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[2] Stock solutions can be prepared in a suitable solvent (e.g., a mixture of organic solvent and water) and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term use, solutions can be stored at 4°C for up to a week, though stability should be verified for your specific formulation.[2]
Q4: Is this compound susceptible to proteases?
A4: Yes, this compound is known to be susceptible to proteolytic degradation.[4] However, it has been reported to be relatively difficult to inactivate with trypsin or pronase, suggesting some degree of resistance compared to other peptides.[1]
Q5: How can I prevent aggregation of this compound in my formulation?
A5: Aggregation can be minimized by optimizing the peptide concentration, pH, and ionic strength of your formulation. The addition of excipients such as non-ionic surfactants (e.g., polysorbates) or sugars (e.g., sucrose, trehalose) can also help to prevent aggregation.
Q6: What analytical methods are suitable for assessing the stability of this compound?
A6: The stability of this compound can be assessed using a combination of methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the amount of intact this compound and detect degradation products.
-
Mass Spectrometry (MS): To identify degradation products by analyzing their mass-to-charge ratio.
-
Antimicrobial Activity Assays: To determine the biological activity of this compound against a susceptible indicator strain (e.g., Micrococcus luteus). This is crucial to confirm that the measured peptide is still functional.
Section 3: Experimental Protocols
Protocol for Assessing pH Stability of this compound
Objective: To determine the stability of this compound over time at different pH values.
Materials:
-
Purified this compound
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
RP-HPLC system
-
Incubators or water baths at desired temperatures
-
Microtiter plates and susceptible bacterial strain (e.g., Micrococcus luteus) for activity assay.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
Analyze the aliquots by RP-HPLC to determine the percentage of remaining intact this compound.
-
Concurrently, perform an antimicrobial activity assay (e.g., a well diffusion assay or a micro-broth dilution assay) to assess the biological activity of the remaining this compound.
-
Plot the percentage of remaining this compound and the relative antimicrobial activity against time for each pH value.
Protocol for Assessing Susceptibility to Proteolytic Degradation
Objective: To evaluate the stability of this compound in the presence of common proteases.
Materials:
-
Purified this compound
-
Proteases (e.g., trypsin, chymotrypsin, pronase)
-
Appropriate buffer for each protease (refer to manufacturer's instructions)
-
Protease inhibitor (e.g., PMSF for serine proteases, EDTA for metalloproteases) to stop the reaction
-
RP-HPLC system
-
Incubator or water bath
Methodology:
-
Prepare a solution of this compound in the appropriate reaction buffer.
-
Add the protease to the this compound solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately add a protease inhibitor to stop the reaction.
-
Analyze the aliquots by RP-HPLC to quantify the amount of remaining intact this compound.
-
(Optional) Use mass spectrometry to identify the cleavage sites.
-
Plot the percentage of remaining this compound against time.
Section 4: Data Presentation
Stability of this compound Analogs in Simulated Biological Fluids
| Formulation | Condition | Half-life (t½) | Reference |
| This compound Analogs | Simulated Gastric Fluid (with pepsin) | > 240 minutes | [5] |
| This compound Analogs | Simulated Intestinal Fluid (with pancreatin) | 5 minutes to > 240 minutes (variable depending on the analog) | [5] |
Note: The data above is for engineered analogs of this compound and may not be directly representative of the wild-type peptide. However, it provides a valuable starting point for stability assessments.
Section 5: Visualizations
Caption: Workflow for assessing the stability of this compound formulations.
Caption: Factors influencing the stability of this compound.
References
- 1. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-formulation and delivery strategies for the development of bacteriocins as next generation antibiotics [ouci.dntb.gov.ua]
Enhancing the bioactivity of Mutacin 1140 through protein engineering
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioactivity of Mutacin 1140 through protein engineering. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lantibiotic that exhibits its antimicrobial activity by binding to Lipid II, a crucial precursor in bacterial cell wall biosynthesis.[1] This interaction inhibits the proper formation of the peptidoglycan layer, ultimately leading to cell death in susceptible Gram-positive bacteria.[1][2] Unlike some other lantibiotics such as nisin, this compound's primary mechanism does not appear to involve the formation of pores in the bacterial membrane.[3]
Q2: Which regions of the this compound core peptide are the most promising targets for protein engineering to enhance bioactivity?
A2: Site-directed mutagenesis studies have identified several key regions where modifications can lead to enhanced bioactivity. These include:
-
The Hinge Region: The residue at position 13 (Arginine) has been shown to be a successful target. For instance, the Arg13Asp substitution resulted in a significant increase in bioactivity.[4]
-
The N-Terminus: The N-terminal residue (Phenylalanine at position 1) can be substituted to modulate activity.[4]
-
Ring A: Residues such as Tryptophan at position 4 and Dehydroalanine at position 5 are important for bioactivity and can be targeted for modification.[4]
Q3: What are the essential genes involved in the biosynthesis of mature, active this compound?
A3: The biosynthesis of this compound is a complex process involving a dedicated gene cluster (lan). The key genes are:
-
lanA: Encodes the precursor peptide, which includes an N-terminal leader peptide and the C-terminal core peptide that will be modified.[5][6]
-
lanB: Encodes a dehydratase responsible for converting serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[5]
-
lanC: Encodes a cyclase that catalyzes the formation of thioether lanthionine rings.[5]
-
lanD: Encodes an enzyme essential for the C-terminal decarboxylation, a key post-translational modification.[5]
-
lanT: Encodes an ABC transporter responsible for exporting the modified peptide out of the cell.[5]
Q4: Can combining mutations that individually enhance bioactivity lead to an additive or synergistic effect?
A4: Not necessarily. Studies have shown that combining mutations can sometimes lead to a complete loss of activity. For example, while the Arg13Asp mutation individually increases bioactivity, a double mutant (Trp4Ala and Arg13Asp) resulted in a total loss of function, and no final product could be isolated.[4] This suggests that the interplay between different regions of the peptide is critical for its final structure and function, and modifications can have unforeseen consequences on the post-translational modification process.
Troubleshooting Guides
This section addresses common issues encountered during the protein engineering of this compound.
| Problem | Possible Cause | Suggested Solution |
| Loss of Bioactivity in a Mutant Strain | 1. The mutation disrupts a critical structural feature required for Lipid II binding. 2. The mutation prevents one or more essential post-translational modifications (PTMs).[4] 3. The engineered peptide is not being successfully exported from the producer cell. | 1. Analyze the mutation's location in the 3D structure. If it's in a conserved region of the Lipid II binding domain (Rings A and B), consider a more conservative substitution. 2. Use mass spectrometry to analyze the produced peptide. A mismatch between the expected and observed mass can indicate a loss of PTMs like dehydration or ring formation.[4] Some mutations can surprisingly affect distant modifications. 3. Verify the expression and integrity of the LanT transporter. Check for truncated or aggregated forms of the engineered peptide within the cell lysate. |
| Low or No Yield of the Engineered this compound | 1. The mutation leads to instability and proteolytic degradation of the peptide.[1] 2. The modified precursor peptide is not efficiently recognized by the PTM enzymes (lanB, lanC, lanD). 3. Suboptimal fermentation conditions for the mutant strain. | 1. Consider engineering protease-resistant variants by substituting residues at known cleavage sites. 2. If mass spectrometry reveals a mix of unmodified or partially modified peptides, it indicates an issue with the PTM machinery's recognition. Re-evaluate the mutation site's proximity to modifiable residues. 3. Optimize fermentation media. For example, high concentrations of CaCl2 (0.3% w/v) and MgSO4 (0.77% w/v) have been shown to increase the production of wild-type this compound.[7][8] |
| Inconsistent Results in Bioactivity Assays | 1. Variability in the growth of the producer or indicator strain. 2. Inconsistent diffusion of the peptide through the agar in deferred antagonism assays. 3. The engineered peptide has altered solubility or stability under assay conditions. | 1. Standardize the optical density (OD) of both the producer and indicator strain cultures before plating.[4] 2. Ensure the agar concentration and pouring temperature are consistent. Use a control strain producing wild-type this compound in every experiment for normalization. 3. Purify the peptide and perform a more quantitative Minimum Inhibitory Concentration (MIC) assay in liquid broth to eliminate agar diffusion as a variable. |
| Mass Spectrometry Shows Incomplete Post-Translational Modifications | 1. The mutation has allosterically affected the binding of a PTM enzyme. 2. The mutation has altered the flexibility or conformation of the core peptide, making some sites inaccessible to the modification enzymes. | 1. This is a common challenge in lantibiotic engineering. It suggests the modification process is highly coordinated.[9] 2. Consider creating a series of more conservative mutations at the same site to identify substitutions that are tolerated by the PTM machinery. Computational modeling of the precursor peptide's structure might offer insights into conformational changes. |
Data Presentation
Table 1: Bioactivity of Selected this compound Variants
The following table summarizes the relative bioactivity of various engineered this compound variants against the indicator strain Micrococcus luteus ATCC 10240, as determined by deferred antagonism assays.
| Mutation | Region | Relative Bioactivity (% of Wild-Type Area of Inhibition) | Reference |
| Arg13Asp | Hinge Region | 219% | [4] |
| Phe1Ile | N-Terminus | 158% | [4] |
| Phe1Trp | N-Terminus | 157% | [4] |
| Dha5Ala | Ring A | 133% | [4] |
| Phe1Gly | N-Terminus | 129% | [4] |
| Trp4Ala | Ring A | 85% | [4] |
| Asn18Ala | Rings C/D | No Activity | [4] |
| ΔTrp4 | Ring A | No Activity | [4] |
| Trp4Ala Arg13Asp | Ring A / Hinge | No Activity | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Variants
This table presents the MIC values (in µg/mL) for purified this compound and two enhanced variants against various Gram-positive pathogens.
| Variant | S. mutans UA159 | S. pneumoniae ATCC 27336 | S. aureus ATCC 25923 | C. difficile UK1 | M. luteus ATCC 10240 | Reference |
| Wild-Type | 0.5 | 1.0 | 2.0 | 1.0 | 0.03 | [4] |
| Phe1Ile | 0.5 | 1.0 | 1.0 | 1.0 | 0.03 | [4] |
| Arg13Asp | 0.25 | 0.5 | 1.0 | 0.5 | 0.015 | [4] |
Experimental Protocols
Site-Directed Mutagenesis of mutA in Streptococcus mutans
This protocol is adapted from methods using the suicide vector pVA891 for gene modification in S. mutans.[4]
-
Primer Design: Design primers to amplify the upstream and downstream flanking regions of the target mutation site within the mutA gene. Introduce the desired mutation in the overlapping region of the internal primers.
-
Fragment Amplification: Perform PCR to amplify the upstream and downstream fragments from S. mutans JH1140 genomic DNA.
-
Splicing by Overlap Extension (SOE)-PCR: Join the upstream and downstream fragments containing the mutation in a subsequent PCR reaction using the outermost primers.
-
Cloning into Suicide Vector: Ligate the mutated mutA fragment into the suicide vector pVA891.
-
Transformation into E. coli : Transform the ligation product into a suitable E. coli strain for plasmid propagation and sequence verification.
-
Transformation into S. mutans : Transform the sequence-verified plasmid into the producer strain S. mutans JH1140. This is typically achieved through natural transformation protocols for Streptococcus.
-
Selection of Integrants: Select for single-crossover homologous recombinants on agar plates containing an appropriate antibiotic for the suicide vector.
-
Screening and Verification: Screen the resulting colonies by PCR to confirm the integration of the mutated gene. Sequence the mutA locus to verify the presence of the desired mutation.
Purification of this compound Variants
This protocol describes a small-scale purification suitable for mass spectrometry analysis and initial bioactivity testing.[4][6]
-
Culture Growth: Grow the S. mutans mutant strain on a large petri dish (150 mm) containing 50 ml of Todd-Hewitt broth supplemented with 0.3% agar and salts for 72 hours at 37°C.[4] Using agarose instead of agar can improve recovery.[10]
-
Harvesting: Freeze the entire agar plate at -80°C.
-
Extraction: Quickly thaw the frozen plate and transfer the culture into a centrifuge tube. Centrifuge at high speed (e.g., 20,000 x g) to separate the supernatant.
-
Chloroform Extraction: Extract the supernatant with an equal volume of chloroform. An emulsion will form at the interface.
-
Pellet Collection: Centrifuge to collect the emulsion/pellet at the interface.
-
Drying and Solubilization: Air-dry the pellet and then dissolve it in a suitable solvent, such as 0.25% trifluoroacetic acid (TFA), for further analysis by HPLC or mass spectrometry.[11]
Deferred Antagonism Assay
This method is used to assess the antimicrobial activity of this compound-producing strains.[4][12]
-
Producer Strain Inoculation: Grow the S. mutans wild-type and mutant strains in broth to a standardized optical density (e.g., OD600 of 0.8), then dilute to a working concentration (e.g., OD600 of 0.2).[4]
-
Spotting: Spot a small volume (e.g., 2 µL) of each producer strain culture onto a Todd-Hewitt agar plate. Allow the spots to dry completely.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for colony formation and diffusion of the mutacin.
-
Inactivation of Producer: Kill the producer cells to prevent further growth. This can be done by exposing the plate to chloroform vapors or by heating it in an oven at 65°C for 1 hour.[4][13]
-
Indicator Strain Overlay: Prepare an overlay of soft agar (0.75% agar) seeded with a sensitive indicator strain, such as Micrococcus luteus. Grow the indicator strain to mid-log phase, dilute it, and add it to molten soft agar held at ~45°C.[4]
-
Overlaying: Pour the seeded soft agar evenly over the surface of the plate containing the producer colonies.
-
Final Incubation: Allow the overlay to solidify, then incubate the plate overnight at 37°C.
-
Analysis: Measure the diameter of the clear zone of growth inhibition around each producer colony. Compare the size of the zones produced by mutant strains to the wild-type strain.[4]
Mandatory Visualizations
This compound Biosynthesis and Export Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Modifying the Lantibiotic this compound for Increased Yield, Activity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved deferred antagonism technique for detecting antibiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis and transport of the lantibiotic this compound produced by Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic and biochemical analysis of this compound, a lantibiotic from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Mutacin III from Group III Streptococcus mutans UA787 and Genetic Analyses of Mutacin III Biosynthesis Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Publication : USDA ARS [ars.usda.gov]
Technical Support Center: Cost-Effective Downstream Purification of Mutacin 1140
Welcome to the technical support center for the downstream purification of Mutacin 1140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on developing a cost-effective purification strategy, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step towards a cost-effective purification of this compound?
A1: The most critical step is to optimize the fermentation to produce this compound in a minimal medium.[1][2][3][4] Using a chemically defined minimal medium, as opposed to a complex medium like yeast extract, significantly simplifies the downstream purification process by reducing the number and quantity of contaminating proteins and other macromolecules.[3][4] This, in turn, lowers the cost and complexity of the subsequent purification steps.
Q2: What are the key components of an optimized minimal medium for this compound production?
A2: Research has shown that specific components in a minimal medium can significantly enhance this compound production. These include:
-
Carbon Source: Lactose has been identified as the optimal carbon source.[1][2][4]
-
Divalent Cations: High concentrations of calcium chloride (CaCl₂) at 0.3% (w/v) and magnesium sulfate (MgSO₄) at 0.77% (w/v) have been shown to promote a significant increase in production.[1][2][4]
-
Trace Metals: While some metal ions are essential for the activity of post-translational modification enzymes, high concentrations of zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) appear to impair this compound production.[1][2]
Q3: What is a general overview of a cost-effective downstream purification workflow for this compound produced in minimal media?
A3: A typical cost-effective workflow involves a three-stage process:
-
Clarification: Removal of Streptococcus mutans cells from the culture broth, typically by centrifugation.
-
Capture and Concentration: An initial purification step to isolate this compound from the bulk of the supernatant components and concentrate the sample. Methods like solid-phase extraction (SPE) or ammonium sulfate precipitation are suitable.
-
Polishing: A final high-resolution purification step to achieve high purity, most commonly accomplished by reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
Q4: How can I monitor the presence and quantity of this compound during purification?
A4: A combination of two methods is typically used:
-
Bioassay: A semi-quantitative antimicrobial assay using a sensitive indicator strain, such as Micrococcus luteus, is a reliable method to track the biological activity of this compound across different fractions.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides a quantitative measure of the amount of this compound present and can also be used to assess purity.[1][3][4]
Troubleshooting Guides
Low Yield of this compound After Fermentation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low antimicrobial activity in the culture supernatant. | Suboptimal fermentation conditions. | - Ensure the use of an optimized minimal medium with lactose as the carbon source.[1][2][4]- Verify the concentrations of CaCl₂ (0.3% w/v) and MgSO₄ (0.77% w/v).[1][2][4]- Check the pH of the medium throughout the fermentation and maintain it within the optimal range for S. mutans. |
| Producer strain instability. | - Prepare fresh inoculums from a reliable glycerol stock.- Re-streak the producer strain to ensure the selection of a high-producing colony. |
Issues During Initial Capture and Concentration (Solid-Phase Extraction)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound in the eluate. | Incomplete binding to the SPE resin. | - Ensure the pH of the supernatant is adjusted to the optimal binding pH for the chosen SPE cartridge (typically acidic for C18 resins).- The flow rate during sample loading may be too high; reduce the flow rate to allow for sufficient interaction time. |
| Inefficient elution. | - The elution solvent may be too weak; increase the concentration of the organic solvent (e.g., acetonitrile) in the elution buffer.- Perform multiple, smaller volume elutions and pool the active fractions. | |
| Eluate contains a high level of impurities. | Non-specific binding of contaminants. | - Incorporate a wash step with a buffer containing a low percentage of organic solvent to remove weakly bound impurities before elution.- Optimize the pH of the loading and wash buffers. |
Problems with RP-HPLC Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad or tailing peaks for this compound. | Column overload. | - Reduce the amount of sample loaded onto the column. |
| Secondary interactions with the column matrix. | - Adjust the pH of the mobile phase. For basic peptides, a lower pH can improve peak shape.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a concentration of ~0.1%. | |
| Poor resolution between this compound and contaminants. | Inappropriate gradient slope. | - Optimize the elution gradient. A shallower gradient around the expected elution point of this compound can improve resolution. |
| Column degradation. | - Flush the column with a strong solvent to remove strongly bound contaminants.- If performance does not improve, the column may need to be replaced. | |
| No peak corresponding to this compound is observed. | This compound did not elute. | - The elution conditions are too weak. Increase the final concentration of the organic solvent in the gradient. |
| This compound is not retained on the column. | - The sample solvent may be too strong, causing the peptide to elute in the void volume. Dilute the sample in the initial mobile phase buffer.- Ensure the column is properly equilibrated with the starting mobile phase conditions. |
Quantitative Data
The following table summarizes expected yields and purity at different stages of a cost-effective purification workflow for this compound produced in an optimized minimal medium.
| Purification Step | Starting Material | Expected Yield (%) | Estimated Purity (%) | Key Considerations |
| Fermentation | Optimized Minimal Medium | 100 | < 5 | The estimated yield of this compound is approximately 10 mg/L.[1][2][4] |
| Clarification (Centrifugation) | Culture Broth | ~95 | < 5 | Minimal loss of supernatant is key. |
| Capture (Solid-Phase Extraction) | Clarified Supernatant | 70 - 85 | 30 - 50 | Proper conditioning of the resin and optimization of wash and elution buffers are critical. |
| Polishing (RP-HPLC) | SPE Eluate | 60 - 75 | > 95 | A shallow gradient and appropriate mobile phase modifiers are necessary for high resolution. |
| Overall | Culture Broth | ~40 - 55 | > 95 |
Note: These are estimated values and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Fermentation in Optimized Minimal Medium
-
Prepare the modified M9 minimal medium containing 4% (w/v) lactose, 0.3% (w/v) CaCl₂, and 0.77% (w/v) MgSO₄.
-
Inoculate the medium with a 10% (v/v) starter culture of Streptococcus mutans JH1140 grown in a suitable pre-culture medium.
-
Incubate the culture at 37°C with shaking at 200 rpm for 24-48 hours.
-
Monitor this compound production using a bioassay with Micrococcus luteus as the indicator strain.
Protocol 2: Clarification and Solid-Phase Extraction (SPE)
-
Harvest the culture broth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant.
-
Acidify the supernatant to a pH of ~3.0 with trifluoroacetic acid (TFA).
-
Equilibrate a C18 SPE cartridge with 100% acetonitrile, followed by 0.1% TFA in water.
-
Load the acidified supernatant onto the equilibrated SPE cartridge at a slow flow rate.
-
Wash the cartridge with 2-3 column volumes of 0.1% TFA in 5% acetonitrile to remove unbound impurities.
-
Elute this compound with 0.1% TFA in 60-80% acetonitrile.
-
Collect the eluate and confirm the presence of active this compound using a bioassay.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Lyophilize the active fractions from the SPE step to remove the acetonitrile.
-
Reconstitute the dried sample in a minimal volume of mobile phase A (e.g., 0.1% TFA in water).
-
Use a C18 RP-HPLC column.
-
Set up a linear gradient from 5% to 70% mobile phase B (e.g., 0.1% TFA in acetonitrile) over 30-40 minutes at a flow rate of 1 mL/min.
-
Inject the reconstituted sample.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks and test for antimicrobial activity.
-
Pool the active fractions, lyophilize, and store at -20°C or below.
Visualizations
Caption: A streamlined workflow for the cost-effective purification of this compound.
Caption: Decision tree for selecting a this compound purification strategy.
References
- 1. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Production of the Lantibiotic this compound in Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid method for extracting the antibiotic this compound from complex fermentation medium yeast extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of mutacin [hxkqyxzz.net]
- 6. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of Mutacin 1140 and Nisin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent lantibiotics, Mutacin 1140 and nisin. By presenting experimental data, detailed methodologies, and visual representations of their molecular interactions, this document aims to equip researchers with a comprehensive understanding of these potent antimicrobial peptides.
Overview of this compound and Nisin
This compound and nisin are both Class I lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine and methyllanthionine residues.[1][2] They exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[3][4] Their primary target is Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[1][5][6] While they share a common target and structural similarities in their N-terminal Lipid II-binding domains (rings A and B), their primary mechanisms of bactericidal action diverge significantly.[2][5][7] Nisin is well-known for its ability to form pores in the bacterial membrane after binding to Lipid II, leading to rapid cell death.[8][9][10] In contrast, the principal mechanism of this compound is the inhibition of cell wall synthesis by sequestering Lipid II, with pore formation being less pronounced or occurring under specific conditions.[2][11][12]
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and nisin has been evaluated against a range of Gram-positive pathogens. The following table summarizes their Minimum Inhibitory Concentrations (MICs) from various studies. It is important to note that direct comparisons can be influenced by the specific variants of the bacteriocins used (e.g., Nisin A vs. Nisin Z) and the experimental conditions.
| Bacterial Strain | This compound MIC (µg/mL) | Nisin MIC (µg/mL) |
| Staphylococcus aureus | < 8[3] | 0.250 - 156[13][14][15] |
| Staphylococcus aureus (MRSA) | - | 0.26 - 6.25[16][17] |
| Streptococcus mutans | 0.13 - 1.25[18] | 2.5 - 50[19][20] |
| Streptococcus pneumoniae | ≥ 1x MIC (bactericidal)[3] | - |
| Clostridium difficile | < 8[3] | - |
| Listeria monocytogenes | < 8[3] | - |
| Enterococcus faecalis (VREF) | > 8 (bacteriostatic)[3] | - |
Mechanisms of Action: A Detailed Comparison
Interaction with Lipid II
Both this compound and nisin initiate their antibacterial action by binding to Lipid II.[1][6] The N-terminal rings A and B of both lantibiotics form a "pyrophosphate cage" that recognizes and binds to the pyrophosphate moiety of Lipid II.[5][21] This initial binding is a crucial step for their subsequent activities.
Experimental Protocol: Lipid II Binding Affinity Assay (Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) can be employed to directly measure the binding affinity of this compound and nisin to Lipid II.
-
Preparation of Vesicles: Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., DOPC/POPG) with and without incorporated Lipid II.
-
Sample Preparation: Load a solution of the lantibiotic (this compound or nisin) into the injection syringe of the ITC instrument. The sample cell is filled with the LUV suspension.
-
Titration: A series of small injections of the lantibiotic solution into the vesicle suspension is performed. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Pore Formation vs. Lipid II Sequestration
The key mechanistic difference between nisin and this compound lies in their subsequent actions after binding to Lipid II.
-
Nisin: The Pore-Former: Following the initial binding to Lipid II, nisin utilizes its flexible hinge region to insert its C-terminal domain into the cell membrane.[10] Multiple nisin-Lipid II complexes then oligomerize to form a stable pore, typically composed of eight nisin and four Lipid II molecules.[9] This pore formation leads to the dissipation of the membrane potential and the efflux of essential ions and small molecules, ultimately causing cell death.[8]
-
This compound: The Sequestrator: While some studies suggest this compound can form pores under certain conditions, its primary mode of action is the sequestration of Lipid II molecules.[11][22] By binding to and clustering Lipid II, this compound effectively removes this essential building block from the sites of cell wall synthesis, leading to the inhibition of peptidoglycan formation and eventual cell lysis.[12][23] Studies have shown that this compound can cause the segregation of Lipid II into distinct domains within the membrane without necessarily forming pores.[12][23]
Experimental Protocol: Membrane Permeabilization (Carboxyfluorescein Leakage Assay)
This assay is used to assess the ability of bacteriocins to form pores in lipid vesicles.
-
Vesicle Preparation: Prepare LUVs encapsulating a high concentration of the fluorescent dye carboxyfluorescein (CF). At high concentrations, CF self-quenches its fluorescence.
-
Assay Setup: Add the CF-loaded vesicles to a cuvette containing a suitable buffer.
-
Bacteriocin Addition: Introduce this compound or nisin to the vesicle suspension.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time. If pores are formed, CF will leak out of the vesicles, become diluted in the external medium, and de-quench, resulting in an increase in fluorescence. The rate and extent of fluorescence increase are indicative of the pore-forming activity.[24]
Experimental Protocol: Visualization of Lipid II Sequestration (Fluorescence Microscopy)
This method allows for the direct observation of Lipid II distribution in the presence of bacteriocins.
-
Preparation of Labeled Lipid II: Synthesize or obtain fluorescently labeled Lipid II (e.g., NBD-Lipid II).
-
Preparation of Giant Unilamellar Vesicles (GUVs): Prepare GUVs incorporating the fluorescently labeled Lipid II.
-
Microscopy: Observe the GUVs under a fluorescence microscope. Initially, the fluorescence should be evenly distributed throughout the vesicle membrane.
-
Bacteriocin Treatment: Add this compound or nisin to the GUVs and continue to observe.
-
Analysis: The sequestration of Lipid II will be visible as the formation of distinct fluorescent patches or clusters within the GUV membrane.[23]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and logical relationships in the mechanisms of action of this compound and nisin.
Conclusion
This compound and nisin, despite their structural similarities and shared molecular target, employ distinct primary mechanisms to exert their potent antibacterial effects. Nisin's ability to form pores leads to rapid membrane depolarization, while this compound's sequestration of Lipid II effectively halts cell wall construction. Understanding these nuanced differences is critical for the rational design of novel antimicrobial agents and the development of strategies to combat antibiotic resistance. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in this field.
References
- 1. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nisin page [webspace.science.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assembly and stability of nisin-lipid II pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pore formation by nisin involves translocation of its C-terminal part across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial efficacy of Nisin against Streptococcus mutans IADR Abstract Archives [iadr.abstractarchives.com]
- 19. Frontiers | Antimicrobial nisin acts against saliva derived multi-species biofilms without cytotoxicity to human oral cells [frontiersin.org]
- 20. Antimicrobial nisin acts against saliva derived multi-species biofilms without cytotoxicity to human oral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
Mutacin 1140 vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
The emergence of Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health, necessitating the development of novel antimicrobial agents. Vancomycin has long been a cornerstone of therapy for serious MRSA infections; however, the rise of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA/VRSA) strains underscores the urgent need for alternatives.[1][2][3] This guide provides a detailed comparison of the efficacy of Mutacin 1140, a lantibiotic, and its analogs against MRSA, benchmarked against the established glycopeptide antibiotic, vancomycin.
Executive Summary
This compound, particularly its engineered analogs K2A and R13A, demonstrates superior in vitro and in vivo efficacy against MRSA compared to vancomycin.[4][5][6] These analogs exhibit lower Minimum Inhibitory Concentrations (MICs) and lead to higher survival rates in preclinical models of systemic MRSA infection.[5][6][7] The distinct mechanisms of action of this compound and vancomycin, both targeting the bacterial cell wall synthesis precursor Lipid II but at different binding sites, may account for the observed differences in potency and the lower propensity for resistance development with this compound.[5][7][8][9]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the antimicrobial activity of this compound, its analogs, and vancomycin against MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA Strain ATCC 33591
| Compound | MIC (µg/mL) | Fold Difference vs. Vancomycin |
| This compound (Native) | 0.5 | 4-fold lower |
| This compound Analog K2A | 0.5 | 4-fold lower |
| This compound Analog R13A | 0.25 | 8-fold lower |
| This compound Analogs K2A:R13A (1:1) | 0.25 | 8-fold lower |
| Vancomycin | 2.0 | - |
Data sourced from studies on MRSA strain ATCC 33591.[5][6][7]
Table 2: In Vivo Efficacy in a Murine Systemic MRSA Infection Model
| Treatment Group (Dose) | Survival Rate (Day 5) | Key Findings |
| Vehicle Control | 0% | - |
| This compound Analogs K2A:R13A (10 mg/kg, single i.v. dose) | 83.3% - 100% | Superior protection compared to native this compound and vancomycin.[5][6][7] |
| This compound Analogs K2A:R13A (2.5 mg/kg, single i.v. dose) | 50% | Dose-dependent efficacy observed.[7][10] |
| Native this compound | 83.3% (at 24h) | Less effective than the analog combination in sustained survival.[5] |
| Vancomycin | 50% (at 24h) | Less effective than both native this compound and its analogs.[5] |
The murine systemic infection model utilized an intraperitoneal injection of a lethal dose of S. aureus ATCC 33591, with treatments administered intravenously.[5][7]
Mechanism of Action
Both this compound and vancomycin inhibit bacterial cell wall synthesis by targeting Lipid II, a crucial precursor in peptidoglycan formation. However, their binding sites and subsequent effects differ significantly.
This compound: This lantibiotic binds to Lipid II, inhibiting cell wall synthesis.[5][7][9] Additionally, it can form complexes that disrupt the bacterial membrane, leading to rapid bactericidal activity.[4][5][6] Analogs of this compound, such as K2A and R13A, have been engineered to improve pharmacokinetic properties, leading to lower clearance rates and higher plasma concentrations over time.[4][7][10]
Vancomycin: This glycopeptide antibiotic forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, sterically hindering the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization.[1][8][11] Resistance to vancomycin in MRSA can arise from the alteration of this binding site to D-alanyl-D-lactate (D-Ala-D-Lac), which reduces the binding affinity of the drug.[1][8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: MRSA strains, such as ATCC 33591, were grown overnight and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution: The antimicrobial agents (this compound, its analogs, and vancomycin) were serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension was added to each well. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Murine Systemic Infection Model
This in vivo model was used to assess the therapeutic efficacy of the compounds.
-
Infection: Male and female mice were infected via an intraperitoneal (i.p.) injection of a lethal dose of MRSA ATCC 33591 (approximately 1.5 × 10^8 CFU per mouse).[7]
-
Treatment: One hour post-infection, mice received a single intravenous (i.v.) bolus injection of the vehicle control, this compound analogs, or vancomycin at specified doses.[7]
-
Monitoring: Survival was monitored for a period of 5 days.[5][6]
-
Bacterial Load Assessment: In some studies, at specific time points post-infection, organs such as the liver and kidneys were harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue).[7]
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action for this compound against MRSA.
Caption: Mechanism of action for Vancomycin against MRSA.
Experimental Workflow Diagram
Caption: Workflow for comparing antimicrobial efficacy.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound and its analogs, particularly the K2A:R13A combination, are highly effective against MRSA, outperforming vancomycin in both in vitro and in vivo models.[4][5][6] The improved pharmacokinetic profiles of the this compound analogs contribute to their enhanced efficacy.[7][10] The low potential for resistance development with this compound is another significant advantage.[7]
Further research, including comprehensive toxicology studies and progression to clinical trials, is warranted to fully elucidate the therapeutic potential of this compound analogs for the treatment of serious MRSA infections in humans. As of the latest review, specific clinical trials for this compound have not been prominently listed in public databases. The development of these promising compounds could provide a much-needed new class of antibiotics to combat the growing threat of multidrug-resistant bacteria.
References
- 1. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
A Comparative Structural Analysis of Mutacin 1140 and Other Epidermin-Type Lantibiotics
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of Mutacin 1140 in comparison to related epidermin-type lantibiotics, including epidermin, gallidermin, and nisin. This guide provides a comprehensive overview of their structural features, the experimental methods used for their characterization, and a visual representation of the analytical workflow.
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity, primarily against Gram-positive bacteria. Their unique structures, characterized by the presence of lanthionine and methyllanthionine bridges, contribute to their stability and biological function. This compound, produced by Streptococcus mutans, is a notable member of the epidermin-type lantibiotics. Understanding its structural similarities and differences compared to other well-characterized lantibiotics like epidermin, gallidermin, and nisin is crucial for the rational design of novel antimicrobial agents.[1][2][3][4]
Structural Comparison of Key Epidermin-Type Lantibiotics
This compound shares a similar overall horseshoe-like shape with other epidermin-type lantibiotics, featuring a flexible hinge region.[2] This conformation is believed to be important for its biological activity, which involves binding to Lipid II, a crucial component of the bacterial cell wall synthesis machinery.[5] While sharing a common mode of action with nisin, this compound's core peptide is significantly shorter. Key structural features of this compound and its counterparts are summarized in the table below.
| Feature | This compound | Epidermin | Gallidermin | Nisin |
| Producing Organism | Streptococcus mutans | Staphylococcus epidermidis | Staphylococcus gallinarum | Lactococcus lactis |
| Number of Amino Acids | 22 | 22[6] | 22[6][7] | 34[8][9] |
| Molecular Weight (Da) | ~2263[10] | ~2164 | ~2165 | ~3354 |
| Number of Thioether Rings | 4[5] | 4 | 4[11] | 5[12][13] |
| Ring Structure | Rings A and B are similar to nisin and epidermin. Rings C and D are intertwined. | Four sulfide rings. | Four sulfide rings.[11] | Five lanthionine/methyllanthionine-based rings (A-E), with D and E being intertwined.[12] |
| Key Post-Translational Modifications | Dha, Dhb, AviCys[5] | Dha, Dhb, AviCys[14] | Dha, Dhb[7] | Dha, Dhb[9][13] |
| Unique Structural Features | Horseshoe-like shape with a kinked hinge region.[2] Structurally unique leader peptide.[5][15] | Differs from gallidermin at position 6 (Ile).[6][7] | Differs from epidermin at position 6 (Leu).[6] | Longer C-terminal tail compared to the others. |
Abbreviations: Dha - 2,3-didehydroalanine; Dhb - 2,3-didehydrobutyrine; AviCys - S-aminovinyl-D-cysteine.
Experimental Protocols for Structural Elucidation
The determination of the complex structures of lantibiotics relies on a combination of high-resolution analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[17] For lantibiotics, a suite of 1D and 2D NMR experiments are performed on high-field spectrometers (600 MHz or higher), often with a cryoprobe to enhance sensitivity.[17]
Sample Preparation:
-
The purified lantibiotic is dissolved in an appropriate solvent system. For membrane-active peptides like these, a membrane-mimetic environment such as a mixture of trifluoroethanol and water or micelles of sodium dodecyl sulfate or dodecylphosphocholine is often used.[11][18]
-
The pH of the sample is adjusted, typically to an acidic pH (e.g., 3.5) to improve spectral quality.[17][18]
Data Acquisition: A series of NMR experiments are conducted to obtain through-bond and through-space correlations between atomic nuclei. These include:
-
1D ¹H NMR: To get an overall fingerprint of the molecule.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.[11]
-
2D COSY (Correlated Spectroscopy): To identify scalar-coupled protons.[11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹⁵N HSQC: To correlate amide protons with their backbone nitrogens.
Structure Calculation: The experimental data, particularly the distance restraints from NOESY experiments and dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate an ensemble of structures that are consistent with the experimental data.[11]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the lantibiotic and for sequencing the peptide, including the identification and location of post-translational modifications.[19][20]
Sample Preparation: The purified lantibiotic is prepared in a suitable solvent for the chosen ionization method.
Data Acquisition:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are used to generate intact molecular ions of the lantibiotic, allowing for accurate molecular weight determination.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragments are measured. This provides sequence information and helps to pinpoint the locations of modified residues.[20][21]
Chemical Derivatization: To differentiate between thioether-containing residues and dehydrated residues, a chemical modification strategy can be employed. For instance, this compound was treated with sodium borohydride followed by ethanethiol. This double-labeling technique allows for the reliable identification of all modified residues with a minimal amount of material.[16]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an epidermin-type lantibiotic.
Caption: A flowchart outlining the key stages in determining the structure of a lantibiotic.
Signaling Pathway and Mode of Action
The primary mode of action for this compound and related lantibiotics involves the inhibition of bacterial cell wall synthesis through the sequestration of Lipid II. This interaction can also lead to the formation of pores in the bacterial membrane, disrupting the cellular integrity and leading to cell death. The N-terminal rings (A and B) are primarily responsible for Lipid II binding.[1][22]
Caption: The mechanism of action of epidermin-type lantibiotics targeting Lipid II.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and dynamics of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Lantibiotics: structure, biosynthesis and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. proteopedia.org [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The solution structure of the lantibiotic gallidermin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Epidermin | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent structure of this compound and a novel method for the rapid identification of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. NMR and circular dichroism studies of the lantibiotic nisin in non-aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
In vivo studies validating the therapeutic efficacy of Mutacin 1140 analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic efficacy of Mutacin 1140 analogs against pathogenic bacteria. The data presented is compiled from preclinical studies and is intended to offer an objective overview of the performance of these novel antimicrobial agents compared to established alternatives. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development.
Overview of this compound and Its Analogs
This compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, produced by the bacterium Streptococcus mutans.[1][2] It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains.[3][4][5] The primary mechanism of action involves binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway, thereby inhibiting peptidoglycan formation.[2][3][4][5] While native this compound has demonstrated significant antimicrobial potential, its development has been hampered by a short in vivo half-life and rapid clearance.[3][4][5]
To address these limitations, several analogs of this compound have been engineered. This guide focuses on the in vivo performance of three promising analogs:
-
K2A and R13A: These analogs, where lysine at position 2 and arginine at position 13 are substituted with alanine, have shown improved pharmacokinetic profiles.[3][4] They have been investigated primarily for the treatment of systemic Methicillin-Resistant Staphylococcus aureus (MRSA) infections.[2][3][6]
-
OG253: This analog was identified as a lead compound for treating Clostridium difficile associated diarrhea (CDAD) due to its superior in vivo efficacy and low relapse rates in preclinical models.[7][8][9]
Comparative Efficacy Data
The following tables summarize the quantitative data from in vivo studies, comparing the therapeutic efficacy of this compound analogs with native this compound and the standard-of-care antibiotic, vancomycin.
Table 1: Efficacy of this compound Analogs (K2A & R13A) against Systemic MRSA Infection in a Murine Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (%) | Bacterial Load Reduction (log10 CFU/g) in Kidneys | Bacterial Load Reduction (log10 CFU/g) in Livers |
| K2A:R13A (1:1 ratio) | 10 | Intravenous (IV) | 83.3% - 100%[3][6] | Significant reduction vs. control[3][4] | Significant reduction vs. control[3][4] |
| K2A:R13A (1:1 ratio) | 2.5 | Intravenous (IV) | 50%[3][4] | Not Reported | Not Reported |
| Native this compound | 10 | Intravenous (IV) | Less effective than K2A:R13A[2][6] | Not Reported | Not Reported |
| Vancomycin | 10 | Intravenous (IV) | Less effective than K2A:R13A[1][6] | Less reduction than K2A:R13A[1] | Not Reported |
| Vehicle Control | - | Intravenous (IV) | 0% | Baseline | Baseline |
Table 2: Efficacy of this compound Analog (OG253) against Clostridium difficile Infection in a Hamster Model
| Treatment Group | Efficacy Outcome |
| OG253 | Superior in vivo efficacy and apparent lack of relapse compared to alternatives.[7][8][9] |
| Vancomycin | Less effective than OG253 in preventing relapse.[7] |
Experimental Protocols
Murine Systemic MRSA Infection Model (for K2A and R13A Analogs)
-
Animal Model: BALB/c mice.[5]
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 33591.[3][5]
-
Infection Protocol: Mice were infected via intraperitoneal (IP) injection with a bacterial suspension of approximately 1.5 x 10⁸ CFU.[5]
-
Treatment Protocol:
-
Efficacy Assessment:
Hamster Model of Clostridium difficile Infection (for OG253 Analog)
-
Induction of Susceptibility: Animals were pre-treated with clindamycin (typically 10 mg/kg) administered intraperitoneally 24 hours prior to infection to disrupt the normal gut flora.[11]
-
Infection Protocol: Hamsters were challenged orogastrically with Clostridium difficile spores.[10][11]
-
Treatment Protocol: The specific dosage and administration route for OG253 in the pivotal studies are proprietary but were designed to demonstrate superiority over vancomycin.
-
Efficacy Assessment:
Visualizing Mechanisms and Workflows
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for this compound and its analogs is the inhibition of peptidoglycan synthesis by binding to Lipid II. This diagram illustrates the pathway and the point of inhibition.
Caption: Mechanism of action of this compound analogs.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the general workflow for assessing the therapeutic efficacy of this compound analogs in a murine infection model.
Caption: Workflow for in vivo efficacy studies.
Conclusion
The in vivo studies conducted to date provide strong evidence for the therapeutic potential of this compound analogs. The K2A and R13A analogs have demonstrated superior efficacy over both native this compound and vancomycin in a murine model of systemic MRSA infection.[2][6] Similarly, the OG253 analog has shown promise as a treatment for C. difficile infections with a reduced likelihood of relapse.[7][8] These findings underscore the potential of lantibiotic engineering to overcome the pharmacokinetic limitations of naturally occurring antimicrobial peptides and to develop novel therapeutics for challenging Gram-positive infections. Further preclinical and clinical development of these promising candidates is warranted.
References
- 1. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 8. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virulence of new variant strains of Clostridium difficile producing only toxin A or binary toxin in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Monoclonal Antibodies Directed against Toxins A and B Prevent Clostridium difficile-Induced Mortality in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Mutacin 1140 and Other Bacteriocins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial spectrum of Mutacin 1140, a potent lantibiotic produced by Streptococcus mutans, with other well-characterized bacteriocins, namely nisin and pediocin PA-1. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the fields of microbiology, antimicrobial drug discovery, and food preservation.
Overview of Bacteriocins
Bacteriocins are ribosomally synthesized antimicrobial peptides or protein complexes with bactericidal or bacteriostatic effects. They are produced by a wide range of bacteria and typically exhibit a narrow spectrum of activity, targeting species closely related to the producer. However, some bacteriocins, like the ones discussed in this guide, possess a broad spectrum of activity, making them attractive candidates for various applications.
-
This compound: A lantibiotic belonging to the epidermin subset of type AI lantibiotics.[1] It is produced by Streptococcus mutans and demonstrates a broad spectrum of activity against Gram-positive bacteria.[1] Its mechanism of action involves binding to lipid II, a precursor to bacterial cell wall synthesis, thereby inhibiting this crucial process.[1]
-
Nisin: A well-studied polycyclic antibacterial peptide produced by Lactococcus lactis.[2] It is a rare example of a "broad-spectrum" bacteriocin effective against many Gram-positive organisms and is particularly effective against spores.[2] Nisin's dual mechanism of action involves binding to lipid II to inhibit cell wall synthesis and forming pores in the bacterial membrane.[2]
-
Pediocin PA-1: A broad-spectrum bacteriocin produced by Pediococcus acidilactici. It shows particularly strong activity against the foodborne pathogen Listeria monocytogenes. Pediocin PA-1 belongs to the class IIa bacteriocins and exerts its antimicrobial effect by forming pores in the cytoplasmic membrane of target cells.
Data Presentation: Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Nisin, and Pediocin PA-1 against various Gram-positive bacteria, as reported in different studies. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions, such as the specific strains used, growth media, and assay methodologies.
| Target Microorganism | This compound MIC | Nisin MIC | Pediocin PA-1 MIC | Reference(s) |
| Staphylococcus aureus | 0.25 - 4 µg/mL | 0.78 - 6.25 µM | - | [3][4][5] |
| Staphylococcus aureus (MRSA) | 0.25 - 4 µg/mL | 0.78 µM | - | [3][4][5] |
| Streptococcus pneumoniae | - | - | - | [6] |
| Listeria monocytogenes | - | 2.2 - 781 ng/mL | 0.10 - 7.34 ng/mL | [7][8][9][10] |
| Enterococcus faecalis | - | - | - | [5] |
| Clostridium difficile | - | - | - | |
| Micrococcus luteus | - | - | - |
Note: MIC values are presented in the units reported in the respective studies. Conversion between units may be necessary for direct comparison. The absence of a value (-) indicates that data was not found in the searched literature for that specific bacteriocin against the listed microorganism.
Experimental Protocols
The determination of the antimicrobial spectrum of bacteriocins is crucial for their characterization and potential application. The following are detailed methodologies for two commonly used assays: the Broth Microdilution Assay and the Agar Well Diffusion Assay. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other scientific publications.[11][12][13][14]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a bacteriocin that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacteriocin stock solution of known concentration
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)
-
Overnight culture of the indicator microorganism
-
Sterile pipette and tips
-
Microplate reader (optional)
Procedure:
-
Preparation of Bacteriocin Dilutions:
-
Prepare a two-fold serial dilution of the bacteriocin stock solution in the appropriate sterile broth medium directly in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Grow the indicator microorganism overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the bacteriocin dilutions. This will bring the total volume in each well to 200 µL and dilute the bacteriocin concentration by half.
-
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the bacterial inoculum, without any bacteriocin.
-
Negative Control (Sterility Control): A well containing 200 µL of sterile broth only.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the indicator microorganism (e.g., 37°C) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the bacteriocin at which no visible growth of the indicator microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Agar Well Diffusion Assay
This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a bacteriocin.
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar, BHI Agar)
-
Overnight culture of the indicator microorganism
-
Sterile cork borer or pipette tip to create wells
-
Bacteriocin solution of known concentration
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates:
-
Pour the molten agar medium into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
-
Creating Wells:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of a defined diameter (e.g., 6-8 mm) in the agar.
-
-
Application of Bacteriocin:
-
Carefully add a specific volume (e.g., 50-100 µL) of the bacteriocin solution into each well.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the indicator microorganism for 18-24 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition generally indicates higher antimicrobial activity.
-
Mandatory Visualizations
Experimental Workflow for Antimicrobial Spectrum Determination
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a bacteriocin using both broth microdilution and agar well diffusion assays.
Caption: Workflow for determining the antimicrobial spectrum of bacteriocins.
Mechanisms of Action of this compound, Nisin, and Pediocin PA-1
This diagram illustrates the distinct mechanisms by which this compound, Nisin, and Pediocin PA-1 exert their antimicrobial effects on Gram-positive bacteria.
Caption: Comparative mechanisms of action of selected bacteriocins.
References
- 1. Nisin Variants Generated by Protein Engineering and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 4. Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacious Analogs of the Lantibiotic this compound against a Systemic Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, Pediocin PA-1, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variations in tolerance of Listeria monocytogenes to nisin, pediocin PA-1 and bavaricin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antibacterial efficacy of Nisin, Pediocin 34 and Enterocin FH99 against Listeria monocytogenes and cross resistance of its bacteriocin resistant variants to common food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. clsjournal.ascls.org [clsjournal.ascls.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
Validating the Crucial Role of Specific Amino Acid Residues in Mutacin 1140 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity of the lantibiotic Mutacin 1140 and its variants, focusing on the role of specific amino acid residues. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in antimicrobial drug development.
Introduction to this compound
This compound is a lanthipeptide antibiotic produced by Streptococcus mutans.[1][2] It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[1][3] Its primary mechanism of action involves binding to lipid II, an essential precursor in bacterial cell wall biosynthesis.[1][2][4] This interaction sequesters lipid II, preventing its incorporation into the growing peptidoglycan layer and ultimately leading to cell death.[1][2] The unique structure of this compound, characterized by four macrocyclic rings (A, B, C, and D) containing lanthionine or methyllanthionine residues, is crucial for its activity.[1] Rings A and B, in particular, form the primary lipid II binding domain.[1] Understanding the contribution of individual amino acid residues to the structure and function of this compound is paramount for the rational design of more effective and stable analogs.
Comparative Analysis of this compound Variants
Site-directed mutagenesis has been a key tool in elucidating the structure-activity relationship of this compound. The following table summarizes the quantitative data from various studies, comparing the activity of wild-type (WT) this compound with its engineered variants. Activity is primarily reported as the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.
| Residue Position & Mutation | Target Region/Residue Type | Test Organism(s) | MIC (μg/mL) of Variant | MIC (μg/mL) of WT | Key Finding | Reference |
| K2A | Charged Residue | S. aureus ATCC 33591 | 0.25 | 0.5 | Improved activity and pharmacokinetic properties.[3] | [3] |
| R13A | Charged Residue (Hinge Region) | S. aureus ATCC 33591 | 0.0625 | 0.5 | Significantly improved activity and pharmacokinetic properties.[3] | [3] |
| K2A:R13A | Charged Residues | Not specified | Not specified | Not specified | Highest increase in product yield (157%).[5] | [5] |
| S5G | Dehydrated Residue (Dha5) | Not specified | Not specified | Not specified | Moderate reduction in peak plasma concentration compared to WT.[3] | [3] |
| T14A | Dehydrated Residue (Dhb14) | Not specified | Not specified | Not specified | More than 3-fold lower peak plasma concentration compared to WT.[3] | [3] |
| S5A:T14G | Dehydrated Residues | Not specified | Not specified | Not specified | Lowest peak plasma concentrations, more than 5-fold lower than WT.[3] | [3] |
| Trp4Ala | Ring A | M. luteus ATCC 10240 | Increased Zone of Inhibition | WT Zone of Inhibition | Tryptophan at position 4 is not essential for bioactivity.[1] | [1] |
| AlaS7insAla | Between Rings A and B | M. luteus ATCC 10240 | No measurable zone of inhibition | WT Zone of Inhibition | Insertion of an amino acid between rings A and B destroys bioactivity.[6] | [6] |
| Asn18Ala | Rings C and D | M. luteus ATCC 10240 | No definable zones of inhibition | WT Zone of Inhibition | Reduced growth of the indicator bacterium was observed.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound variants.
Site-Directed Mutagenesis of this compound
This protocol describes the generation of this compound variants through targeted genetic modification.
-
Vector and Host: The suicide vector pVA891 containing the mutA gene (encoding the this compound precursor peptide) is used.[1][7] The host strain for mutagenesis and production is Streptococcus mutans JH1140.[1]
-
Primer Design and PCR: Primers containing the desired nucleotide changes are designed to introduce specific amino acid substitutions into the core peptide region of mutA.[1][8] PCR is performed using the pVA891mutA plasmid as a template and a high-fidelity DNA polymerase.[1]
-
Cloning and Transformation: The PCR product containing the mutated mutA gene is cloned into a suitable vector (e.g., TOPO-TA) for sequence confirmation.[1] The confirmed mutated insert is then subcloned back into the pVA891 vector.[1] The resulting plasmid is transformed into S. mutans JH1140.[1]
-
Selection of Mutants: Transformants are selected on media containing an appropriate antibiotic (e.g., erythromycin).[1] A two-step homologous recombination process (integration and excision) is employed to replace the wild-type mutA gene with the mutated version on the chromosome.[1] Erythromycin-sensitive clones are screened by PCR and DNA sequencing to confirm the presence of the desired mutation.[1]
Antimicrobial Activity Assays
These assays are used to quantify and compare the antimicrobial potency of the this compound variants.
-
Deferred Antagonism Assay (Qualitative):
-
The producer S. mutans strains (wild-type and mutants) are spotted onto a suitable agar medium (e.g., Todd-Hewitt yeast extract agar) and incubated to allow for colony growth and bacteriocin production.[9]
-
The colonies are then killed (e.g., by exposure to chloroform vapor).
-
An overlay of soft agar seeded with a sensitive indicator strain (e.g., Micrococcus luteus ATCC 10240) is poured over the plate.[1][7]
-
The plates are incubated, and the diameter of the zone of inhibition around the producer colonies is measured.[6] A larger zone indicates greater antimicrobial activity.
-
-
Minimum Inhibitory Concentration (MIC) Determination (Quantitative):
-
The MIC is determined using a broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications.[1][6]
-
Two-fold serial dilutions of purified this compound and its variants are prepared in a suitable broth medium (e.g., Todd-Hewitt yeast extract broth) in 96-well microtiter plates.[1]
-
A standardized inoculum of the target bacterial strain (e.g., S. aureus, S. pneumoniae, S. mutans) is added to each well.[1][6][7]
-
The plates are incubated under appropriate conditions (e.g., 37°C, with or without CO2, depending on the organism).[1][6]
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[1][6]
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for generating and testing its variants.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound variant generation and testing.
Conclusion
The studies summarized in this guide highlight the critical role of specific amino acid residues in the antimicrobial activity of this compound. Key findings indicate that:
-
Charged residues such as Lys2 and Arg13 are not essential for activity and can be substituted to improve pharmacokinetic properties and, in some cases, antimicrobial potency.[3]
-
Dehydrated residues like Dha5 and Dhb14 are important for the in vivo stability of this compound.[3]
-
The structural integrity of the lipid II binding domain (rings A and B) is crucial for bioactivity, as insertions in this region can abolish antimicrobial function.[6]
These insights provide a foundation for the rational design of novel this compound analogs with enhanced therapeutic potential. Future research should continue to explore the modification of this promising scaffold to develop next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficacious Analogs of the Lantibiotic this compound against a Systemic Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Site-directed mutations in the lanthipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between Mutacin 1140 and Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lantibiotic Mutacin 1140 with conventional antibiotics, focusing on the critical aspect of cross-resistance. The available data strongly suggests that this compound maintains its potent activity against a broad spectrum of Gram-positive bacteria, including strains that have developed resistance to established antibiotic classes. This lack of cross-resistance is primarily attributed to its unique mechanism of action, which targets a highly conserved and essential component of bacterial cell wall synthesis.
Mechanism of Action: A Key Factor in Preventing Cross-Resistance
This compound exerts its bactericidal effects by binding to lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.[1][2][3] Unlike many conventional antibiotics that target enzymes or ribosomal subunits, this compound directly sequesters lipid II, thereby inhibiting cell wall formation and leading to cell death.[1][4] This mode of action is significant because the pyrophosphate moiety of Lipid II, the binding target of this compound, is an ancestral and highly conserved structure, making mutations that would confer resistance less likely to occur without compromising bacterial viability.[2][5]
In contrast, resistance to antibiotics like vancomycin can arise through alterations in the terminal peptides of lipid II.[2] However, because this compound binds to a different, more conserved part of the lipid II molecule, it remains effective against vancomycin-resistant strains.[2]
dot
Caption: Mechanism of this compound action and its relation to the lack of cross-resistance.
Comparative Efficacy Against Antibiotic-Resistant Strains
Studies have consistently demonstrated the potent activity of this compound and its analogs against multi-drug-resistant (MDR) pathogens. This provides strong evidence for the absence of cross-resistance with antibiotics to which these strains are resistant.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA Strain | MIC (µg/mL) | Reference |
| This compound (native) | ATCC 33591 | 0.5 | [3][6] |
| This compound K2A analog | ATCC 33591 | 0.5 | [3][6] |
| This compound R13A analog | ATCC 33591 | 0.25 | [3][6] |
| This compound K2A:R13A (1:1) | ATCC 33591 | 0.25 | [3][6] |
| Vancomycin | ATCC 33591 | 2.0 | [3][6] |
| Fusidic Acid | ATCC 33591 | 0.25 | [3][6] |
| Linezolid | ATCC 33591 | 4.0 | [3][6] |
As shown in Table 1, native this compound and its analogs exhibit significantly lower MICs against an MRSA strain compared to vancomycin and linezolid, indicating superior potency and a lack of cross-resistance with these agents.[3][6]
Table 2: Activity of this compound and Variants against Various Gram-Positive Bacteria
| Compound | C. difficile | Vancomycin-Resistant Enterococci (VRE) | S. pneumoniae | Reference |
| This compound (and variants) | Superior MICs compared to vancomycin | Active | Active | [2][5] |
| Vancomycin | - | Inactive | Active | [2][5] |
| Ampicillin | - | - | Active | [2] |
Data from various studies indicate that this compound and its variants are effective against a range of clinically relevant Gram-positive bacteria, including Clostridium difficile and vancomycin-resistant enterococci (VRE), further supporting the absence of cross-resistance with vancomycin.[2][5]
Development of Resistance Studies
Crucially, in vitro studies have shown that the development of significant resistance to this compound is a rare event. Repeated subculturing of S. aureus and S. pneumoniae in media containing sub-lethal concentrations of this compound did not lead to the emergence of significant resistance.[7] This inherent difficulty in developing resistance further diminishes the likelihood of cross-resistance with other antibiotics.
Experimental Protocols
The following outlines the general methodology used to determine the Minimum Inhibitory Concentrations (MICs) in the cited studies.
MIC Determination by Broth Microdilution
-
Bacterial Strain Preparation: A single colony of the test bacterium (e.g., S. aureus ATCC 33591) is inoculated into an appropriate broth medium (e.g., Todd-Hewitt broth with yeast extract). The culture is incubated at 37°C with shaking until it reaches a specific optical density (OD600 of 0.6-0.8), corresponding to a known cell density. The bacterial suspension is then diluted to the final inoculum concentration (e.g., ~5 x 105 CFU/mL).[3]
-
Antimicrobial Agent Preparation: this compound, its analogs, and conventional antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of each antimicrobial agent are then prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8]
dot
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
References
- 1. Biosynthesis and Transport of the Lantibiotic this compound Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 3. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The leader peptide of this compound has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Mutacin 1140 variants' antimicrobial potency
A comprehensive guide for researchers and drug development professionals on the antimicrobial efficacy of various Mutacin 1140 analogs, supported by experimental data and detailed methodologies.
This compound, a lantibiotic produced by Streptococcus mutans, has garnered significant interest as a potential therapeutic agent against a range of Gram-positive pathogens, including drug-resistant strains.[1][2] Its unique mechanism of action, which involves the abduction of Lipid II—an essential precursor for peptidoglycan synthesis—makes it a compelling candidate for antibiotic development, as this target is less prone to the rapid development of resistance.[3] This guide provides a head-to-head comparison of the antimicrobial potency of different this compound variants, presenting key data from mutagenesis studies to aid in the selection and development of next-generation antibiotics.
Comparative Antimicrobial Activity of this compound Variants
Site-directed mutagenesis studies have been conducted to explore the structure-activity relationship of this compound and to identify variants with enhanced antimicrobial properties.[1][4] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected this compound variants against various bacterial strains, providing a quantitative comparison of their potency relative to the wild-type molecule.
| Variant | Target Organism | MIC (µg/mL) | Fold Change vs. Wild-Type | Reference |
| Wild-Type this compound | Micrococcus luteus ATCC 10240 | 0.04 | - | [1] |
| Streptococcus mutans UA159 | 0.6 | - | [1] | |
| Streptococcus pneumoniae ATCC 27336 | 0.3 | - | [1] | |
| Staphylococcus aureus ATCC 25923 | 2.5 | - | [1] | |
| Clostridium difficile UK1 | 0.3 | - | [1] | |
| F1T | Micrococcus luteus ATCC 10240 | 0.02 | 2x more potent | [1] |
| Streptococcus mutans UA159 | 0.3 | 2x more potent | [1] | |
| Streptococcus pneumoniae ATCC 27336 | 0.15 | 2x more potent | [1] | |
| Staphylococcus aureus ATCC 25923 | 1.25 | 2x more potent | [1] | |
| Clostridium difficile UK1 | 0.075 | 4x more potent | [1] | |
| K2A | Staphylococcus aureus (MRSA) | Not specified, but noted to have higher activity | - | [4] |
| Streptococcus pneumoniae | Not specified, but noted to have higher activity | - | [4] | |
| R13A | Staphylococcus aureus (MRSA) | Not specified, but noted to have higher activity | - | [4] |
| Streptococcus pneumoniae | Not specified, but noted to have higher activity | - | [4] | |
| W4A | Micrococcus luteus ATCC 10240 | 0.02 | 2x more potent | [1] |
| Streptococcus mutans UA159 | 0.3 | 2x more potent | [1] | |
| Streptococcus pneumoniae ATCC 27336 | 0.15 | 2x more potent | [1] | |
| Staphylococcus aureus ATCC 25923 | 1.25 | 2x more potent | [1] | |
| Clostridium difficile UK1 | 0.15 | 2x more potent | [1] | |
| R13K | Micrococcus luteus ATCC 10240 | 0.02 | 2x more potent | [1] |
| Streptococcus mutans UA159 | 0.3 | 2x more potent | [1] | |
| Streptococcus pneumoniae ATCC 27336 | 0.15 | 2x more potent | [1] | |
| Staphylococcus aureus ATCC 25923 | 1.25 | 2x more potent | [1] | |
| Clostridium difficile UK1 | 0.15 | 2x more potent | [1] |
Mechanism of Action: Lipid II Abduction
This compound and its variants exert their antimicrobial effect by targeting Lipid II, a crucial component in the bacterial cell wall synthesis pathway.[2][3] The N-terminal rings A and B of this compound form a structural motif that specifically binds to the pyrophosphate moiety of Lipid II.[1][5] This binding event effectively sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to the inhibition of cell wall synthesis and bacterial cell death.[2][6] Unlike some other lantibiotics like nisin, this compound's primary mechanism is not pore formation in the cell membrane, although some membrane disruptive activity has been observed under certain conditions.[5]
Caption: this compound inhibits bacterial cell wall synthesis by binding to and sequestering Lipid II.
Experimental Protocols
The following section details the methodologies employed in the generation and evaluation of this compound variants.
Site-Directed Mutagenesis
The generation of this compound variants is typically achieved through site-directed mutagenesis of the core peptide.[1] This process involves the targeted substitution of specific amino acid residues to investigate their impact on antimicrobial activity. A common method utilizes a suicide vector, such as pVA891, to introduce the desired mutations into the gene encoding the this compound precursor peptide.[1]
Caption: A generalized workflow for the creation and evaluation of this compound variants.
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potency of this compound and its variants is quantified by determining the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period. The protocol is generally performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with some modifications.[1]
1. Preparation of Antimicrobial Agent:
-
Lyophilized this compound or its variants are dissolved in a suitable solvent (e.g., sterile deionized water) to create a stock solution.
-
Serial twofold dilutions of the stock solution are prepared in appropriate broth medium (e.g., Todd-Hewitt broth) in 96-well microtiter plates.
2. Preparation of Bacterial Inoculum:
-
The test bacterium is grown overnight on an appropriate agar plate (e.g., Brain Heart Infusion agar).
-
Several colonies are used to inoculate a broth medium, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The bacterial suspension is then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
3. Inoculation and Incubation:
-
An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) for the specific test organism.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the this compound variant that shows no visible bacterial growth.
Conclusion
The presented data highlights the potential for enhancing the antimicrobial potency of this compound through targeted amino acid substitutions. Variants such as F1T, W4A, and R13K have demonstrated significantly improved activity against a panel of pathogenic bacteria.[1] Further research into a broader range of variants, coupled with a deeper understanding of the structure-activity relationships, will be crucial for the development of this compound-based therapeutics to combat the growing threat of antibiotic-resistant infections. The methodologies outlined provide a robust framework for the continued exploration and optimization of this promising class of lantibiotics.
References
- 1. Site-Directed Mutations in the Lanthipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]
- 4. Frontiers | Evaluation of analogs of this compound in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Evaluating the Safety and Toxicity Profile of Mutacin 1140 Compared to Other Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of Mutacin 1140, a promising lantibiotic, with established antibiotics such as vancomycin, daptomycin, and linezolid. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
Data Presentation: Quantitative Safety and Toxicity Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo safety of this compound and its comparators.
Table 1: In Vitro Cytotoxicity Data against Human Liver Hepatocellular Carcinoma (HepG2) Cells
| Antibiotic | Cell Line | Assay | Endpoint | Result | Citation |
| This compound (OG253 variant) | HepG2 | Cytotoxicity Assay | EC50 | 636 µg/mL | [1][6][7] |
| Vancomycin | HepG2 | Cytotoxicity Assay | EC50 | Data not available in searched literature. Reports indicate dose-dependent cytotoxicity. | [12][13] |
| Daptomycin | HepG2 | Cytotoxicity Assay | EC50 | Data not available in searched literature. Generally considered to have low hepatotoxicity. | [4][5][14] |
| Linezolid | HepG2 | Cytotoxicity Assay | EC50 | Data not available in searched literature. Associated with mitochondrial toxicity and potential hepatotoxicity with prolonged use. | [2][3][9][10] |
Table 2: In Vivo Safety and Toxicity Data
| Antibiotic | Animal Model | Indication | Route of Administration | Dose | Observed Toxicity/Side Effects | Citation |
| This compound (OG716 variant) | Hamster | Clostridium difficile Infection | Oral | ≥1,918 mg/kg/day | No observable toxicities or side effects. | [8] |
| This compound (OG253 variant) | Hamster | Clostridium difficile Infection | Oral | Not specified | Apparent lack of relapse and no observable toxicity. | [4][5] |
| Vancomycin | - | - | - | - | Associated with nephrotoxicity and ototoxicity. Rare instances of hepatotoxicity and DRESS syndrome reported. | [15][16][17] |
| Daptomycin | - | - | - | - | Primarily associated with muscle toxicity (elevated creatine phosphokinase). Rare cases of hepatotoxicity. | [1][4][5][7][14] |
| Linezolid | - | - | - | - | Can cause myelosuppression, peripheral and optic neuropathy, and lactic acidosis due to mitochondrial toxicity. Potential for hepatotoxicity with long-term use. | [2][3][6][9][10] |
Experimental Protocols
In Vitro Cytotoxicity Assay using HepG2 Cells
Objective: To determine the concentration of an antibiotic that reduces the viability of HepG2 cells by 50% (EC50).
Methodology:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test antibiotic is serially diluted to various concentrations and added to the wells containing the HepG2 cells. A vehicle control (the solvent used to dissolve the antibiotic) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle control. The EC50 value is then determined by plotting the percentage of viability against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.[18][19][20][21][22][23]
In Vivo Hamster Model of Clostridium difficile Infection
Objective: To evaluate the efficacy and in vivo toxicity of an antibiotic in a hamster model of C. difficile-associated disease (CDAD).
Methodology:
-
Animal Model: Golden Syrian hamsters are commonly used for this model.
-
Induction of Susceptibility: To make the hamsters susceptible to C. difficile infection, their normal gut microbiota is disrupted by administering an antibiotic such as clindamycin.
-
Infection: Following antibiotic pre-treatment, the hamsters are challenged with a standardized dose of C. difficile spores administered orally.
-
Treatment: The test antibiotic (e.g., this compound variant) and a comparator (e.g., vancomycin) are administered orally at specified doses and schedules. A vehicle control group receives the solvent without the active drug.
-
Monitoring: The animals are monitored daily for clinical signs of illness, including diarrhea, weight loss, and mortality, for a defined period.
-
Toxicology Assessment: Throughout the study, animals are observed for any signs of toxicity or adverse effects related to the treatment. At the end of the study, or if an animal reaches a humane endpoint, tissues may be collected for histopathological analysis to assess for any organ damage. Cecal contents can also be analyzed for C. difficile colony-forming units (CFUs) and toxin levels.[8][9][14]
SafetyScreen44™ In Vitro Pharmacological Profiling
Objective: To identify potential off-target interactions of a compound that could lead to adverse drug reactions.
Methodology:
The SafetyScreen44™ panel is a commercially available service that evaluates the interaction of a test compound with a panel of 44 molecular targets, including receptors, ion channels, enzymes, and transporters, which are known to be associated with adverse drug effects. The assays are typically binding or enzymatic assays performed at a standard concentration of the test compound (e.g., 10 µM). The results are reported as the percent inhibition of binding or enzyme activity. A significant interaction (typically >50% inhibition) may warrant further investigation to determine the potency (IC50 or EC50) of the interaction. This screening provides an early indication of a compound's potential for off-target effects and helps in assessing its overall safety profile.[6][17]
Mandatory Visualizations
Signaling Pathway of this compound
Mechanism of action of this compound.
Experimental Workflow for In Vitro and In Vivo Toxicity Testing
General workflow for antibiotic toxicity testing.
References
- 1. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Daptomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Possible Hepatotoxicity Associated With Daptomycin: A Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linezolid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Severe drug-induced liver injury associated with prolonged use of linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Vancomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Vancomycin-Induced Liver Injury, DRESS, and HLA-A*32:01 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Case analysis of hepatotoxicity caused by vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of Mutacin 1140 Analogs Against the Wild-Type Molecule: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutacin 1140, a lanthipeptide antibiotic produced by Streptococcus mutans, presents a promising scaffold for the development of novel therapeutics against Gram-positive pathogens. Its mechanism of action, involving the inhibition of cell wall synthesis through binding to lipid II, makes it an attractive candidate for combating antibiotic resistance. However, the clinical application of wild-type this compound is hindered by its limited stability. This guide provides an objective comparison of the stability of various this compound analogs against the wild-type molecule, supported by experimental data, to aid researchers in the selection and development of more robust therapeutic agents.
Comparative Stability Data
The stability of this compound and its analogs has been evaluated through various studies, primarily focusing on their resistance to proteolytic degradation and their pharmacokinetic profiles. The following table summarizes the available quantitative data.
| Molecule | Modification | Stability Metric | Value | Reference |
| Wild-Type this compound | - | Half-life (rat model) | ~1.6 hours | |
| Detection Time (mouse plasma) | 2 hours | |||
| This compound K2A | Lys2Ala | Detection Time (mouse plasma) | 4 hours | |
| Area Under the Curve (AUC) vs. WT | 3.35-fold higher | |||
| This compound R13A | Arg13Ala | Detection Time (mouse plasma) | 6 hours | |
| Area Under the Curve (AUC) vs. WT | 1.62-fold higher | |||
| OG253 | Phe1Ile | Half-life (simulated gastric fluid) | >240 minutes | |
| Half-life (simulated intestinal fluid) | 5 to >240 minutes | |||
| This compound S5G | Ser5Gly | Proteolytic Stability | Data not available | |
| This compound S5A | Ser5Ala | Proteolytic Stability | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of this compound analogs.
Proteolytic Stability Assay (Trypsin Digestion)
This protocol outlines a general procedure for assessing the stability of this compound analogs against trypsin, a common serine protease.
a. Materials:
-
Wild-type this compound and analog peptides (lyophilized)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
b. Procedure:
-
Sample Preparation: Dissolve lyophilized wild-type this compound and its analogs in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of trypsin in 1 mM HCl at a concentration of 1 mg/mL.
-
Digestion Reaction:
-
In a microcentrifuge tube, combine 50 µL of the peptide solution with the trypsin solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 1 µL of 10% TFA.
-
-
RP-HPLC Analysis:
-
Analyze the quenched aliquots by RP-HPLC using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptides. A typical gradient might be 5% to 95% ACN over 30 minutes.
-
Monitor the elution profile at a wavelength of 220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
-
Pharmacokinetic Analysis in a Murine Model
This protocol describes a general workflow for evaluating the in vivo stability and pharmacokinetic parameters of this compound analogs.
a. Materials:
-
Wild-type this compound and analog peptides
-
Sterile saline solution
-
Laboratory mice
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
b. Procedure:
-
Dosing: Administer a single intravenous (IV) bolus of the test compound (wild-type or analog) dissolved in sterile saline to the mice at a specified dosage (e.g., 10 mg/kg).
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration, collect blood samples from the mice.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Processing: Precipitate the plasma proteins using a suitable method (e.g., addition of cold acetonitrile). Centrifuge to pellet the precipitated proteins and collect the supernatant containing the peptide.
-
LC-MS/MS Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and clearance, using non-compartmental analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for benchmarking the stability of this compound analogs.
Safety Operating Guide
Navigating the Disposal of Mutacin 1140: A Guide to Safe Laboratory Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling Mutacin 1140 waste.[1] Although research on the specific toxicology of this compound is ongoing, peptides can cause skin or eye irritation upon contact.[1] In the event of a spill, absorb the material with inert, disposable wipes, place all contaminated materials in a designated and clearly labeled waste container, and thoroughly clean the affected area.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the nature of the waste stream—whether it is a pure compound, a dilute solution, or present in contaminated labware.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate waste classification.[2] this compound, as a peptide, should be treated as chemical waste.[1] If it has been used in experiments involving biological agents, such as cell cultures, it must also be handled as biohazardous waste.[1]
-
Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items like weighing boats or gloves, should be collected in a designated, sealed, and clearly labeled chemical waste container.[1]
-
Liquid Waste: Concentrated stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved, leak-proof container for chemical waste disposal.[3] Never pour concentrated peptide or antibiotic solutions down the drain.[1][4] Dilute solutions, such as those in used cell culture media, should also be treated as chemical waste.[3] If the media contains biohazardous agents, it must be decontaminated prior to disposal.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container in accordance with local regulations for biomedical waste.[2]
Step 2: Inactivation and Decontamination
For liquid waste, particularly if it is also biohazardous, inactivation is a crucial step. The heat stability of the specific bacteriocin is a key consideration.[1] While some bacteriocins are heat-stable, making autoclaving ineffective for chemical inactivation, autoclaving is a reliable method for sterilizing biohazardous waste.[1][3][5]
-
Autoclaving: For waste that is primarily a biohazard and contains this compound, autoclaving can be used for sterilization. However, this may not chemically degrade the this compound.[1][3] Therefore, the autoclaved liquid waste should still be collected as chemical waste.
-
Chemical Inactivation: While general chemical inactivation methods for peptides exist, specific validated protocols for this compound are not documented in the provided search results. Any chemical treatment method must be approved by your institution's EHS.[1]
Step 3: Final Disposal
Once waste is properly characterized, segregated, and, if necessary, decontaminated, it must be disposed of according to institutional and local regulations.
-
Chemical Waste: All waste classified as chemical waste, including solid this compound, concentrated solutions, and decontaminated liquid waste, must be disposed of through your institution's hazardous waste management program.[1] This typically involves collection by a licensed waste disposal company.
-
Biohazardous Waste: Waste that has not been decontaminated must be disposed of following your institution's biohazardous waste stream procedures.
Summary of Waste Disposal for this compound
| Waste Stream | Waste Classification | Recommended Disposal Procedure |
| Pure this compound (Solid) | Chemical Waste | Collect in a labeled, sealed container for hazardous chemical waste disposal. |
| Concentrated this compound Solutions | Chemical Waste | Collect in a labeled, leak-proof container for hazardous chemical waste disposal. Do not drain dispose.[1][3] |
| Dilute this compound Solutions (e.g., in media) | Chemical Waste | Collect for chemical waste disposal. If biohazardous, first decontaminate via an approved method like autoclaving, then collect as chemical waste.[3] |
| Contaminated Labware (non-sharps) | Chemical or Biohazardous Waste | Decontaminate if biohazardous. Dispose of as solid chemical waste.[1] |
| Contaminated Sharps | Biomedical Waste | Dispose of in a designated sharps container.[2] |
Experimental Protocols and Considerations
While specific experimental protocols for the disposal of this compound were not found, the principles of handling similar substances provide a framework. For instance, the disposal of other peptides often involves assessing their stability to heat and chemical treatments to determine effective inactivation methods.[1] The stability of this compound to proteolytic degradation is a known factor that may be relevant for its persistence.[6]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. nems.nih.gov [nems.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Mutacin 1140
I. Personal Protective Equipment (PPE)
A risk assessment should be the primary determinant for the selection of appropriate PPE.[1] The following table outlines the minimum recommended PPE for handling Mutacin 1140.
| Protection Type | Equipment | Purpose | Notes |
| Hand Protection | Nitrile gloves | Prevents direct skin contact.[1][2] | Double-gloving is recommended when handling stock solutions or during procedures with a high risk of splashing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles.[1][2] | |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1][2] | |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Avoids inhalation of dust or aerosols. | Use a certified fume hood when weighing the solid compound or preparing solutions.[2] |
II. Physicochemical and Toxicological Data
While comprehensive data for this compound is limited, the following information for a variant, OG253 (MU1140, Phe1Ile), provides valuable insight into its characteristics.
| Parameter | Value | Reference |
| EC50 on HepG2 cells | 636 µg/mL | [3] |
| Half-life in simulated gastric fluid | >240 min | [3] |
| Stability in simulated intestinal fluid | Half-life of 5 min to >240 min | [3] |
Note: This data is for the this compound variant OG253 and should be used as a reference point for risk assessment.
III. Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial to minimize exposure and environmental contamination.
A. Step-by-Step Handling Procedures:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Don the appropriate PPE as specified in the table above.
-
Prepare a designated work area, preferably within a certified chemical fume hood.
-
-
Handling:
-
When weighing the solid form, use a microbalance within the fume hood to minimize the risk of inhalation.
-
For preparing solutions, add the solvent slowly to the solid to avoid aerosol generation.
-
This compound is a peptide and may be susceptible to proteolytic degradation.[4] Handle with care to maintain its integrity.
-
-
Storage:
-
Lantibiotic suspensions should be stored at 4°C.[5]
-
Follow any specific storage instructions provided by the manufacturer.
-
B. Disposal Plan:
-
Waste Categorization: All materials that come into contact with this compound, including gloves, pipette tips, and containers, should be considered chemical waste.
-
Decontamination:
-
Work surfaces should be decontaminated with an appropriate disinfectant.
-
Spills should be cleaned up immediately following institutional protocols for chemical spills.
-
-
Waste Disposal:
-
Dispose of all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
IV. Visualizing Key Processes
To further clarify the operational workflow and the compound's mechanism of action, the following diagrams are provided.
This compound is a lantibiotic that exerts its antibacterial effect by binding to Lipid II, a precursor molecule in bacterial cell wall synthesis.[4] This interaction disrupts the formation of the peptidoglycan layer, ultimately leading to cell death.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Preparation of lantibiotics. [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
